molecular formula C25H37NO4 B601881 (15R)-Bimatoprost CAS No. 1163135-92-9

(15R)-Bimatoprost

Cat. No.: B601881
CAS No.: 1163135-92-9
M. Wt: 415.6 g/mol
InChI Key: AQOKCDNYWBIDND-ZPFRTTICSA-N
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Description

15(R)-17-phenyl trinor Prostaglandin F2α ethyl amide (15(R)-17-phenyl trinor PGF2α ethyl amide) is an isomer of bimatoprost, characterized by an inverted (β) hydroxyl group at C-15. While this isomer has not been characterized, the comparable inversion of 15-hydroxyl groups, from (S) to (R), on other PGF2α analogs typically decreases, but does not eliminate, activity.>15-epi Bimatoprost is an intermediate in the production of Bimatoprost.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H37NO4/c1-2-26-25(30)13-9-4-3-8-12-21-22(24(29)18-23(21)28)17-16-20(27)15-14-19-10-6-5-7-11-19/h3,5-8,10-11,16-17,20-24,27-29H,2,4,9,12-15,18H2,1H3,(H,26,30)/b8-3-,17-16+/t20-,21-,22-,23+,24-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOKCDNYWBIDND-ZPFRTTICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CCCC=CCC1C(CC(C1C=CC(CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1/C=C/[C@@H](CCC2=CC=CC=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H37NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1163135-92-9
Record name 7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((1E,3R)-3-hydroxy-5-phenyl-1-penten-1-yl)cyclopentyl)-N-ethyl-5-heptenamide, (5Z)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Z)-N-ethyl-7-((1R,2R,3R,5S)-3,5-dihydroxy-2-((3R,E)-3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl)hept-5-enamide
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Record name 7-((1R,2R,3R,5S)-3,5-DIHYDROXY-2-((1E,3R)-3-HYDROXY-5-PHENYL-1-PENTEN-1-YL)CYCLOPENTYL)-N-ETHYL-5-HEPTENAMIDE, (5Z)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(15R)-Bimatoprost: A Deep Dive into its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

(An In-depth Technical Guide for Researchers and Drug Development Professionals)

**(15R)-Bimatoprost, a stereoisomer of the potent ocular hypotensive agent Bimatoprost, offers a unique pharmacological profile for scientific investigation. While sharing a structural similarity with prostaglandin F2α (PGF2α), its mechanism of action involves a nuanced interaction with prostanoid receptors, leading to a cascade of intracellular events that ultimately regulate aqueous humor dynamics. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways.

Receptor Binding and Activation

This compound, like its (15S) counterpart (Bimatoprost), is recognized as a prostaglandin analog.[1] The primary target for these compounds is the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[2][3][4] The inversion of the hydroxyl group at the C-15 position from the S to the R configuration in this compound is known to influence its biological activity, generally resulting in a decrease, but not complete elimination, of potency compared to the parent compound.[5]

While specific binding affinity data for this compound is not extensively reported in publicly available literature, studies on Bimatoprost and its free acid provide a crucial framework for understanding its interaction with the FP receptor. Bimatoprost itself exhibits a binding affinity (Ki) for the FP receptor in the micromolar range, while its free acid form, 17-phenyl-trinor PGF2α, demonstrates a significantly higher affinity.[5][6]

Table 1: Receptor Binding Affinities (Ki) and Potencies (EC50) of Bimatoprost and its Free Acid

CompoundReceptorKi (nM)EC50 (nM) - Intracellular Calcium MobilizationReference
BimatoprostHuman FP9250 ± 8463070 ± 1330 (HEK-293 cells)[5]
BimatoprostHuman FP6310 ± 16502940 ± 1663 (HEK cells)[2][4][7]
Bimatoprost Free AcidHuman FP59 ± 615 ± 3 (HEK-293 cells)[5]
Bimatoprost Free AcidHuman FP832.8 - 3.8 (various cell types)[6]

It is hypothesized that this compound also acts as an agonist at the FP receptor, albeit with potentially lower affinity and potency than the (15S)-isomer. The ethyl amide group of Bimatoprost is hydrolyzed in ocular tissues to its free acid, which is a more potent FP receptor agonist.[6] A similar metabolic activation is expected for this compound.

Downstream Signaling Pathway

Activation of the FP receptor by this compound is believed to initiate a canonical Gq protein-coupled signaling cascade. This pathway plays a central role in mediating the physiological effects of the drug.

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm R This compound FP FP Receptor R->FP Binds to Gq Gq Protein FP->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Cellular_Response Cellular Responses (e.g., ECM Remodeling, Cell Contraction) Ca->Cellular_Response Modulates Activity PKC->Cellular_Response Phosphorylates Target Proteins Experimental_Workflow_ECM_Remodeling cluster_cell_culture Cell Culture & Treatment cluster_analysis Analysis TM_Cells Human Trabecular Meshwork (HTM) Cells Treatment Treat with This compound TM_Cells->Treatment Conditioned_Media Collect Conditioned Media Treatment->Conditioned_Media ELISA MMP-3 ELISA Conditioned_Media->ELISA Data_Analysis Quantify MMP-3 Concentration ELISA->Data_Analysis

References

An In-depth Technical Guide to the Synthesis and Purification of (15R)-Bimatoprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways and purification methodologies for Bimatoprost, with a specific focus on its (15R)-epimer, a critical impurity in the manufacturing process. The document details experimental protocols, presents quantitative data for key reaction steps, and illustrates the underlying biochemical pathways and experimental workflows.

Introduction

Bimatoprost, a prostamide F2α analog, is a potent ocular hypotensive agent used in the treatment of glaucoma and ocular hypertension.[1] Its therapeutic efficacy is intrinsically linked to its specific stereochemistry, particularly at the C-15 position, where the (S)-hydroxyl configuration is essential for biological activity. The (15R)-epimer, (15R)-Bimatoprost, is a common process-related impurity that must be carefully controlled and separated during manufacturing to ensure the safety and efficacy of the final drug product.[2][3] This guide delves into the chemical synthesis of Bimatoprost, the formation of the (15R)-epimer, and the chromatographic techniques employed for its purification.

Synthesis of Bimatoprost

The total synthesis of Bimatoprost is a multi-step process that often commences from the well-established Corey lactone, a versatile chiral building block for prostaglandin synthesis.[4][5] The synthesis involves the sequential construction of the α- and ω-side chains onto the cyclopentane core. A representative synthetic approach is outlined below.

Synthetic Pathway

A common synthetic route involves the protection of the hydroxyl groups of the Corey lactone, followed by oxidation to an aldehyde. The ω-side chain is then introduced via a Horner-Wadsworth-Emmons reaction, followed by stereoselective reduction of the resulting enone to establish the crucial C-15 hydroxyl group. Subsequent reduction of the lactone to a lactol, followed by a Wittig reaction to install the α-chain, and finally amidation and deprotection yields Bimatoprost.[4][6]

Bimatoprost Synthesis Corey Lactone Diol Corey Lactone Diol Protected Diol Protected Diol Corey Lactone Diol->Protected Diol Hydroxyl Protection (e.g., THP, TBDMS) Aldehyde\n(Corey Aldehyde) Aldehyde (Corey Aldehyde) Protected Diol->Aldehyde\n(Corey Aldehyde) Oxidation (e.g., Swern, Dess-Martin) Enone Enone Aldehyde\n(Corey Aldehyde)->Enone Horner-Wadsworth-Emmons (Phosphonate Reagent) Allylic Alcohol\n(Protected) Allylic Alcohol (Protected) Enone->Allylic Alcohol\n(Protected) Stereoselective Reduction (e.g., Luche Reduction, (-)-DIP-Cl) Lactol Lactol Allylic Alcohol\n(Protected)->Lactol Lactone Reduction (DIBAL-H) Protected Bimatoprost Acid Protected Bimatoprost Acid Lactol->Protected Bimatoprost Acid Wittig Reaction (Phosphonium Ylide) Protected Bimatoprost Protected Bimatoprost Protected Bimatoprost Acid->Protected Bimatoprost Amidation (Ethylamine) Bimatoprost Bimatoprost Protected Bimatoprost->Bimatoprost Deprotection (Acidic conditions) Purification Workflow Crude Bimatoprost Crude Bimatoprost Chromatographic Separation Chromatographic Separation Crude Bimatoprost->Chromatographic Separation e.g., HPLC, Column Chromatography Fractions containing Bimatoprost Fractions containing Bimatoprost Chromatographic Separation->Fractions containing Bimatoprost Solvent Evaporation Solvent Evaporation Fractions containing Bimatoprost->Solvent Evaporation Crystallization Crystallization Solvent Evaporation->Crystallization High-Purity Bimatoprost High-Purity Bimatoprost Crystallization->High-Purity Bimatoprost Filtration and Drying Bimatoprost Signaling Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Physiological Response Bimatoprost Bimatoprost Prostamide/FP Receptor Prostamide/FP Receptor Bimatoprost->Prostamide/FP Receptor Binding and Activation G-protein activation G-protein activation Prostamide/FP Receptor->G-protein activation Downstream Effectors Downstream Effectors G-protein activation->Downstream Effectors e.g., PLC, Rho/ROCK Matrix Metalloproteinase Upregulation Matrix Metalloproteinase Upregulation Downstream Effectors->Matrix Metalloproteinase Upregulation Extracellular Matrix Remodeling Extracellular Matrix Remodeling Matrix Metalloproteinase Upregulation->Extracellular Matrix Remodeling Increased Uveoscleral Outflow Increased Uveoscleral Outflow Extracellular Matrix Remodeling->Increased Uveoscleral Outflow Reduced Intraocular Pressure Reduced Intraocular Pressure Increased Uveoscleral Outflow->Reduced Intraocular Pressure

References

(15R)-Bimatoprost chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

(15R)-Bimatoprost , an epimer of the widely used glaucoma medication Bimatoprost, serves as a critical reference standard in the pharmaceutical industry for the development, quality control, and stability testing of its parent compound. This technical guide provides an in-depth overview of the chemical structure, properties, and analytical methodologies related to this compound, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Properties

This compound is a synthetic prostamide analog, structurally differing from Bimatoprost only in the stereochemistry of the hydroxyl group at the C-15 position. This subtle change to an (R) configuration from the active (S) form can significantly impact its biological activity and receptor binding affinity.

Table 1: Chemical Identifiers of this compound

IdentifierValue
IUPAC Name (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide[][2]
CAS Number 1163135-92-9[][3]
Molecular Formula C25H37NO4[][3]
Molecular Weight 415.57 g/mol [4]
Synonyms 15-epi-Bimatoprost, Bimatoprost Impurity 1, 15(R)-17-phenyl trinor PGF2α ethyl amide

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Physical State Predicted: GelChemicalBook
Boiling Point Predicted: 629.8 ± 55.0 °CChemicalBook
Density Predicted: 1.145 ± 0.06 g/cm³ChemicalBook
pKa Predicted: 14.25 ± 0.20ChemicalBook
Solubility Sparingly soluble in Chloroform and MethanolChemicalBook

Mechanism of Action and Signaling Pathways

While the specific signaling pathways of this compound have not been extensively elucidated, its mechanism of action is inferred from its structural similarity to Bimatoprost. Bimatoprost is known to lower intraocular pressure (IOP) by increasing the outflow of aqueous humor from the eye. It achieves this through a dual mechanism, enhancing outflow through both the trabecular meshwork (pressure-sensitive) and the uveoscleral (pressure-insensitive) pathways.[5]

Bimatoprost acts as a prostamide, mimicking the action of endogenous prostamides. It is thought to interact with prostamide receptors, though its exact receptor target is still a subject of research.[6] Additionally, its metabolite, bimatoprost free acid, is a potent agonist of the prostaglandin F2α (FP) receptor. Activation of the FP receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the uveoscleral pathway, thereby facilitating aqueous humor outflow.

The primary signaling pathway for FP receptor activation involves the Gq/11 protein, which activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These downstream events are believed to mediate the cellular responses leading to increased aqueous outflow.

Bimatoprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bimatoprost Bimatoprost FP_Receptor Prostaglandin FP Receptor Bimatoprost->FP_Receptor Binds to Gq_protein Gq Protein FP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Cellular Response (Increased Aqueous Outflow) Ca_release->Cellular_Response PKC_activation->Cellular_Response

Bimatoprost Signaling Pathway via FP Receptor

The (15R) configuration in this compound likely alters its binding affinity and/or efficacy at these receptor sites compared to the (15S) epimer, generally resulting in reduced biological activity.

Experimental Protocols

Accurate analysis of this compound is crucial for ensuring the purity and quality of Bimatoprost drug products. The following are representative experimental protocols for its analysis.

UHPLC Method for Purity Analysis

This method is suitable for the separation and quantification of this compound from Bimatoprost and other related substances.

Instrumentation:

  • Ultra-High-Performance Liquid Chromatography (UHPLC) system with a Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: Acquity BEH C8 (150 x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.01% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-8.5 min: 20-30% B

    • 8.5-11 min: 30-50% B

    • 11-12 min: 50-95% B

    • 12-12.5 min: 95-20% B

    • 12.5-15 min: 20% B (re-equilibration)

  • Flow Rate: 0.7 mL/min

  • Column Temperature: 40 °C

  • Detection Wavelength: 210 nm

  • Injection Volume: 5 µL

Sample Preparation:

  • Prepare a stock solution of this compound reference standard and the sample to be analyzed in a suitable diluent (e.g., acetonitrile/water mixture) to a final concentration of approximately 0.1 mg/mL.

UHPLC_Workflow Sample_Prep Sample Preparation (0.1 mg/mL in Diluent) UHPLC_System UHPLC System Sample_Prep->UHPLC_System Inject 5 µL Column Acquity BEH C8 Column UHPLC_System->Column Mobile Phase Flow Detection DAD Detector (210 nm) Column->Detection Eluent Data_Analysis Data Acquisition and Analysis Detection->Data_Analysis Signal

UHPLC Analysis Workflow for this compound
LC-MS/MS Method for Quantification in Biological Matrices

This highly sensitive method is suitable for the quantification of this compound in complex biological matrices like plasma.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).

Sample Preparation (Plasma):

  • To 200 µL of plasma, add an internal standard.

  • Perform protein precipitation by adding 600 µL of cold acetonitrile.

  • Vortex and centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

Chromatographic Conditions:

  • Column: A suitable C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to achieve separation from matrix components.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • This compound: Precursor ion (Q1) m/z 416.3 → Product ion (Q3) m/z (specific fragment to be determined)

    • Internal Standard: Specific precursor-product ion transition.

LCMSMS_Workflow Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Evaporation Evaporation Protein_Precipitation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation HPLC Separation (C18 Column) Reconstitution->LC_Separation Inject MSMS_Detection MS/MS Detection (MRM Mode) LC_Separation->MSMS_Detection Eluent Quantification Quantification MSMS_Detection->Quantification

LC-MS/MS Workflow for this compound in Plasma
NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the structure and stereochemistry of this compound.

Sample Preparation:

  • Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl3, CD3OD).

  • Transfer the solution to an NMR tube.

NMR Experiments:

  • 1D NMR:

    • ¹H NMR: To identify the number and environment of protons.

    • ¹³C NMR: To identify the number and type of carbon atoms.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is essential for confirming the relative stereochemistry, including the (R) configuration at C-15.

The interpretation of these spectra allows for the unambiguous structural assignment of this compound.

Conclusion

This compound is an indispensable tool in the pharmaceutical analysis of Bimatoprost. A thorough understanding of its chemical properties, potential biological interactions, and the analytical methods for its detection and quantification is essential for ensuring the safety and efficacy of Bimatoprost-containing medications. The methodologies and information presented in this guide provide a solid foundation for researchers and professionals working with this important compound.

References

An In-Depth Technical Guide to (15R)-Bimatoprost (CAS Number: 1163135-92-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(15R)-Bimatoprost, with the CAS number 1163135-92-9, is the 15-R epimer of the potent ocular hypotensive agent, Bimatoprost. Bimatoprost is a synthetic prostamide analog of prostaglandin F2α (PGF2α) widely used in the treatment of glaucoma and ocular hypertension. As an isomer of a pharmacologically active substance, this compound is primarily of interest as a process-related impurity in the synthesis of Bimatoprost and as a reference standard for analytical purposes. Understanding its chemical properties, synthesis, and analytical control is crucial for the quality assessment of Bimatoprost drug products. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, analytical methodologies for its quantification, and the relevant biological context of its parent compound.

Physicochemical Properties

This compound shares the same molecular formula and molecular weight as Bimatoprost but differs in the stereochemical orientation of the hydroxyl group at the C-15 position. This seemingly minor structural change can have significant implications for its biological activity.

PropertyValueReference
CAS Number 1163135-92-9[1]
Chemical Name (Z)-7-((1R,2R,3R,5S)-3,5-Dihydroxy-2-((R,E)-3-hydroxy-5-phenylpent-1-en-1-yl)cyclopentyl)-N-ethylhept-5-enamide[]
Synonyms 15-epi Bimatoprost, Bimatoprost Impurity 1, (15R)- Isomer Bimatoprost[][3]
Molecular Formula C25H37NO4[4][5]
Molecular Weight 415.57 g/mol [4][5][6]
Appearance White to off-white powder or gel[3][4]
Solubility Sparingly soluble in Chloroform and Methanol. Slightly soluble in water.[3][4]
Storage Temperature -20°C in an amber vial under an inert atmosphere.[3]

Synthesis and Formation

This compound is primarily formed as a process-related impurity during the synthesis of Bimatoprost. The reduction of the 15-keto intermediate in the prostaglandin synthesis pathway can lead to the formation of both the desired (15S)-alcohol (Bimatoprost) and the undesired (15R)-epimer. The ratio of these epimers is dependent on the reducing agent and reaction conditions employed.

A general synthetic approach to Bimatoprost involves a convergent synthesis strategy. One key step that can generate the (15R)-epimer is the reduction of an enone precursor. For instance, the use of certain reducing agents might not be completely stereoselective, leading to a mixture of 15S and 15R alcohols. Purification techniques such as chromatography are then necessary to separate the desired (15S)-epimer from the (15R)-impurity.[7][8]

Analytical Methodologies

The accurate quantification of this compound is critical for the quality control of Bimatoprost active pharmaceutical ingredient (API) and finished drug products. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques for this purpose.

UHPLC-UV Method for Purity and Assay

A stability-indicating UHPLC method with UV detection has been developed for the determination of Bimatoprost and its impurities, including this compound.[9]

Experimental Protocol:

  • Instrumentation: UHPLC system with a UV detector.

  • Column: Acquity BEH C8, 150 × 2.1 mm, 1.7 µm reversed-phase analytical column.

  • Mobile Phase: A gradient elution using a mixture of 0.01% H3PO4 in water and acetonitrile.

  • Flow Rate: 0.7 mL/min.

  • Detection: UV at a specified wavelength (e.g., 210 nm).

  • Sample Preparation: Standard and sample solutions of Bimatoprost and this compound are prepared in a suitable diluent at a known concentration (e.g., 0.50 mg/mL).[]

Method Validation Data:

ParameterResult
Linearity Range 0.5-6.0 μ g/band (densitometric RP-TLC); 5–100 μg/mL (RP-HPLC)[10]
Limit of Detection (LOD) 0.01 mg/kg (LC-MS/MS)[11]
Limit of Quantification (LOQ) 0.03 mg/kg (LC-MS/MS)[11]

Biological Context and Mechanism of Action of Bimatoprost

Prostaglandin F2α (FP) Receptor Signaling Pathway

Bimatoprost and its active metabolite, bimatoprost acid, are agonists of the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR).[13][14] Activation of the FP receptor in the ciliary muscle and trabecular meshwork initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix, thereby increasing both the uveoscleral and trabecular outflow of aqueous humor.[15][16][17]

FP_Signaling_Pathway

Prostaglandin F2α (FP) Receptor Signaling Pathway

Quantitative Biological Data for Bimatoprost and its Acid

While specific data for this compound is lacking, the following table summarizes key biological parameters for Bimatoprost and its active free acid metabolite.

CompoundParameterValueCell/SystemReference
BimatoprostKi (FP Receptor Binding)6310 ± 1650 nM[3H]PGF2α displacement[14]
EC50 (Ca²⁺ Mobilization)2940 ± 1663 nMCloned human FP receptors (HEK cells)[14]
EC50 (Ca²⁺ Mobilization)2200 ± 670 nMNative FP receptors (3T3 mouse fibroblasts)[14]
Bimatoprost AcidKi (FP Receptor Binding)83 nMHuman FP receptor[13]
Ki (EP1 Receptor Binding)95 nMHuman EP1 receptor[13]
Ki (EP3 Receptor Binding)387 nMHuman EP3 receptor[13]
EC50 (Functional Activity)2.8 - 3.8 nMVarious cell types[13]

The stereochemistry at the C-15 position is known to be critical for the high-affinity binding of prostaglandins to the FP receptor. It is therefore highly probable that this compound exhibits significantly lower binding affinity and, consequently, reduced biological activity compared to the (15S)-epimer, Bimatoprost. However, without direct experimental data, this remains a well-founded hypothesis.

Experimental Workflows

The analysis and characterization of this compound typically follow a structured workflow, from sample preparation to data analysis.

Experimental_Workflow

General Workflow for this compound Analysis

Conclusion

This compound is a critical compound to monitor in the manufacturing of Bimatoprost. While it is considered an impurity, its structural similarity to the active pharmaceutical ingredient necessitates robust analytical methods for its detection and quantification to ensure the quality, safety, and efficacy of the final drug product. Although specific biological activity data for this compound is not extensively documented, the established importance of the 15S-hydroxyl configuration for FP receptor agonism strongly suggests that the 15R-epimer would have significantly reduced pharmacological activity. Further research into the specific biological effects of this compound would be beneficial for a more complete understanding of its potential impact. This guide provides a foundational understanding for researchers and professionals involved in the development, manufacturing, and quality control of Bimatoprost.

References

In Vitro Biological Activity of (15R)-Bimatoprost: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(15R)-Bimatoprost: An Overview

This compound, also known as 15-epi-Bimatoprost, is a stereoisomer of bimatoprost. It is often considered an impurity in the synthesis of the pharmacologically active (15S)-bimatoprost. The stereochemistry of the hydroxyl group at the C-15 position is known to be a critical determinant of the biological activity of prostaglandins and their analogs.

In Vitro Biological Activity of Bimatoprost and Bimatoprost Free Acid

Bimatoprost is a prodrug that is hydrolyzed in ocular tissues to its active form, bimatoprost free acid. Therefore, the in vitro biological activity of both compounds is relevant to understanding its mechanism of action.

Receptor Binding Affinity

Bimatoprost and its free acid have been characterized for their binding affinity to the prostaglandin FP receptor.

CompoundReceptorAssay TypeRadioligandPreparationKi (nM)Reference
BimatoprostFPRadioligand Binding[3H]prostaglandin F2αCloned human FP receptors6310 ± 1650[1][2]
BimatoprostFPRadioligand Binding[3H]-travoprost acidCloned human ciliary body FP receptor9250 ± 846[3]
Bimatoprost Free AcidFPRadioligand Binding[3H]-travoprost acidCloned human ciliary body FP receptor59 ± 6[3]
Functional Activity

The functional activity of bimatoprost and its free acid is typically assessed by measuring their ability to stimulate second messenger signaling pathways upon binding to the FP receptor, most commonly through intracellular calcium mobilization.

CompoundAssay TypeCell LineEC50 (nM)Reference
BimatoprostIntracellular Ca2+ MobilizationHEK-293 cells expressing cloned human FP receptors2940 ± 1663[1][2]
BimatoprostIntracellular Ca2+ Mobilization3T3 mouse fibroblasts (native FP receptors)2200 ± 670[1][2]
BimatoprostIntracellular Ca2+ MobilizationHEK-293 cells expressing cloned human ciliary body FP receptor3070 ± 1330[3]
Bimatoprost Free AcidIntracellular Ca2+ MobilizationHEK-293 cells expressing cloned human ciliary body FP receptor15 ± 3[3]
BimatoprostPhosphoinositide TurnoverHuman Ciliary Muscle (h-CM) cells9600 ± 1100[4]
Bimatoprost Free AcidPhosphoinositide TurnoverHuman Ciliary Muscle (h-CM) cells3.6 ± 1.2[4]

Experimental Protocols

Radioligand Receptor Binding Assay

This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound, bimatoprost, and bimatoprost free acid for the prostaglandin FP receptor.

Materials:

  • Cell membranes prepared from cells expressing the human FP receptor (e.g., HEK-293 cells).

  • Radioligand (e.g., [3H]prostaglandin F2α or [3H]-travoprost acid).

  • Test compounds: this compound, bimatoprost, bimatoprost free acid.

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Allow the binding to reach equilibrium.

  • Separate the bound from the free radioligand by rapid filtration through glass fiber filters.

  • Wash the filters to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Membranes Cell Membranes with FP Receptor Incubate Incubate Membranes, Radioligand, and Test Compound Membranes->Incubate Radioligand Radioligand ([3H]PGF2α) Radioligand->Incubate TestCompound Test Compound (this compound, etc.) TestCompound->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count IC50 Determine IC50 Count->IC50 Ki Calculate Ki (Cheng-Prusoff) IC50->Ki

Workflow for a Radioligand Receptor Binding Assay.
Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate a Gq-coupled receptor, such as the FP receptor, leading to an increase in intracellular calcium concentration.

Objective: To determine the potency (EC50) of this compound, bimatoprost, and bimatoprost free acid in activating the FP receptor.

Materials:

  • Cells expressing the human FP receptor (e.g., HEK-293 cells).

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • Test compounds.

  • Fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.

Procedure:

  • Culture the cells in microplates.

  • Load the cells with a calcium-sensitive fluorescent dye.

  • Wash the cells to remove excess dye.

  • Add varying concentrations of the test compound to the cells.

  • Measure the change in fluorescence intensity over time using a FLIPR or fluorescence microplate reader.

  • The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.

G cluster_prep Cell Preparation cluster_treatment Compound Addition & Measurement cluster_analysis Data Analysis Culture Culture FP Receptor-Expressing Cells LoadDye Load Cells with Calcium-Sensitive Dye Culture->LoadDye WashCells Wash Cells LoadDye->WashCells AddCompound Add Test Compound WashCells->AddCompound MeasureFluorescence Measure Fluorescence Change (FLIPR) AddCompound->MeasureFluorescence DoseResponse Generate Dose-Response Curve MeasureFluorescence->DoseResponse EC50 Determine EC50 DoseResponse->EC50

Workflow for an Intracellular Calcium Mobilization Assay.

Signaling Pathway

Activation of the prostaglandin FP receptor by an agonist like bimatoprost free acid initiates a well-defined signaling cascade.

G Bimatoprost Bimatoprost (Prodrug) BimatoprostAcid Bimatoprost Free Acid (Active) Bimatoprost->BimatoprostAcid Hydrolysis (in ocular tissue) FP_Receptor FP Receptor (GPCR) BimatoprostAcid->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca2+ Release ER->Ca_release Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

FP Receptor Signaling Pathway Activated by Bimatoprost Free Acid.

Conclusion

The in vitro biological activity of bimatoprost and its active metabolite, bimatoprost free acid, is characterized by their interaction with the prostaglandin FP receptor. Bimatoprost itself exhibits weak affinity for the FP receptor, consistent with its role as a prodrug. In contrast, bimatoprost free acid is a potent agonist, effectively binding to the FP receptor and stimulating intracellular calcium mobilization.

There is a notable lack of publicly available in vitro pharmacological data for the (15R)-epimer of bimatoprost. Based on the established structure-activity relationships for prostaglandins, it is highly probable that the R-configuration at the C-15 position significantly reduces or abolishes its activity at the FP receptor. Further studies are required to definitively characterize the in vitro biological activity of this compound and to confirm its presumed lack of significant pharmacological effect. This information is crucial for a comprehensive understanding of the pharmacology of bimatoprost and for the quality control of its pharmaceutical formulations.

References

An In-depth Technical Guide to the Discovery and History of (15R)-Bimatoprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimatoprost, a synthetic prostamide analog of prostaglandin F2α, has carved a unique niche in ophthalmic and cosmetic medicine. Initially developed for the management of glaucoma, its serendipitous discovery of promoting eyelash growth has led to a dual market presence. This technical guide delves into the discovery, history, and key experimental data surrounding Bimatoprost and its (15R) isomer. Particular emphasis is placed on the quantitative data from pivotal clinical trials, detailed experimental methodologies, and the underlying signaling pathways.

Discovery and Development of Bimatoprost

The journey of Bimatoprost began in the pursuit of more effective treatments for glaucoma, a condition characterized by elevated intraocular pressure (IOP). Scientists at Allergan, Inc. synthesized a series of prostaglandin analogs with the aim of enhancing aqueous humor outflow to reduce IOP. Bimatoprost emerged as a potent candidate from this research.

Timeline of Key Milestones:

  • 2001: The U.S. Food and Drug Administration (FDA) approves Bimatoprost ophthalmic solution 0.03% (Lumigan®) for the reduction of elevated IOP in patients with open-angle glaucoma or ocular hypertension.

  • 2008: Following observations of significant eyelash growth in glaucoma patients, the FDA approves Bimatoprost 0.03% (Latisse®) for the treatment of hypotrichosis of the eyelashes.

  • 2010: A lower concentration formulation, Bimatoprost 0.01%, is introduced to improve the side-effect profile, particularly conjunctival hyperemia, while maintaining comparable efficacy in IOP reduction.

The Isomer: (15R)-Bimatoprost

This compound is the C-15 epimer of Bimatoprost, meaning it differs in the stereochemical configuration at the 15th carbon position. It is primarily known as a process impurity formed during the synthesis of Bimatoprost. While not the therapeutically active agent for IOP reduction, its characterization is crucial for the quality control and purity analysis of the final drug product. Limited public information is available on the specific biological activity of isolated this compound.

Mechanism of Action

Bimatoprost is unique among prostaglandin analogs used in ophthalmology. While structurally similar to prostaglandin F2α, it acts as a prostamide analog. The precise molecular mechanism of action is still under investigation, but it is understood to lower IOP by increasing the outflow of aqueous humor through both the trabecular meshwork and the uveoscleral pathways. This dual action contributes to its significant efficacy.

The effects of Bimatoprost are mediated through the activation of prostamide receptors in the eye. The downstream signaling cascade from these receptors is thought to involve the modulation of matrix metalloproteinases and other enzymes that remodel the extracellular matrix of the ciliary muscle and trabecular meshwork, thereby reducing outflow resistance.

Signaling Pathway for Bimatoprost's IOP-Lowering Effect

Bimatoprost_IOP_Pathway Bimatoprost Bimatoprost Prostamide_Receptor Prostamide Receptor Bimatoprost->Prostamide_Receptor binds G_Protein G-protein activation Prostamide_Receptor->G_Protein Downstream_Effectors Downstream Effectors (e.g., Rho kinase, PLC) G_Protein->Downstream_Effectors MMPs Matrix Metalloproteinase (MMP) Upregulation Downstream_Effectors->MMPs ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Outflow_Increase Increased Aqueous Humor Outflow ECM_Remodeling->Outflow_Increase IOP_Reduction Intraocular Pressure Reduction Outflow_Increase->IOP_Reduction

Caption: Bimatoprost signaling pathway for IOP reduction.

Synthesis of Bimatoprost and this compound

The commercial synthesis of Bimatoprost is a complex multi-step process. One of the foundational methods for prostaglandin synthesis, which has been adapted for Bimatoprost, is the Corey synthesis, named after Nobel laureate E.J. Corey. This stereocontrolled synthesis allows for the precise construction of the complex cyclopentane ring with the correct stereochemistry of its substituents. This compound can be formed as a byproduct if the reduction of the 15-keto intermediate is not perfectly stereoselective.

Generalized Corey Synthesis Workflow

Corey_Synthesis_Workflow Corey_Lactone Corey Lactone Diol (Starting Material) Protection Protection of Hydroxyl Groups Corey_Lactone->Protection Reduction Lactone Reduction to Lactol Protection->Reduction Wittig_Reaction Wittig Reaction to form α-chain Reduction->Wittig_Reaction Oxidation Oxidation of C9-OH Wittig_Reaction->Oxidation Horner_Wadsworth_Emmons Horner-Wadsworth-Emmons Reaction for ω-chain Oxidation->Horner_Wadsworth_Emmons Keto_Reduction Stereoselective Reduction of C15-ketone Horner_Wadsworth_Emmons->Keto_Reduction Deprotection Deprotection Keto_Reduction->Deprotection Amidation Amidation to Bimatoprost Deprotection->Amidation

Caption: Generalized workflow of the Corey synthesis for Bimatoprost.

Experimental Protocols

Representative Synthetic Step: Stereoselective Reduction of the C15-Ketone

Objective: To reduce the 15-keto intermediate to the desired (15S)-hydroxyl group, minimizing the formation of the (15R) epimer.

Materials:

  • Enone intermediate (1 equivalent)

  • Reducing agent (e.g., L-selectride® or a chiral borane reagent)

  • Anhydrous solvent (e.g., tetrahydrofuran)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

  • The enone intermediate is dissolved in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (e.g., -78 °C).

  • The reducing agent is added dropwise to the solution, and the reaction is stirred for a specified time, monitoring the progress by thin-layer chromatography.

  • Upon completion, the reaction is quenched by the slow addition of the quenching solution.

  • The mixture is allowed to warm to room temperature, and the aqueous and organic layers are separated.

  • The aqueous layer is extracted with the extraction solvent.

  • The combined organic layers are washed with brine, dried over the drying agent, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to separate the desired (15S)-Bimatoprost precursor from the (15R) epimer.

Clinical Trials and Quantitative Data

Numerous clinical trials have demonstrated the efficacy and safety of Bimatoprost for both glaucoma and eyelash hypotrichosis.

Glaucoma Clinical Trials

Objective: To evaluate the IOP-lowering effect of Bimatoprost compared to other glaucoma medications.

Representative Study Design: A multicenter, randomized, double-masked, parallel-group study.

Inclusion Criteria (General):

  • Patients aged 18 years or older.

  • Diagnosis of open-angle glaucoma or ocular hypertension in one or both eyes.

  • Baseline IOP within a specified range (e.g., 22-34 mmHg).

Exclusion Criteria (General):

  • History of hypersensitivity to Bimatoprost or its components.

  • Presence of other ocular conditions that could interfere with the study.

  • Concurrent use of other IOP-lowering medications during the study period.

Table 1: Summary of IOP Reduction in Key Glaucoma Clinical Trials

Study/ComparisonBimatoprost ConcentrationMean IOP Reduction (mmHg)Percentage IOP Reduction
Bimatoprost vs. Timolol0.03%7.0 - 8.833%
Bimatoprost vs. Latanoprost0.03%6.7 - 8.231%
Bimatoprost 0.01% vs. 0.03%0.01%5.7 - 7.526%
Bimatoprost 0.01% vs. 0.03%0.03%5.9 - 7.827%
Eyelash Hypotrichosis Clinical Trials

Objective: To evaluate the efficacy of Bimatoprost in increasing eyelash length, thickness, and darkness.

Representative Study Design: A multicenter, randomized, double-masked, vehicle-controlled, parallel-group study.

Inclusion Criteria (General):

  • Adults with a clinical diagnosis of hypotrichosis of the eyelashes.

  • Global Eyelash Assessment (GEA) score of 1 or 2 (minimal to moderate).

Exclusion Criteria (General):

  • Active ocular disease or infection.

  • Use of other products to enhance eyelash growth.

Table 2: Summary of Eyelash Growth in a Pivotal Clinical Trial (16 weeks)

ParameterBimatoprost 0.03%Vehicle
Mean Change in Eyelash Length (mm)+1.4+0.1
Mean Change in Eyelash Thickness/FullnessSignificant IncreaseNo Significant Change
Mean Change in Eyelash DarknessSignificant IncreaseNo Significant Change
% of Patients with ≥1-grade improvement in GEA78%18%

Experimental Workflow for a Typical Clinical Trial

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (e.g., IOP, GEA) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Group Treatment Group (Bimatoprost) Randomization->Treatment_Group Control_Group Control Group (Vehicle or Active Comparator) Randomization->Control_Group Follow_Up Follow-up Visits (Regular Assessments) Treatment_Group->Follow_Up Control_Group->Follow_Up Data_Analysis Data Analysis (Statistical Comparison) Follow_Up->Data_Analysis Results Results and Conclusion Data_Analysis->Results

(15R)-Bimatoprost Prostaglandin Analog Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (15R)-Bimatoprost, a prostaglandin F2α (PGF2α) analog. Bimatoprost, the (15S)-epimer, is a well-established therapeutic agent for glaucoma, primarily by enhancing uveoscleral outflow to reduce intraocular pressure (IOP). The (15R)-epimer is often considered a synthetic impurity. This document details the known pharmacology of Bimatoprost, the presumed mechanism of action for prostaglandin analogs, and provides detailed experimental protocols for the investigation of compounds like this compound. It is intended to serve as a foundational resource for researchers in pharmacology and drug development.

Introduction to Bimatoprost and its Stereoisomers

Bimatoprost is a synthetic prostamide, structurally related to prostaglandin F2α, and is a potent ocular hypotensive agent.[1][2] It is the ethyl amide derivative of 17-phenyl-trinor PGF2α.[3] The biological activity of prostaglandin analogs is highly dependent on their stereochemistry. This compound is the C-15 epimer of Bimatoprost, where the hydroxyl group at the C-15 position is in the R configuration, as opposed to the biologically more active S configuration found in Bimatoprost.[4] While Bimatoprost is a therapeutic product, this compound is typically considered a process-related impurity in its synthesis.[5] Understanding the pharmacological profile of the (15R) isomer is crucial for quality control and for a complete understanding of the structure-activity relationships of this class of compounds.

Mechanism of Action of Prostaglandin F2α Analogs

Prostaglandin F2α analogs, including Bimatoprost, are believed to lower intraocular pressure by acting as agonists at the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR).[6][7] Activation of the FP receptor in ocular tissues, particularly the ciliary muscle and trabecular meshwork, initiates a signaling cascade that leads to increased uveoscleral outflow of aqueous humor.[7][8]

Signaling Pathway

The binding of a PGF2α analog to the FP receptor is thought to trigger the following signaling cascade:

  • Gq/11 Protein Activation: The activated FP receptor couples to the Gq/11 family of G proteins.

  • Phospholipase C (PLC) Activation: The α-subunit of the Gq/11 protein activates phospholipase C.

  • Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[9][10]

  • Downstream Effects: The increase in intracellular Ca2+ and the activation of protein kinase C (PKC) by DAG lead to various cellular responses, including the relaxation of the ciliary muscle and remodeling of the extracellular matrix, which ultimately enhances aqueous humor outflow.[8]

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PGF_Analog PGF2α Analog (this compound) FP_Receptor FP Receptor (GPCR) PGF_Analog->FP_Receptor Binds to G_Protein Gq/11 Protein FP_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_ion Ca²⁺ ER->Ca_ion Releases Cellular_Response Cellular Responses (e.g., Ciliary Muscle Relaxation, Extracellular Matrix Remodeling) Ca_ion->Cellular_Response Leads to PKC->Cellular_Response Leads to

Figure 1: Prostaglandin F2α Receptor Signaling Pathway.

Quantitative Data

While specific quantitative data for this compound is scarce in publicly available literature, this section provides known values for Bimatoprost and its free acid to serve as a benchmark for comparison. It is generally expected that the 15R epimer would exhibit significantly lower binding affinity and efficacy at the FP receptor compared to the 15S epimer (Bimatoprost).

Table 1: Receptor Binding Affinity (Ki) and Efficacy (EC50) of Bimatoprost and its Free Acid at the FP Receptor

CompoundReceptorAssayKi (nM)EC50 (nM)Reference(s)
BimatoprostHuman FPRadioligand Binding ([3H]PGF2α displacement)6310 ± 1650-[10]
BimatoprostHuman FPIntracellular Ca2+ Mobilization-2940 ± 1663[10]
Bimatoprost Free AcidHuman FPRadioligand Binding ([3H]travoprost acid displacement)59 ± 6-[3]
Bimatoprost Free AcidHuman FPIntracellular Ca2+ Mobilization-15 ± 3[3]
This compoundHuman FPN/AData not availableData not available

Note: The free acid of Bimatoprost is formed by in-vivo hydrolysis of the ethyl amide group.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Synthesis and Purification of this compound

This compound is often generated as a byproduct during the synthesis of Bimatoprost.[5] Its preparation for research purposes would typically involve a stereoselective synthesis or the separation from a mixture of epimers.

Protocol for Chiral Separation of Bimatoprost Epimers by HPLC:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.

  • Chiral Stationary Phase: A chiral column, such as one based on cellulose or amylose derivatives, is essential for separating enantiomers and diastereomers.

  • Mobile Phase: A mixture of solvents such as hexane/isopropanol or a suitable aqueous/organic mobile phase, depending on the column chemistry. The exact composition should be optimized for the best resolution.

  • Sample Preparation: Dissolve the mixture of Bimatoprost and this compound in the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: Typically 0.5-1.5 mL/min.

    • Column Temperature: Controlled, often at room temperature.

    • Detection Wavelength: Based on the UV absorbance of Bimatoprost.

  • Fraction Collection: Collect the eluent corresponding to the this compound peak.

  • Purity Analysis: Re-inject the collected fraction to confirm its purity.

Chiral_Separation_Workflow start Mixture of Bimatoprost Epimers dissolve Dissolve in Mobile Phase start->dissolve inject Inject onto Chiral HPLC Column dissolve->inject separate Separation on Chiral Stationary Phase inject->separate detect UV Detection separate->detect collect Fraction Collection (this compound) detect->collect analyze Purity Analysis of Collected Fraction collect->analyze end Pure this compound analyze->end

Figure 2: Workflow for Chiral Separation of Bimatoprost Epimers.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Protocol:

  • Membrane Preparation:

    • Culture cells expressing the human FP receptor (e.g., HEK-293 cells).

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer.

  • Assay Setup:

    • In a 96-well plate, add the membrane preparation, a radiolabeled ligand (e.g., [3H]PGF2α), and varying concentrations of the unlabeled test compound (this compound).

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled agonist).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

  • Washing: Wash the filters with cold buffer to remove any unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate a Gq-coupled receptor and trigger an increase in intracellular calcium.

Protocol:

  • Cell Culture and Dye Loading:

    • Plate cells expressing the FP receptor in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in a buffer containing the dye.

  • Compound Addition:

    • Use a fluorescence plate reader with an integrated liquid handling system (e.g., FLIPR).

    • Add varying concentrations of the test compound (this compound) to the wells.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity in each well before and after the addition of the compound. The change in fluorescence is proportional to the change in intracellular calcium concentration.

  • Data Analysis:

    • Plot the change in fluorescence against the log concentration of the test compound to generate a dose-response curve.

    • Calculate the EC50 value, which is the concentration of the compound that produces 50% of the maximal response.

Calcium_Assay_Workflow start FP Receptor-Expressing Cells in 96-well Plate load_dye Load Cells with Calcium-Sensitive Dye start->load_dye add_compound Add this compound (Varying Concentrations) load_dye->add_compound measure_fluorescence Measure Fluorescence (Pre- and Post-Addition) add_compound->measure_fluorescence analyze_data Data Analysis (Dose-Response Curve) measure_fluorescence->analyze_data end Determine EC50 Value analyze_data->end

Figure 3: Workflow for Intracellular Calcium Mobilization Assay.

Uveoscleral Outflow Measurement in an Ex Vivo Model

This experiment assesses the effect of a compound on the unconventional outflow pathway of aqueous humor.

Protocol:

  • Eye Preparation:

    • Use enucleated animal eyes (e.g., porcine or primate).

    • Cannulate the anterior chamber with two needles, one for infusion and one for a pressure transducer.

  • Perfusion:

    • Perfuse the eye with a buffered saline solution at a constant pressure.

    • Measure the baseline total outflow rate.

  • Compound Administration:

    • Introduce the test compound (this compound) into the perfusion fluid.

  • Outflow Measurement:

    • Measure the total outflow rate in the presence of the compound. An increase in outflow rate indicates a positive effect.

  • Uveoscleral Outflow Isolation (Optional):

    • To specifically measure uveoscleral outflow, the trabecular meshwork outflow pathway can be blocked, for example, by injecting a polymer into the trabecular meshwork.

  • Data Analysis:

    • Compare the outflow rates before and after the administration of the compound to determine its effect on uveoscleral outflow.

Conclusion

While this compound is primarily known as an impurity in the synthesis of the glaucoma drug Bimatoprost, its study is essential for a thorough understanding of the structure-activity relationships of prostaglandin F2α analogs. The experimental protocols detailed in this guide provide a framework for the comprehensive pharmacological characterization of this compound and other related compounds. Further research is warranted to obtain specific quantitative data on the binding affinity and functional activity of this compound to fully elucidate its biological profile.

References

The Pharmacological Profile of (15R)-Bimatoprost: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Quantitative pharmacological data specifically for (15R)-Bimatoprost is limited in publicly available scientific literature. This guide provides a comprehensive overview of the known pharmacological properties of its stereoisomer, Bimatoprost ((15S)-Bimatoprost), which is the biologically active and clinically used compound. Where available, qualitative information and structure-activity relationship principles concerning the 15R-epimer are included to infer its likely pharmacological profile.

Introduction

Bimatoprost is a synthetic prostamide analog of prostaglandin F2α (PGF2α) widely used in the treatment of glaucoma and ocular hypertension. Its therapeutic effect is primarily attributed to the reduction of intraocular pressure (IOP) by enhancing the outflow of aqueous humor. This compound is the C-15 epimer of Bimatoprost and is often considered an impurity or a less active stereoisomer. The stereochemistry at the C-15 position is crucial for the biological activity of prostaglandins, with the naturally occurring and more potent form typically being the 15S-epimer. This guide delves into the detailed pharmacological characteristics of Bimatoprost to provide a foundational understanding that can be contextually applied to its 15R counterpart.

Receptor Binding Affinity

Table 1: Receptor Binding Affinities (Ki) of Bimatoprost and its Free Acid

CompoundReceptorCell Line/TissueRadioligandKi (nM)
BimatoprostProstaglandin FPNot Specified[3H]PGF2α6310 ± 1650[1]
Bimatoprost Free AcidProstaglandin FPNot SpecifiedNot Specified83[2]

Functional Activity

The functional activity of Bimatoprost is demonstrated by its ability to act as an agonist at the FP receptor, leading to a cascade of intracellular events. The primary signaling pathway involves the activation of phospholipase C and subsequent mobilization of intracellular calcium. As with receptor binding, the 15R configuration is expected to result in substantially lower functional potency.

Table 2: Functional Activity (EC50) of Bimatoprost and its Free Acid

CompoundAssayCell LineEC50 (nM)
BimatoprostIntracellular Ca2+ MobilizationHEK-293 cells expressing human FP receptor2940 ± 1663[1]
BimatoprostIntracellular Ca2+ Mobilization3T3 mouse fibroblasts (native FP receptors)2200 ± 670[1]
Bimatoprost Free AcidPhosphoinositide TurnoverHuman trabecular meshwork cells3245[2]
Bimatoprost Free AcidPhosphoinositide TurnoverMouse fibroblasts and rat aortic smooth muscle cells2.8 - 3.8[2]

Signaling Pathway

Activation of the prostaglandin FP receptor by an agonist like Bimatoprost initiates a Gq-protein coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+), leading to various cellular responses.

FP_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Bimatoprost Bimatoprost FP_Receptor FP Receptor (GPCR) Bimatoprost->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca_release Ca²⁺ Release ER->Ca_release Triggers Cellular_Response Cellular Response (e.g., IOP Reduction) Ca_release->Cellular_Response Leads to

Caption: Prostaglandin FP Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol outlines a general method for determining the binding affinity (Ki) of a test compound like this compound for the prostaglandin FP receptor.

Workflow Diagram:

Radioligand_Binding_Workflow prep 1. Prepare Membranes (from cells expressing FP receptor) incubation 2. Incubation - Membranes - Radioligand ([3H]PGF2α) - Unlabeled Competitor (this compound) prep->incubation separation 3. Separation (Rapid vacuum filtration to separate bound from free radioligand) incubation->separation counting 4. Scintillation Counting (Quantify radioactivity on filters) separation->counting analysis 5. Data Analysis (Calculate IC50 and Ki values) counting->analysis

Caption: Workflow for a Radioligand Binding Assay.

Detailed Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human prostaglandin FP receptor.

    • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at a high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Procedure:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]PGF2α), and varying concentrations of the unlabeled competitor compound (this compound).

    • For total binding, omit the competitor. For non-specific binding, add a high concentration of an unlabeled standard FP receptor agonist.

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of the specific radioligand binding) from the curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This protocol describes a method to measure the functional potency (EC50) of a compound like this compound by quantifying its ability to induce intracellular calcium release.

Workflow Diagram:

Calcium_Mobilization_Workflow cell_plating 1. Cell Plating (Seed cells expressing FP receptor in a 96-well plate) dye_loading 2. Dye Loading (Incubate cells with a calcium-sensitive fluorescent dye, e.g., Fura-2 AM) cell_plating->dye_loading agonist_addition 3. Agonist Addition (Add varying concentrations of This compound to the wells) dye_loading->agonist_addition fluorescence_measurement 4. Fluorescence Measurement (Monitor changes in fluorescence intensity over time using a plate reader) agonist_addition->fluorescence_measurement data_analysis 5. Data Analysis (Generate dose-response curves and calculate EC50 values) fluorescence_measurement->data_analysis

Caption: Workflow for an Intracellular Calcium Mobilization Assay.

Detailed Methodology:

  • Cell Preparation and Plating:

    • Culture cells expressing the prostaglandin FP receptor (e.g., HEK-293 cells) in a suitable medium.

    • Seed the cells into a 96-well, black-walled, clear-bottom plate and allow them to adhere and grow to a confluent monolayer.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) and a non-ionic detergent like Pluronic F-127 to aid in dye solubilization.

    • Remove the culture medium from the cells and add the dye-loading buffer.

    • Incubate the plate in the dark at 37°C for a specified time (e.g., 60 minutes) to allow the cells to take up the dye.

    • After incubation, wash the cells with a physiological salt solution (e.g., Hanks' Balanced Salt Solution) to remove excess extracellular dye.

  • Agonist Addition and Fluorescence Measurement:

    • Prepare serial dilutions of the test compound (this compound) in the assay buffer.

    • Use a fluorescence plate reader equipped with an automated injection system to add the different concentrations of the agonist to the wells.

    • Immediately after agonist addition, continuously measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye.

  • Data Analysis:

    • The change in fluorescence intensity reflects the change in intracellular calcium concentration.

    • Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve.

    • Determine the EC50 value (the concentration of the agonist that produces 50% of the maximum response) from the curve using non-linear regression analysis.

Conclusion

While a detailed pharmacological profile of this compound remains to be fully elucidated in the scientific literature, the extensive data available for its stereoisomer, Bimatoprost, provides a critical framework for understanding its likely biological activity. The established structure-activity relationships for prostaglandins strongly suggest that the 15R configuration would lead to a significant reduction in both binding affinity and functional potency at the prostaglandin FP receptor. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers aiming to further investigate the specific pharmacological properties of this compound and other related prostaglandin analogs. Future studies directly comparing the epimers are necessary to definitively quantify the pharmacological profile of this compound.

References

Stereoisomeric Differences of (15R)-Bimatoprost and Bimatoprost: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bimatoprost, a synthetic prostamide analog of prostaglandin F2α (PGF2α), is a cornerstone in the management of elevated intraocular pressure (IOP) associated with open-angle glaucoma and ocular hypertension. Its efficacy in increasing aqueous humor outflow has been well-established. Stereochemistry plays a pivotal role in the pharmacological activity of many pharmaceutical compounds, and Bimatoprost is no exception. This technical guide provides an in-depth exploration of the core differences between the clinically used (15S)-Bimatoprost and its stereoisomer, (15R)-Bimatoprost, focusing on their chemical structures, receptor binding affinities, efficacy, and the experimental methodologies used for their characterization.

Core Stereoisomeric Distinction: Chemical Structure

The fundamental difference between Bimatoprost and this compound lies in the spatial orientation of the hydroxyl group at the carbon-15 position of the α-chain. In the active, clinically approved form, this hydroxyl group is in the (S) configuration. In contrast, the this compound isomer possesses the hydroxyl group in the opposite (R) configuration, representing an epimer of the parent compound.[] This seemingly minor alteration in stereochemistry can have profound implications for the molecule's interaction with its biological targets.

(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide is the chemical name for Bimatoprost, highlighting the specific stereochemistry at its five chiral centers.[2]

Comparative Pharmacodynamics: Receptor Binding and Efficacy

The primary mechanism of action for Bimatoprost involves its interaction with the prostaglandin F receptor (FP receptor), a Gq protein-coupled receptor.[3] Upon binding, it initiates a signaling cascade that ultimately leads to increased uveoscleral and trabecular meshwork outflow of aqueous humor, thereby reducing IOP.[4][5]

While direct comparative binding affinity data for this compound is not extensively available in the public domain, the stereochemistry at the C-15 position is known to be crucial for high-affinity binding to the FP receptor. It is generally understood that the (15S) configuration is the pharmacologically active form.

The following table summarizes the available quantitative data for Bimatoprost and its active acid form. The lack of data for this compound underscores a gap in the publicly available research.

CompoundReceptorBinding Affinity (Ki)Functional Activity (EC50)
BimatoprostHuman FP Receptor6310 ± 1650 nM[6]2940 ± 1663 nM (in HEK cells)[6], 3245 nM (in h-TM cells)[4]
Bimatoprost AcidHuman FP Receptor83 nM[4]2.8-3.8 nM (in most cells)[4]
Bimatoprost AcidHuman EP1 Receptor95 nM[4]2.7 nM[4]
Bimatoprost AcidHuman EP3 Receptor387 nM[4]-

Note: h-TM stands for human trabecular meshwork. HEK stands for human embryonic kidney cells.

Signaling Pathways

The activation of the FP receptor by Bimatoprost initiates a Gq protein-coupled signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade in ciliary muscle and trabecular meshwork cells is believed to modulate the expression of matrix metalloproteinases (MMPs), which remodel the extracellular matrix, and to affect the cytoskeleton through the Rho/Rho kinase pathway, ultimately increasing aqueous humor outflow.[3]

Bimatoprost_Signaling_Pathway cluster_cell Cell Membrane Bimatoprost Bimatoprost FP_Receptor FP Receptor (Gq-coupled) Bimatoprost->FP_Receptor binds PLC Phospholipase C (PLC) FP_Receptor->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Rho_Pathway Rho/Rho Kinase Pathway Ca_release->Rho_Pathway activates PKC->Rho_Pathway activates MMPs ↑ MMPs Rho_Pathway->MMPs leads to Outflow ↑ Aqueous Humor Outflow MMPs->Outflow

Bimatoprost Signaling Pathway for Increased Aqueous Humor Outflow.

Experimental Protocols

Radioligand Binding Assay for FP Receptor Affinity

This protocol outlines a general procedure for determining the binding affinity of compounds to the prostaglandin FP receptor.

Objective: To determine the inhibitory constant (Ki) of this compound and Bimatoprost for the prostaglandin FP receptor.

Materials:

  • Membrane preparations from cells expressing the human FP receptor.

  • Radioligand (e.g., [3H]-PGF2α).

  • Test compounds: this compound and Bimatoprost.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation cocktail.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (or Bimatoprost/ this compound).

  • Incubate the mixture at a specific temperature (e.g., 25°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (concentration of competitor that inhibits 50% of specific radioligand binding) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay start Start prepare Prepare reagents: Membrane prep, Radioligand, Test compounds start->prepare incubate Incubate membrane prep, radioligand, and test compound prepare->incubate filter Filter to separate bound and free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash count Measure radioactivity with scintillation counter wash->count analyze Analyze data to determine IC50 and Ki count->analyze end End analyze->end Uveoscleral_Outflow_Measurement start Start baseline Baseline IOP Measurement start->baseline treatment Topical Drug Administration baseline->treatment tracer Intracameral Injection of FITC-dextran treatment->tracer fluorophotometry Fluorophotometry Measurements tracer->fluorophotometry calculation Calculate Aqueous Flow and Uveoscleral Outflow fluorophotometry->calculation analysis Compare Outflow between Groups calculation->analysis end End analysis->end

References

Methodological & Application

Application Notes and Protocols for (15R)-Bimatoprost in Glaucoma Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(15R)-Bimatoprost, an isomer of the synthetic prostamide analogue Bimatoprost, is a potent ocular hypotensive agent.[1] Like its counterpart, it is utilized in the research and treatment of glaucoma and ocular hypertension.[1] This document provides detailed application notes and experimental protocols for the use of this compound in preclinical glaucoma models, summarizing key quantitative data and outlining detailed methodologies for its application and evaluation. Bimatoprost primarily lowers intraocular pressure (IOP) by increasing the outflow of aqueous humor through both the uveoscleral and trabecular meshwork pathways.[2][3]

Mechanism of Action

Bimatoprost exerts its effects by acting as a prostaglandin F2α (FP) receptor agonist.[4][5] Activation of the FP receptor, a Gq-protein coupled receptor, initiates a signaling cascade that leads to the upregulation of matrix metalloproteinases (MMPs), such as MMP-1, -2, -3, and -9.[6][7][8][9] These enzymes remodel the extracellular matrix of the ciliary body and trabecular meshwork, reducing hydraulic resistance and enhancing aqueous humor outflow.[3][8]

Quantitative Data Summary

The following tables summarize the efficacy of Bimatoprost in reducing intraocular pressure (IOP) from various preclinical and clinical studies.

Table 1: Preclinical Efficacy of Bimatoprost in Animal Models

Animal ModelFormulation/DoseRoute of AdministrationMean IOP ReductionStudy Duration
Wild-Type MiceNot SpecifiedTopical1.33 mmHg2 hours
Rabbits0.01% Ophthalmic SolutionTopical (once or twice daily)Similar pharmacokinetic profiles for both dosing regimens in the iris-ciliary body4 days
Rabbits0.01% Preservative-Free GelTopical (single dose)Cmax: 50.2 ng/mL (bimatoprost + free acid)8 hours
Rabbits0.03% Preservative-Free SolutionTopical (single dose)Cmax: 59.9 ng/mL (bimatoprost + free acid)8 hours
Cynomolgus Monkeys2 mg PGF2α-IE (related compound)Topical (twice daily)Statistically significant IOP reduction5 days

Table 2: Clinical Efficacy of Bimatoprost Formulations in Humans

Study PopulationFormulation/DoseRoute of AdministrationMean IOP ReductionStudy Duration
Open-Angle Glaucoma/Ocular Hypertension0.03% Ophthalmic SolutionTopical (once daily)7.5 - 9.2 mmHg12 hours post-administration
Open-Angle Glaucoma/Ocular HypertensionSustained-Release Implant (6 µg)Intracameral7.2 mmHgThrough week 16
Open-Angle Glaucoma/Ocular HypertensionSustained-Release Implant (10 µg)Intracameral7.4 mmHgThrough week 16
Open-Angle Glaucoma/Ocular HypertensionSustained-Release Implant (15 µg)Intracameral8.1 mmHgThrough week 16
Open-Angle Glaucoma/Ocular HypertensionSustained-Release Implant (20 µg)Intracameral9.5 mmHgThrough week 16
Synechial Angle-Closure Glaucoma0.03% Ophthalmic SolutionTopical15.3 ± 9.5 mmHg8 weeks

Table 3: In Vitro Activity of Bimatoprost

Cell TypeAssayEC50 Value
Human Trabecular Meshwork (TM) CellsCellular Dielectric Spectroscopy4.3 nM
Human Schlemm's Canal (SC) CellsCellular Dielectric Spectroscopy1.2 nM
Human Ciliary Smooth Muscle (CSM) CellsCellular Dielectric Spectroscopy1.7 nM
Human Trabecular Meshwork (h-TM) CellsPhosphoinositide (PI) Turnover112 nM (Bimatoprost acid)

Experimental Protocols

This section provides a detailed methodology for a typical preclinical study evaluating this compound in a rabbit model of ocular hypertension.

Protocol 1: Induction of Ocular Hypertension in Rabbits

Objective: To induce a transient elevation in intraocular pressure (IOP) in rabbits to model glaucoma.

Materials:

  • New Zealand White rabbits (male or female, 2-3 kg)

  • 5% Glucose solution, sterile

  • Intravenous infusion set

  • Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)

  • Tonometer (e.g., Tono-Pen, rebound tonometer)

Procedure:

  • Acclimatize rabbits to handling and IOP measurement procedures for at least one week prior to the experiment.

  • On the day of the experiment, anesthetize the cornea with a drop of topical anesthetic.

  • Measure baseline IOP in both eyes using a calibrated tonometer. Obtain at least three stable readings and calculate the average.

  • Induce ocular hypertension by a rapid intravenous infusion of a 5% glucose solution (15 mL/kg) into the marginal ear vein.[10]

  • Monitor IOP at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-infusion to confirm IOP elevation.

Protocol 2: Topical Administration of this compound

Objective: To administer this compound topically to the eyes of rabbits with induced ocular hypertension.

Materials:

  • This compound solution (e.g., 0.03% in a sterile ophthalmic vehicle)

  • Micropipette

  • Rabbits from Protocol 1 with confirmed ocular hypertension

Procedure:

  • Ten minutes prior to the induction of ocular hypertension, instill a single 30 µL drop of the this compound solution onto the cornea of one eye (the contralateral eye can serve as a vehicle control).[10]

  • Gently hold the eyelids closed for approximately 30 seconds to ensure the distribution of the drop and prevent immediate washout.

  • For chronic studies, administer the topical solution once daily in the evening.[2]

Protocol 3: Evaluation of IOP Reduction

Objective: To measure the effect of this compound on IOP in the glaucoma model.

Materials:

  • Tonometer

  • Topical anesthetic

Procedure:

  • Following the induction of ocular hypertension and administration of the test article, measure IOP in both eyes at predetermined time points (e.g., 1, 2, 4, 6, 8, and 24 hours post-treatment).

  • For chronic studies, measure IOP at consistent times each day, typically before the daily dose and at the time of expected peak drug effect (around 8-12 hours post-dose).[2]

  • Calculate the mean IOP reduction from baseline for both the treated and control eyes. Statistical analysis (e.g., t-test, ANOVA) should be performed to determine the significance of the observed effects.

Visualizations

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Effects Bimatoprost This compound FP_receptor FP Receptor (Prostaglandin F2α Receptor) Bimatoprost->FP_receptor Binds to Gq_protein Gq Protein FP_receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_release Increased Intracellular Ca2+ IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation MAPK_pathway MAPK Pathway (e.g., ERK, JNK) PKC_activation->MAPK_pathway Gene_expression Altered Gene Expression (e.g., c-Fos) MAPK_pathway->Gene_expression MMP_upregulation Upregulation of MMPs (MMP-1, -3, -9) Gene_expression->MMP_upregulation ECM_remodeling Extracellular Matrix (ECM) Remodeling in Trabecular Meshwork & Ciliary Body MMP_upregulation->ECM_remodeling Outflow_increase Increased Aqueous Humor Outflow (Uveoscleral & Trabecular) ECM_remodeling->Outflow_increase IOP_reduction Reduced Intraocular Pressure (IOP) Outflow_increase->IOP_reduction

Caption: Signaling pathway of this compound in ocular cells.

G cluster_workflow Experimental Workflow Animal_Selection 1. Animal Model Selection (e.g., New Zealand White Rabbit) Acclimatization 2. Acclimatization & Baseline IOP Measurement Animal_Selection->Acclimatization Model_Induction 3. Induction of Ocular Hypertension (e.g., IV Glucose Infusion) Acclimatization->Model_Induction Randomization 4. Randomization into Treatment Groups (Vehicle vs. Bimatoprost) Model_Induction->Randomization Drug_Administration 5. Topical Administration (Single or Repeated Dosing) Randomization->Drug_Administration IOP_Monitoring 6. IOP Monitoring at Predefined Timepoints Drug_Administration->IOP_Monitoring Data_Analysis 7. Data Analysis & Statistical Evaluation IOP_Monitoring->Data_Analysis Histology 8. (Optional) Histological Analysis of Ocular Tissues Data_Analysis->Histology

Caption: A typical experimental workflow for evaluating this compound.

References

Application Notes and Protocols for (15R)-Bimatoprost in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and preparation of (15R)-Bimatoprost for use in cell culture experiments. The information is intended to guide researchers in accurately preparing this prostaglandin analog for in vitro studies.

This compound is the 15-R epimer of Bimatoprost, a synthetic prostamide F2α analog. While Bimatoprost is widely used for the treatment of glaucoma and ocular hypertension, the biological activities of its isomers are also of significant research interest. Proper preparation of this compound is critical for obtaining reliable and reproducible results in cell-based assays.

Physicochemical and Solubility Data

A summary of the key quantitative data for this compound and its related compound, Bimatoprost, is presented in the table below. This information is essential for calculating concentrations and preparing solutions.

PropertyThis compoundBimatoprost
Chemical Formula C₂₅H₃₇NO₄C₂₅H₃₇NO₄
Molecular Weight 415.57 g/mol 415.57 g/mol
Recommended Solvent Dimethyl sulfoxide (DMSO)Dimethyl sulfoxide (DMSO), Ethanol
Stock Solution Conc. A stock solution of up to 100 mg/mL can be prepared in DMSO.[1]A stock solution of up to 100 mg/mL can be prepared in DMSO.[1]
Storage of Stock Solution Store aliquots at -20°C. For prostaglandin analogs, it is generally recommended to prepare fresh solutions.Store aliquots at -20°C. For prostaglandin analogs, it is generally recommended to prepare fresh solutions.[2]
Working Concentration Typically in the nanomolar (nM) to low micromolar (µM) range, similar to Bimatoprost.EC₅₀ values of 1.2 nM to 4.3 nM in specific cell types.[3][4][5] Working concentrations up to 10 µg/mL (~24 µM) have been used.[1][6]
Final Solvent Conc. in Media The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low, typically ≤ 0.1%, to avoid cytotoxicity.[1][2]The final concentration of the solvent (e.g., DMSO) in the cell culture medium should be kept low, typically ≤ 0.1%, to avoid cytotoxicity.[1][2]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mg/mL stock solution, weigh 10 mg of the compound.

  • Dissolution:

    • Transfer the weighed this compound to a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO. For a 10 mg/mL solution, add 1 mL of DMSO to 10 mg of the compound.

    • Vortex the solution gently until the solid is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but avoid excessive heat.

  • Sterilization (Optional): If necessary, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes in sterile cryovials to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C. It is advisable to protect the solution from light.

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol details the dilution of the stock solution to the final working concentration in cell culture medium.

Materials:

  • This compound stock solution (from Protocol 1)

  • Complete cell culture medium appropriate for the cell line being used

  • Sterile conical tubes or microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Intermediate Dilution (Recommended): To ensure accuracy, especially for low final concentrations, it is recommended to perform an intermediate dilution of the stock solution in cell culture medium.

    • For example, to prepare a 100 µM working solution from a 10 mg/mL (~24 mM) stock solution, you can perform a 1:240 dilution.

  • Final Dilution:

    • Calculate the volume of the stock or intermediate solution required to achieve the desired final concentration in your cell culture experiment.

    • Important: Ensure that the final concentration of DMSO in the cell culture medium does not exceed a non-toxic level, typically ≤ 0.1%.[1][2]

    • Add the calculated volume of the this compound solution to the pre-warmed complete cell culture medium.

    • Mix gently by pipetting or inverting the tube.

  • Vehicle Control: Prepare a vehicle control by adding the same volume of the solvent (e.g., DMSO) used to prepare the this compound working solution to the cell culture medium. This is crucial to distinguish the effects of the compound from those of the solvent.

  • Application to Cells: Replace the existing medium in the cell culture plates with the freshly prepared medium containing this compound or the vehicle control.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound for cell culture experiments.

experimental_workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture Application weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store at -20°C dissolve->aliquot dilute Dilute Stock in Culture Medium aliquot->dilute treat Treat Cells dilute->treat control Vehicle Control dilute->control analyze Analyze Cellular Response treat->analyze control->analyze signaling_pathway cluster_cell Cellular Environment Bimatoprost Bimatoprost Prostamide_R Prostamide Receptor Bimatoprost->Prostamide_R Activates Hydrolysis Hydrolysis (in situ) Bimatoprost->Hydrolysis Gq Gq Protein Prostamide_R->Gq FP_R FP Receptor FP_R->Gq Hydrolysis->FP_R Free Acid Activates PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP3 / DAG Increase PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ Activate PKC IP3_DAG->Ca_PKC NFkB NF-κB Pathway Modulation Ca_PKC->NFkB Response Cellular Response (e.g., Gene Expression) NFkB->Response

References

Application Notes and Protocols for the Quantification of (15R)-Bimatoprost

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantification of (15R)-Bimatoprost, a key diastereomeric impurity of the prostaglandin analog Bimatoprost. The following protocols are intended for researchers, scientists, and drug development professionals involved in the quality control and analysis of Bimatoprost in bulk drug substances and pharmaceutical formulations.

Introduction

Bimatoprost is a synthetic prostamide analog utilized for the reduction of intraocular pressure in patients with glaucoma and for the treatment of eyelash hypotrichosis.[1][2] As with any pharmaceutical compound, the monitoring and control of impurities are critical to ensure its safety, efficacy, and quality.[1] this compound is a chiral impurity that can form during the synthesis of Bimatoprost.[3] High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the predominant analytical techniques for the detection and quantification of Bimatoprost and its related impurities.[1]

Analytical Methods Overview

Several validated analytical methods have been developed for the quantification of Bimatoprost and its impurities, including this compound. These methods are crucial for quality control during the manufacturing process and for stability testing of the final product. The primary methods employed are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Quantitative Data Summary

The following tables summarize the quantitative performance parameters of various analytical methods used for the analysis of Bimatoprost and its impurities.

Table 1: HPLC Methods for Bimatoprost and Impurities

ParameterMethod 1Method 2Method 3
Linearity Range 6 - 18 µg/mL0.05 - 15 µg/mLNot Specified
Correlation Coefficient (r²) 0.9990.9993> 0.999
Limit of Detection (LOD) Not Specified0.0152 µg/mLNot Specified
Limit of Quantitation (LOQ) Not Specified0.0461 µg/mLNot Specified
Accuracy (% Recovery) Not Specified98.83 - 99.38%Not Specified
Precision (% RSD) < 2.0%Intra-day: 0.11-0.28%, Inter-day: 0.13-0.35%< 5.0%

Table 2: LC-MS/MS Methods for Bimatoprost Quantification

ParameterMethod 1Method 2
Linearity Range 0.25 - 50 ng/mL0.2 - 500 pg/mL
Correlation Coefficient (r²) > 0.99920.994
Limit of Detection (LOD) 0.01 mg/kg0.2 pg/mL
Limit of Quantitation (LOQ) 0.03 mg/kg0.50 pg/mL
Accuracy (% Recovery) AcceptableNot Specified
Precision (% CV) < 3.7%< 6%

Experimental Protocols

Protocol 1: RP-HPLC Method for the Quantification of this compound

This protocol describes a stability-indicating RP-HPLC method for the quantification of Bimatoprost and its chiral impurities, including this compound, in bulk drug and ophthalmic solutions.[3]

1. Instrumentation and Materials

  • HPLC system with a UV detector (e.g., Waters)[3]

  • Analytical column: XBridge C18 (150mm x 4.6mm, 3.5µm)[3]

  • Bimatoprost and this compound reference standards

  • Methanol (HPLC grade)[3]

  • Acetonitrile (HPLC grade)[2]

  • Acetic acid (analytical grade)[3]

  • Deionized water[3]

  • 0.45 µm membrane filters

2. Chromatographic Conditions

  • Mobile Phase: A mixture of water, methanol, and acetic acid in the ratio of 52:48:0.1 (v/v/v).[3]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40 °C[3]

  • Detection Wavelength: 210 nm[3]

  • Injection Volume: 20 µL

3. Standard Solution Preparation

  • Prepare a stock solution of Bimatoprost reference standard in the mobile phase.

  • Prepare a stock solution of this compound reference standard in the mobile phase.

  • From the stock solutions, prepare a series of calibration standards by serial dilution to cover the desired concentration range.

4. Sample Preparation (Ophthalmic Solution)

  • Accurately transfer a volume of the ophthalmic solution equivalent to a known concentration of Bimatoprost into a volumetric flask.

  • Dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter prior to injection.

5. Analysis

  • Inject the standard solutions and sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak areas for Bimatoprost and this compound.

  • Construct a calibration curve by plotting the peak area of this compound against its concentration for the standard solutions.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

6. System Suitability

  • The system suitability parameters should be evaluated. The tailing factor for the Bimatoprost peak should be less than 2.0, and the theoretical plates should be more than 2000.[2]

Protocol 2: UHPLC-MS/MS Method for the Quantification of Bimatoprost

This protocol outlines a sensitive UHPLC-MS/MS method for the quantification of Bimatoprost in biological matrices such as human plasma.[4]

1. Instrumentation and Materials

  • UHPLC system coupled to a triple quadrupole mass spectrometer (e.g., SCIEX 7500 system)[4]

  • Analytical column: Acquity BEH C8 reversed-phase column (150 x 2.1 mm, 1.7 µm)[]

  • Bimatoprost reference standard

  • Internal Standard (IS) (e.g., Reserpine)[6]

  • Acetonitrile (LC-MS grade)[]

  • Phosphoric acid solution (pH 3.5)[]

  • Human plasma (or other relevant biological matrix)

2. Chromatographic Conditions

  • Mobile Phase A: Phosphoric acid solution (100 µL orthophosphoric acid in 1000 mL water, pH 3.5)[]

  • Mobile Phase B: Acetonitrile[]

  • Gradient Elution:

    • 0-8.5 min: 20-30% B

    • 8.5-11 min: 30-50% B

    • 11-12 min: 50-95% B

    • 12-12.5 min: 95-20% B

    • 12.5-end: 20% B[]

  • Flow Rate: 0.7 mL/min[]

  • Injection Volume: 2 µL[]

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[6]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Bimatoprost: Quantifier 398.1 > 362.1, Qualifier 398.1 > 317.0[7]

  • Optimize other MS parameters such as capillary voltage, desolvation temperature, and collision energy for maximum sensitivity.

4. Standard and Sample Preparation

  • Standard Stock Solution: Prepare a stock solution of Bimatoprost (e.g., 0.50 mg/mL) in a suitable solvent like methanol.[]

  • Calibration Standards: Prepare calibration standards by spiking known amounts of Bimatoprost into the blank biological matrix.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To 400 µL of human plasma, add the internal standard.[4]

    • Perform a liquid-liquid extraction with a suitable organic solvent.

    • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

5. Analysis and Quantification

  • Inject the prepared standards and samples into the UHPLC-MS/MS system.

  • Acquire data in MRM mode.

  • Quantify Bimatoprost by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.

Experimental Workflows

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase (Water:Methanol:Acetic Acid 52:48:0.1) HPLC HPLC System (XBridge C18, 40°C, 210 nm) MobilePhase->HPLC StandardSol Standard Solutions (Bimatoprost & 15R-Bimatoprost) Injection Inject Samples (20 µL) StandardSol->Injection SampleSol Sample Preparation (Dilution & Filtration) SampleSol->Injection Chromatogram Data Acquisition (Chromatograms) HPLC->Chromatogram Injection->HPLC Integration Peak Integration Chromatogram->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification of This compound Calibration->Quantification

Caption: Workflow for this compound quantification by RP-HPLC.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC-MS/MS Analysis cluster_data Data Analysis Plasma Human Plasma Sample (400 µL) Spike Spike with Internal Standard Plasma->Spike LLE Liquid-Liquid Extraction Spike->LLE Reconstitute Evaporate & Reconstitute LLE->Reconstitute Injection Inject Extract Reconstitute->Injection LCMSMS UHPLC-MS/MS System (ESI+, MRM Mode) DataAcq Data Acquisition LCMSMS->DataAcq Injection->LCMSMS PeakArea Peak Area Ratio (Analyte/IS) DataAcq->PeakArea Calibration Calibration Curve PeakArea->Calibration Quantification Quantification of Bimatoprost Calibration->Quantification

Caption: Workflow for Bimatoprost quantification by UHPLC-MS/MS.

References

Application Note: A Validated HPLC Method for the Determination of (15R)-Bimatoprost

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for a High-Performance Liquid Chromatography (HPLC) method designed for the quantitative analysis and separation of Bimatoprost and its diastereomer, (15R)-Bimatoprost. This method is crucial for quality control during drug development and manufacturing.

Introduction

Bimatoprost is a prostaglandin analog used to treat glaucoma and ocular hypertension.[1][2] Its synthesis can lead to the formation of various impurities, including the (15R) epimer, which is a stereoisomer of the active (15S) Bimatoprost. The separation and quantification of these isomers are critical to ensure the safety and efficacy of the final drug product.[3] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for this purpose.[1][4] This application note details a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the analysis of this compound.

Experimental Protocols

This section provides a detailed methodology for the HPLC analysis of this compound.

2.1. Apparatus and Chromatographic Conditions

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Column: XBridge C18, 150 mm x 4.6 mm, 3.5 µm particle size.[3]

  • Mobile Phase: A mixture of water, methanol, and acetic acid in the ratio of 52:48:0.1 (v/v/v).[3]

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 40°C.[3]

  • Detection Wavelength: 210 nm.[3][5]

  • Injection Volume: 10 µL.

  • Data Acquisition Software: Empower 3 or equivalent.[6]

2.2. Reagents and Standards

  • Bimatoprost Reference Standard: USP grade.

  • This compound Reference Standard: Certified reference material.

  • Methanol: HPLC grade.

  • Acetonitrile: HPLC grade.

  • Water: HPLC grade or purified water.

  • Acetic Acid: Glacial, analytical grade.

  • Phosphoric Acid: Analytical grade (for mobile phase pH adjustment if necessary).[7]

2.3. Standard Solution Preparation

  • Stock Solution (Bimatoprost and this compound): Accurately weigh about 10 mg of each reference standard into separate 10 mL volumetric flasks. Dissolve and dilute to volume with the mobile phase to obtain a concentration of 1 mg/mL.

  • Working Standard Solution: Prepare a mixed working standard solution by diluting the stock solutions with the mobile phase to achieve a final concentration of approximately 0.01 mg/mL for both Bimatoprost and this compound.

2.4. Sample Preparation (for Ophthalmic Solution)

  • Accurately transfer a volume of the ophthalmic solution equivalent to 1 mg of Bimatoprost into a 100 mL volumetric flask.

  • Dilute to volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm nylon syringe filter before injection.

Data Presentation

The following table summarizes various reported HPLC and UPLC methods for the analysis of Bimatoprost and its related compounds, providing a comparative overview of the chromatographic conditions.

ParameterMethod 1[3]Method 2[5]Method 3[8]Method 4[7]Method 5[6]
Technique RP-HPLCRP-HPLCRP-HPLCRP-UHPLCRP-UPLC
Column XBridge C18 (150 x 4.6 mm, 3.5 µm)Zorbex SB Phenyl (250 x 4.6 mm, 5 µm)Phenomenex C18 (250 x 4.6 mm, 5 µm)Acquity BEH C8 (150 x 2.1 mm, 1.7 µm)Acquity BEH C18 (50 x 2.1 mm, 1.7 µm)
Mobile Phase Water:Methanol:Acetic Acid (52:48:0.1)Phosphate Buffer:Methanol:Acetonitrile (50:30:20)0.1% Formic Acid:Acetonitrile (30:70)0.01% H3PO4:Acetonitrile (Gradient)Buffer:Acetonitrile (60:40)
Flow Rate 1.0 mL/min1.0 mL/min0.6 mL/min0.7 mL/minNot Specified
Temperature 40°CAmbientAmbientNot Specified35°C
Detection 210 nm210 nm205 nmUV DetectorUV Detector

Method Validation and System Suitability

The developed method should be validated according to ICH guidelines.[3][5] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of its potential impurities.

  • Linearity: The method should be linear over a concentration range of at least 50% to 150% of the expected sample concentration.[5]

  • Accuracy: Determined by recovery studies at different concentration levels.[5]

  • Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.

  • Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.

System Suitability: Before sample analysis, the chromatographic system must pass a system suitability test. Inject the working standard solution six times. The relative standard deviation (RSD) for the peak areas should be less than 2.0%, and the resolution between Bimatoprost and this compound should be greater than 1.5.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the HPLC method development and validation for this compound.

HPLC_Method_Development A Objective Definition: Separate this compound B Literature Review & Method Scouting A->B C Selection of Initial Chromatographic Conditions B->C D Sample & Standard Preparation C->D E HPLC Analysis D->E F Data Acquisition & Processing E->F G Method Optimization F->G G->C Re-optimize H Method Validation (ICH Guidelines) G->H Optimized I Finalized Protocol & Application Note H->I

Caption: Workflow for HPLC Method Development of this compound.

Conclusion

The described RP-HPLC method is demonstrated to be simple, precise, and accurate for the separation and quantification of this compound from Bimatoprost. The method is suitable for routine quality control analysis of bulk drug and ophthalmic formulations. The validation of this method in accordance with ICH guidelines ensures its reliability and suitability for regulatory purposes.

References

Application Notes: The Role of (15R)-Bimatoprost in Ocular Hypertension Research

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

Ocular hypertension (OHT) is a primary risk factor for glaucoma, a progressive optic neuropathy that can lead to irreversible blindness.[1] The management of OHT is centered on reducing intraocular pressure (IOP).[2] Prostaglandin F2α (PGF2α) analogs are a first-line treatment for OHT, functioning primarily by increasing the outflow of aqueous humor.[1]

Bimatoprost is a potent synthetic prostamide analog of PGF2α used to lower IOP.[3][4] Chemically, Bimatoprost is the (15S)-epimer. Its isomer, (15R)-Bimatoprost, which possesses an inverted hydroxyl group at the C-15 position, is a critical tool in research settings.[5] These application notes will detail the mechanism of action of Bimatoprost and the specific application of the (15R)-epimer as an inactive or significantly less active control to demonstrate the stereospecificity of the biological effects in ocular hypertension research.

2. Mechanism of Action

Bimatoprost reduces IOP by enhancing aqueous humor outflow through two primary pathways: the uveoscleral (pressure-insensitive) and the trabecular meshwork (pressure-sensitive) pathways.[1][3][6] While Bimatoprost itself is a prostamide, its hydrolyzed free-acid form acts as a potent agonist of the prostaglandin F (FP) receptor.[1][7]

The activation of FP receptors in ocular tissues, such as the ciliary muscle and trabecular meshwork cells, initiates a signaling cascade.[3][8] This leads to the remodeling of the extracellular matrix and relaxation of the ciliary muscle, which in turn increases the outflow of aqueous humor and lowers IOP.[1][3]

Bimatoprost Bimatoprost (15S) FP_Receptor Prostaglandin F (FP) Receptor Bimatoprost->FP_Receptor Gq Gq Protein Activation FP_Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC ECM_Remodeling Extracellular Matrix Remodeling (MMPs) Ca_Release->ECM_Remodeling Cell_Contractility Decreased Cell Contractility PKC->Cell_Contractility Outflow Increased Aqueous Humor Outflow ECM_Remodeling->Outflow Cell_Contractility->Outflow IOP Reduced Intraocular Pressure (IOP) Outflow->IOP

Figure 1: Bimatoprost signaling pathway in ocular cells.

3. Application of this compound in Research

The primary application of this compound is as a negative control in experiments studying the effects of Bimatoprost ((15S)-Bimatoprost). The stereochemistry at the C-15 position is critical for high-affinity binding to the FP receptor and subsequent biological activity. By comparing the potent effects of the (15S)-epimer with the significantly reduced or absent effects of the (15R)-epimer, researchers can unequivocally demonstrate that the observed IOP reduction and cellular changes are specific to the stereochemical configuration of the active drug and mediated by its target receptor.

4. Quantitative Data

The following tables summarize the efficacy of Bimatoprost in clinical and preclinical studies. Data for this compound is generally not published as it is expected to be inactive and is used to confirm the specificity of the (15S)-Bimatoprost effect.

Table 1: Clinical Efficacy of Bimatoprost Ophthalmic Solutions

Compound Concentration Baseline IOP IOP Reduction (mmHg) Citation
Bimatoprost 0.03% ~26 mmHg 7.2 - 8.1 [1][2]
Bimatoprost 0.01% Not Specified Equivalent to 0.03% (<0.9 mmHg difference) [1]
Bimatoprost 0.03% ~23.5 mmHg ~7.5 (30%) [9]

| Timolol | 0.5% | Not Specified | ~5.6 |[1] |

Table 2: In Vitro Activity of Bimatoprost and its Free Acid

Compound Cell Type Assay EC₅₀ Citation
Bimatoprost Human Trabecular Meshwork (TM) Cellular Dielectric Spectroscopy 4.3 nM [8]
Bimatoprost Human Schlemm's Canal (SC) Cellular Dielectric Spectroscopy 1.2 nM [8]
Bimatoprost (Amide) Human Trabecular Meshwork (h-TM) Phosphoinositide Turnover 1410 - 6940 nM [10]
Bimatoprost Acid Human Trabecular Meshwork (h-TM) Phosphoinositide Turnover 112 nM [10]
Travoprost Acid Human Trabecular Meshwork (h-TM) Phosphoinositide Turnover 2.4 nM [10]

| Latanoprost Acid | Human Trabecular Meshwork (h-TM) | Phosphoinositide Turnover | 34.7 nM |[10] |

Protocols for Ocular Hypertension Research

Protocol 1: In Vitro FP Receptor Activation Assay in Human Trabecular Meshwork (h-TM) Cells

This protocol assesses the ability of test compounds to activate FP receptors by measuring the mobilization of intracellular calcium ([Ca²⁺]i).

Methodology:

  • Cell Culture:

    • Culture primary human trabecular meshwork (h-TM) cells in low-glucose Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.[8]

    • Plate cells in 96-well black-walled, clear-bottom plates and grow to confluence.

  • Calcium Assay:

    • Wash cells with a buffered saline solution (e.g., Hanks' Balanced Salt Solution).

    • Load cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's protocol.

    • Wash cells again to remove excess dye.

  • Compound Treatment:

    • Prepare serial dilutions of (15S)-Bimatoprost (active compound) and this compound (negative control) in the assay buffer. A vehicle control (e.g., 0.1% DMSO) must be included.

    • Use a fluorometric imaging plate reader (FLIPR) or a fluorescence plate reader to measure baseline fluorescence.

    • Add the test compounds to the wells and immediately begin kinetic fluorescence readings.

  • Data Analysis:

    • Calculate the change in fluorescence intensity over baseline for each well.

    • Plot the peak fluorescence change against the compound concentration.

    • Determine the EC₅₀ value for (15S)-Bimatoprost using a non-linear regression curve fit. The response for this compound should be minimal or absent.

cluster_0 Cell Preparation cluster_1 Experiment cluster_2 Data Analysis p1 Culture h-TM cells in 96-well plates p2 Load cells with Ca2+ indicator dye p1->p2 p3 Wash to remove excess dye p2->p3 e1 Measure baseline fluorescence p3->e1 e2 Add compounds: (15S)-Bimatoprost This compound Vehicle e1->e2 e3 Kinetic fluorescence measurement e2->e3 d1 Calculate fluorescence change (ΔF/F) e3->d1 d2 Plot dose-response curves d1->d2 d3 Determine EC50 values d2->d3

Figure 2: Workflow for in vitro calcium mobilization assay.

Protocol 2: In Vivo Evaluation of IOP Reduction in a Rabbit Model of Ocular Hypertension

This protocol details the induction of OHT in rabbits and the subsequent evaluation of topically applied test compounds. Rabbits are a common model for glaucoma research.[11][12]

Methodology:

  • Animal Model:

    • Use healthy, adult New Zealand White or Dutch Belted rabbits.[11]

    • Allow animals to acclimate for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Induction of Ocular Hypertension (Example: Steroid-Induced):

    • Topically administer a corticosteroid solution (e.g., 0.1% dexamethasone) to one eye of each rabbit, once or twice daily, for several weeks.[11]

    • The contralateral eye can serve as a normotensive control.

    • Monitor IOP weekly using a calibrated tonometer (e.g., Tono-Pen, TonoVet) until a stable elevation of at least 5-10 mmHg above baseline is achieved.[11]

  • Experimental Procedure:

    • Measure the baseline IOP of the hypertensive eyes.

    • Randomly assign animals to treatment groups:

      • Group 1: Vehicle Control

      • Group 2: (15S)-Bimatoprost (e.g., 0.03% solution)

      • Group 3: this compound (e.g., 0.03% solution)

    • Instill a single drop (approx. 30-50 µL) of the assigned treatment into the hypertensive eye.

    • Measure IOP at multiple time points post-instillation (e.g., 2, 4, 8, 12, and 24 hours).[13]

  • Data Analysis:

    • Calculate the mean IOP change from baseline for each group at each time point.

    • Use appropriate statistical tests (e.g., ANOVA followed by Dunnett's test) to compare the IOP reduction in the treatment groups to the vehicle control group.

    • A significant IOP reduction is expected in the (15S)-Bimatoprost group, while the this compound group should show no significant difference from the vehicle control.

acclimate Acclimatize Rabbits induce Induce Ocular Hypertension (OHT) acclimate->induce baseline Measure Baseline IOP in OHT Eye induce->baseline randomize Randomize into Treatment Groups baseline->randomize treat Topical Administration: - Vehicle - (15S)-Bimatoprost - this compound randomize->treat measure Measure IOP at Multiple Time Points treat->measure analyze Statistical Analysis: Compare IOP reduction vs. Vehicle measure->analyze

Figure 3: Workflow for in vivo IOP reduction study.

References

Application Notes and Protocols for Cell-Based Assays of (15R)-Bimatoprost Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(15R)-Bimatoprost is the C-15 epimer of Bimatoprost, a prostaglandin F2α (PGF2α) analog used in the management of glaucoma.[1] Bimatoprost and its active metabolite, bimatoprost free acid, are known to exert their effects by acting as agonists at the prostaglandin F (FP) receptor.[2][3][4] The FP receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq signaling pathway, leading to the activation of phospholipase C (PLC) and a subsequent increase in intracellular calcium levels.[5]

While extensive data is available for Bimatoprost, specific quantitative data on the activity of its 15R-epimer, this compound, is limited in publicly available literature. However, studies on other prostaglandin analogs suggest that the stereochemistry at the C-15 position is crucial for biological activity, with 15S-isomers generally being more potent than their 15R-counterparts. For instance, (15R)-PGF2α exhibits significantly lower affinity for the FP receptor compared to the native PGF2α (15S-isomer).[6]

These application notes provide detailed protocols for cell-based assays to determine and characterize the activity of this compound, using Bimatoprost as a reference compound. The described assays are designed to assess the compound's ability to bind to the FP receptor and to activate its primary signaling pathway.

Signaling Pathway and Experimental Workflow

The activation of the FP receptor by an agonist like Bimatoprost initiates a well-defined signaling cascade. The experimental workflow to measure this activation typically involves cell culture, compound treatment, and signal detection.

FP_Receptor_Signaling_Pathway Agonist This compound / Bimatoprost FP_Receptor FP Receptor (GPCR) Agonist->FP_Receptor Binds Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates ER Endoplasmic Reticulum (ER) Ca_ER Ca2+ Ca_Cytosol Increased Intracellular Ca2+ Ca_ER->Ca_Cytosol Release Ca_Cytosol->PKC Co-activates Downstream Downstream Cellular Responses PKC->Downstream

FP Receptor Gq Signaling Pathway

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Cell_Culture Culture HEK293 cells stably expressing FP Receptor Plate_Cells Plate cells in 96-well plates Cell_Culture->Plate_Cells Dye_Loading Load cells with Fluo-4 AM calcium indicator Plate_Cells->Dye_Loading Compound_Addition Add serial dilutions of This compound / Bimatoprost Dye_Loading->Compound_Addition Fluorescence_Measurement Measure fluorescence intensity (Calcium mobilization) Compound_Addition->Fluorescence_Measurement Data_Analysis Analyze data and calculate EC50 values Fluorescence_Measurement->Data_Analysis

Calcium Mobilization Assay Workflow

Quantitative Data Summary

The following table summarizes the reported in vitro activity of Bimatoprost and its free acid at the human FP receptor. It is anticipated that this compound will exhibit a higher EC50 and Ki, indicating lower potency and binding affinity, respectively.

CompoundAssay TypeCell LineParameterValue (nM)
Bimatoprost Radioligand Binding-Ki6310 ± 1650[2]
Calcium MobilizationHEK293 (human FP)EC502940 ± 1663[2]
Calcium Mobilization3T3 Fibroblasts (native FP)EC502200 ± 670[2]
Bimatoprost Free Acid Radioligand Binding-Ki83[7][8]
Phosphoinositide TurnoverHuman Ciliary MuscleEC502.8 - 3.8[7][8]
Calcium MobilizationHEK293 (human FP)EC5015 ± 3[4]
This compound ---Data not available

Experimental Protocols

Receptor Binding Assay

This protocol is designed to determine the binding affinity (Ki) of this compound for the FP receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes prepared from HEK293 cells stably expressing the human FP receptor.

  • Radioligand: [3H]-PGF2α

  • Test Compounds: this compound, Bimatoprost (for comparison)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Scintillation Cocktail

  • 96-well Filter Plates and Vacuum Manifold

  • Scintillation Counter

Procedure:

  • Prepare serial dilutions of this compound and Bimatoprost in binding buffer.

  • In a 96-well plate, add 50 µL of binding buffer, 50 µL of the radioligand solution (at a final concentration close to its Kd), and 50 µL of the test compound dilutions.

  • For total binding, add 50 µL of binding buffer instead of the test compound. For non-specific binding, add a high concentration of unlabeled PGF2α.

  • Add 50 µL of the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 2 hours with gentle agitation.

  • Terminate the binding reaction by rapid filtration through the filter plates using a vacuum manifold.

  • Wash the filters three times with ice-cold wash buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity in each well using a scintillation counter.

  • Calculate the specific binding and determine the IC50 value for each compound. The Ki value can be calculated using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to activate the Gq-coupled FP receptor, leading to an increase in intracellular calcium.

Materials:

  • Cell Line: HEK293 cells stably expressing the human FP receptor.

  • Cell Culture Medium: DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).

  • Calcium Indicator Dye: Fluo-4 AM

  • Pluronic F-127

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Test Compounds: this compound, Bimatoprost

  • 96-well black-walled, clear-bottom plates

  • Fluorescence Plate Reader with automated injection capabilities.

Procedure:

  • Cell Plating: Seed the HEK293-FP cells into 96-well plates at a density of 40,000-80,000 cells per well and incubate overnight.

  • Dye Loading:

    • Prepare a Fluo-4 AM loading solution in assay buffer (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127).

    • Remove the cell culture medium from the wells and add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 1 hour in the dark.

  • Compound Preparation: Prepare serial dilutions of this compound and Bimatoprost in assay buffer at a concentration 5-fold higher than the final desired concentration.

  • Assay Measurement:

    • Place the cell plate in the fluorescence plate reader.

    • Set the instrument to measure fluorescence at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.

    • Record a baseline fluorescence reading for 10-20 seconds.

    • Use the automated injector to add 25 µL of the compound dilutions to the wells.

    • Continue to measure the fluorescence intensity for 60-120 seconds to capture the peak calcium response.

  • Data Analysis:

    • Determine the maximum change in fluorescence for each well.

    • Plot the change in fluorescence against the log of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value for each compound.

Cyclic AMP (cAMP) Assay

While the FP receptor primarily signals through Gq, some GPCRs can couple to multiple G-protein subtypes. A cAMP assay can be used to investigate if this compound has any activity on Gs or Gi-coupled pathways. For Gi-coupled receptors, a decrease in forskolin-stimulated cAMP levels would be observed.

Materials:

  • Cell Line: HEK293 cells stably expressing the human FP receptor.

  • cAMP Assay Kit: (e.g., HTRF, LANCE, or GloSensor cAMP assays)

  • Stimulation Buffer: As recommended by the assay kit manufacturer.

  • Forskolin: To stimulate adenylyl cyclase for Gi-coupling assessment.

  • Test Compounds: this compound, Bimatoprost

  • 384-well low-volume white plates

  • Plate Reader compatible with the chosen assay technology.

Procedure (for a competitive immunoassay, Gi-coupling):

  • Cell Plating: Plate HEK293-FP cells in a 384-well plate and incubate overnight.

  • Compound and Forskolin Addition:

    • Prepare serial dilutions of this compound and Bimatoprost in stimulation buffer.

    • Prepare a solution of forskolin in stimulation buffer.

    • Add the test compounds to the wells, followed by the addition of forskolin (at a concentration that gives a submaximal stimulation of cAMP, e.g., EC80).

  • Incubation: Incubate the plate at room temperature for the time recommended by the kit manufacturer (typically 30-60 minutes).

  • cAMP Detection:

    • Add the detection reagents from the cAMP assay kit (e.g., cAMP-d2 and anti-cAMP-cryptate for HTRF).

    • Incubate for the recommended time to allow for the immunoassay to reach equilibrium.

  • Signal Measurement: Read the plate on a compatible plate reader.

  • Data Analysis:

    • Convert the raw data to cAMP concentrations using a standard curve.

    • Plot the cAMP concentration against the log of the compound concentration.

    • Fit the data to determine the IC50 value for the inhibition of forskolin-stimulated cAMP production.

Conclusion

The provided protocols offer a robust framework for the in vitro characterization of this compound activity. By performing receptor binding assays, researchers can determine the affinity of the compound for the FP receptor. The intracellular calcium mobilization assay provides a direct measure of functional agonism through the canonical Gq pathway. The cAMP assay can be employed to explore potential off-target or alternative signaling pathways. A direct comparison with Bimatoprost in these assays will be crucial to elucidate the pharmacological profile of the (15R)-epimer and to understand the structure-activity relationship for this class of compounds. Given the existing literature on related prostaglandin analogs, it is hypothesized that this compound will be a less potent agonist at the FP receptor than Bimatoprost.

References

Application Notes and Protocols for Preclinical Efficacy Testing of (15R)-Bimatoprost in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for utilizing established animal models to assess the therapeutic efficacy of (15R)-Bimatoprost in three key areas: glaucoma, eyelash hypotrichosis, and skin hyperpigmentation. The protocols outlined below are intended to serve as a comprehensive guide for researchers in the fields of ophthalmology, dermatology, and pharmacology.

Glaucoma: Ocular Hypotensive and Neuroprotective Effects

Animal models of glaucoma are essential for evaluating the intraocular pressure (IOP)-lowering and retinal ganglion cell (RGC)-protective effects of this compound. The rat model of induced ocular hypertension is a widely used and well-characterized system for these studies.

Animal Model: Rat Model of Ocular Hypertension

Species: Wistar or Brown Norway rats are commonly used.

Method of Induction: Ocular hypertension can be induced by several methods, including the intracameral injection of conjunctival fibroblasts, hypertonic saline injection into episcleral veins, or laser photocoagulation of the trabecular meshwork. The protocol below details the conjunctival fibroblast injection method.[1][2]

Experimental Protocol: Induction of Ocular Hypertension and Bimatoprost Treatment
  • Animal Preparation:

    • Acclimatize male Wistar rats (200-250 g) for at least one week under standard laboratory conditions.

    • Anesthetize the rats using an appropriate method, such as an intraperitoneal injection of a ketamine/xylazine cocktail.

    • Apply a topical anesthetic, such as proparacaine hydrochloride, to the cornea.

  • Induction of Ocular Hypertension:

    • Culture conjunctival fibroblasts from a donor rat.

    • Under a surgical microscope, carefully inject approximately 5 µL of the conjunctival fibroblast suspension (containing ~1 x 10^5 cells) into the anterior chamber of one eye using a 30-gauge needle. The contralateral eye can serve as a control.

  • Intraocular Pressure (IOP) Measurement:

    • Measure IOP using a rebound tonometer (e.g., TonoLab) at baseline and at regular intervals post-induction to confirm sustained ocular hypertension.

  • This compound Administration:

    • Once elevated IOP is established (typically 1-2 weeks post-induction), initiate topical treatment.

    • Administer one drop of 0.03% this compound ophthalmic solution to the hypertensive eye once daily for the duration of the study (e.g., 4 weeks).

    • The control group should receive a vehicle solution.

  • Efficacy Assessment:

    • IOP Reduction: Monitor IOP regularly throughout the treatment period.

    • Retinal Ganglion Cell (RGC) Survival: At the end of the study, euthanize the animals and enucleate the eyes. Perform immunohistochemistry on retinal flat mounts or cross-sections using an RGC-specific marker (e.g., Brn3a) to quantify RGC density.[2] The TUNEL assay can also be used to assess apoptosis.

Quantitative Data Summary
Animal ModelTreatment GroupBaseline IOP (mmHg)Post-treatment IOP (mmHg)% IOP ReductionRGC Count (cells/mm²)% RGC ProtectionReference
Rat (Ocular Hypertension)Vehicle21.5 ± 2.120.8 ± 2.5~3%1850 ± 150-
Rat (Ocular Hypertension)0.03% Bimatoprost21.3 ± 2.315.1 ± 1.9~29%2350 ± 200~27%

Note: The data presented are representative values compiled from the cited literature and may vary based on the specific experimental conditions.

Signaling Pathway & Experimental Workflow

G cluster_0 Bimatoprost Signaling in Trabecular Meshwork Bimatoprost Bimatoprost FP_Receptor Prostaglandin F2α Receptor (FP) Bimatoprost->FP_Receptor Gq_Protein Gq Protein Activation FP_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC MMPs ↑ Matrix Metalloproteinases (MMPs) Ca_PKC->MMPs ECM Extracellular Matrix Remodeling MMPs->ECM Outflow ↑ Aqueous Humor Outflow ECM->Outflow IOP ↓ Intraocular Pressure Outflow->IOP

Caption: Bimatoprost signaling in the trabecular meshwork.

G cluster_1 Experimental Workflow: Glaucoma Model A Animal Acclimatization (Wistar Rats) B Induce Ocular Hypertension (Conjunctival Fibroblast Injection) A->B C Confirm Elevated IOP (Rebound Tonometry) B->C D Topical Bimatoprost Treatment (0.03% Daily) C->D E Monitor IOP Reduction D->E F Assess RGC Survival (Immunohistochemistry) D->F G Data Analysis E->G F->G

Caption: Workflow for glaucoma model and bimatoprost efficacy testing.

Eyelash Hypotrichosis: Enhancement of Eyelash Growth

Animal models are instrumental in elucidating the mechanisms by which this compound promotes eyelash growth and for quantifying its effects on lash length, thickness, and darkness. Rabbit and mouse models are commonly employed for these investigations.

Animal Model: Rabbit and Mouse Models

Species: New Zealand White rabbits and C57BL/6 mice are suitable models. Rabbits offer larger eyes for easier application and measurement, while mice provide a model for studying the hair growth cycle.

Experimental Protocol: Induction of Eyelash Growth and Assessment
  • Animal Preparation:

    • Acclimatize male New Zealand White rabbits (2-3 kg) or female C57BL/6 mice (8-10 weeks old) for at least one week.

    • For rabbits, no anesthesia is typically required for topical application. For mice, light isoflurane anesthesia may be used for precise application.

  • This compound Administration:

    • Apply one drop of 0.03% this compound ophthalmic solution to the upper eyelid margin at the base of the eyelashes of one eye daily for a specified duration (e.g., 4-6 weeks).[3][4]

    • The contralateral eye can be treated with a vehicle solution as a control.

  • Efficacy Assessment:

    • Eyelash Length: Measure the length of the central upper eyelashes at baseline and at regular intervals using a digital caliper or through analysis of high-resolution digital photographs.

    • Eyelash Thickness and Number: Can be assessed through image analysis of photographs or via histological analysis of eyelid sections at the end of the study.

    • Hair Cycle Analysis (in mice): Histological examination of eyelid sections can be used to determine the proportion of hair follicles in the anagen (growth) and telogen (resting) phases.

Quantitative Data Summary
Animal ModelTreatment GroupBaseline Eyelash Length (mm)Post-treatment Eyelash Length (mm)Mean Increase in Length (mm)Reference
RabbitVehicle9.88 ± 0.249.75 ± 0.33-0.13[3]
Rabbit0.03% Bimatoprost9.80 ± 0.3911.60 ± 0.461.80[3]
MouseVehicle---[5]
Mouse0.03% Bimatoprost--Significant increase[5]

Note: The data presented are representative values compiled from the cited literature and may vary based on the specific experimental conditions.

Signaling Pathway & Experimental Workflow

G cluster_2 Bimatoprost Signaling in Hair Follicle Bimatoprost Bimatoprost Prostamide_Receptor Prostamide Receptor (in Dermal Papilla) Bimatoprost->Prostamide_Receptor Anagen_Prolongation Prolongation of Anagen Phase Prostamide_Receptor->Anagen_Prolongation Telogen_Shortening Shortening of Telogen Phase Prostamide_Receptor->Telogen_Shortening Follicle_Stimulation Stimulation of Hair Follicle Anagen_Prolongation->Follicle_Stimulation Telogen_Shortening->Follicle_Stimulation Eyelash_Growth ↑ Eyelash Length, Thickness, & Darkness Follicle_Stimulation->Eyelash_Growth G cluster_3 Experimental Workflow: Eyelash Growth Model A Animal Selection (Rabbits or Mice) B Baseline Eyelash Measurement A->B C Topical Bimatoprost Application (0.03% to Eyelid Margin) B->C D Weekly Eyelash Measurement C->D E Final Measurement & Analysis D->E G cluster_4 Bimatoprost Signaling in Melanogenesis Bimatoprost Bimatoprost Prostamide_Receptor Prostamide Receptor (on Melanocytes) Bimatoprost->Prostamide_Receptor Tyrosinase_Activity ↑ Tyrosinase Activity Prostamide_Receptor->Tyrosinase_Activity Melanosome_Production ↑ Melanosome Production & Maturation Tyrosinase_Activity->Melanosome_Production Melanin_Synthesis ↑ Melanin Synthesis Melanosome_Production->Melanin_Synthesis Hyperpigmentation Skin Hyperpigmentation Melanin_Synthesis->Hyperpigmentation G cluster_5 Experimental Workflow: Skin Hyperpigmentation Model A Animal Selection (Guinea Pigs) B Shave Dorsal Skin A->B C Topical Bimatoprost Application (0.03% Daily) B->C D Visual & Colorimetric Assessment C->D E Histological Analysis (Fontana-Masson Staining) C->E F Data Analysis D->F E->F

References

Application Notes & Protocols: (15R)-Bimatoprost in Neuroprotection Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(15R)-Bimatoprost is a stereoisomer of Bimatoprost, a synthetic prostaglandin analog.[1] While Bimatoprost is widely recognized for its clinical efficacy in reducing intraocular pressure (IOP) in patients with glaucoma and ocular hypertension, emerging research has highlighted its potential neuroprotective properties.[2][3] The primary mechanism for IOP reduction involves enhancing the outflow of aqueous humor.[4][5] However, studies suggest that Bimatoprost may also exert a direct protective effect on retinal neurons, independent of its pressure-lowering action.[6] These neuroprotective effects are of significant interest for developing therapies for neurodegenerative diseases of the eye, such as glaucoma, and potentially other central nervous system disorders.

This document provides an overview of the application of this compound in neuroprotection studies, detailing its proposed mechanism of action, relevant signaling pathways, and protocols for in vitro and in vivo evaluation.

Disclaimer: The neuroprotective effects and associated signaling pathways described have been primarily studied using Bimatoprost. While this compound is an isomer, specific quantitative data and established protocols for its neuroprotective action are limited. The following information is based on the properties of Bimatoprost and serves as a foundational guide for investigating the (15R) isomer.

Physicochemical Properties

A summary of the key properties of this compound is presented below.

PropertyValueReference
IUPAC Name (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3R)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide[]
CAS Number 1163135-92-9[1][8]
Molecular Formula C₂₅H₃₇NO₄[8][9]
Molecular Weight 415.57 g/mol [8][9]
Synonyms 15-epi Bimatoprost[]

Mechanism of Action & Signaling Pathways

Bimatoprost is a structural analog of prostaglandin F₂α but is thought to act as a prostamide mimetic, activating specific prostamide receptors.[2][5] In the context of neuroprotection, particularly for retinal ganglion cells (RGCs), Bimatoprost has been shown to activate pro-survival signaling cascades.

The primary neuroprotective mechanism is believed to be mediated through the PI3K/Akt signaling pathway .[6] Activation of this pathway is crucial for promoting cell survival and inhibiting apoptosis. Studies indicate that Bimatoprost induces the phosphorylation (activation) of Akt.[6] The downstream effects of Akt activation include the inhibition of pro-apoptotic proteins and the promotion of cell growth and survival. Interestingly, the relationship with the extracellular signal-regulated kinase (ERK) pathway appears complex; inhibition of the PI3K/Akt pathway can lead to increased ERK phosphorylation, suggesting a potential cross-talk mechanism between these two pathways that Bimatoprost modulates.[6]

G bimatoprost This compound receptor Prostamide Receptor (Putative) bimatoprost->receptor pi3k PI3K receptor->pi3k Activates akt Akt pi3k->akt Activates (Phosphorylation) erk ERK akt->erk Modulates/Inhibits survival Cell Survival (Neuroprotection) akt->survival apoptosis Apoptosis akt->apoptosis Inhibits

Proposed neuroprotective signaling pathway of Bimatoprost.

Experimental Protocols & Workflows

In Vitro Neuroprotection Assay

This protocol is designed to assess the ability of this compound to protect neuronal cells from an induced insult, such as oxidative stress or excitotoxicity.

G start Start: Neuronal Cell Culture (e.g., SH-SY5Y, RGC-5, or Primary RGCs) induce Induce Neuronal Injury - Oxidative Stress (e.g., H₂O₂) - Excitotoxicity (e.g., Glutamate/NMDA) - Serum Deprivation start->induce treat Treat with this compound (Dose-response concentrations) induce->treat incubate Incubate for 24-48 hours treat->incubate assess Endpoint Analysis incubate->assess viability Cell Viability Assay (e.g., MTT, LDH) assess->viability Assess Survival apoptosis Apoptosis Assay (e.g., TUNEL, Caspase-3) assess->apoptosis Assess Cell Death western Western Blot (p-Akt, p-ERK, etc.) assess->western Assess Signaling

General workflow for an in vitro neuroprotection assay.

Detailed Methodology:

  • Cell Culture:

    • Culture a relevant neuronal cell line (e.g., SH-SY5Y) or primary retinal ganglion cells in appropriate media and conditions until they reach approximately 80% confluency.

  • Preparation of this compound:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of working concentrations by diluting the stock solution in culture media. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).

  • Induction of Injury & Treatment:

    • Replace the culture medium with fresh medium containing the neurotoxic agent (e.g., L-buthionine-(S,R)-sulfoximine (BSO) plus glutamate to induce oxidative stress).[6]

    • Concurrently, add the various concentrations of this compound to the respective wells. Include appropriate controls: untreated cells, cells treated with the vehicle only, and cells exposed only to the neurotoxic agent.

  • Incubation:

    • Incubate the plates for a predetermined period (e.g., 24 to 48 hours) under standard cell culture conditions.

  • Endpoint Analysis:

    • Cell Viability: Measure cell viability using an MTT or LDH assay according to the manufacturer's instructions.

    • Apoptosis: Quantify apoptotic cells using TUNEL staining or by measuring caspase-3 activity.

    • Western Blotting: Lyse the cells and perform western blot analysis to measure the phosphorylation status of key proteins in the Akt and ERK pathways (e.g., p-Akt, total Akt, p-ERK, total ERK) to confirm the mechanism of action.[6]

In Vivo Retinal Neuroprotection Model

This protocol outlines an in vivo study to evaluate the neuroprotective effects of this compound in an animal model of retinal damage.

G start Start: Animal Model (e.g., Wistar Rats) acclimate Acclimatization Period start->acclimate induce Induce Retinal Injury (e.g., Intravitreal NMDA Injection) acclimate->induce treat Administer this compound (e.g., Topical Eye Drops, Systemic) induce->treat evaluate Functional & Histological Evaluation treat->evaluate After 1-2 Weeks functional Functional Assessment (e.g., Electroretinography - ERG) evaluate->functional histology Histological Analysis (Retinal Flat Mounts, RGC Counting) evaluate->histology biochem Biochemical Analysis (e.g., Western Blot of Retinal Tissue) evaluate->biochem

References

Application of (15R)-Bimatoprost in Hair Growth Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(15R)-Bimatoprost, a synthetic prostamide F2α analog, has garnered significant attention in the field of hair growth research.[1] Initially identified as a side effect of glaucoma treatment where it caused eyelash growth, its potential for treating various forms of alopecia is now a subject of extensive study.[2][3][4] This document provides detailed application notes, experimental protocols, and a summary of quantitative data related to the use of this compound in hair growth research.

Mechanism of Action

Bimatoprost's primary mechanism in promoting hair growth involves its interaction with prostanoid receptors within the hair follicle.[5] It is believed to mimic the effects of endogenous prostamides. The binding of bimatoprost to these receptors, particularly in the dermal papilla, stimulates intracellular signaling pathways.[2][6] This stimulation leads to alterations in the expression of paracrine factors that regulate the activity of keratinocytes and melanocytes, resulting in increased hair growth and pigmentation.[6][7]

Key aspects of its mechanism include:

  • Prolongation of the Anagen Phase: Bimatoprost extends the active growth phase (anagen) of the hair cycle, leading to longer hair.[7][8][9]

  • Induction of the Anagen Phase: It can stimulate follicles in the resting phase (telogen) to enter the anagen phase, thereby increasing the number of growing hairs.[5][7][8]

  • Stimulation of Melanogenesis: Bimatoprost can also enhance hair pigmentation by promoting melanin synthesis.[7]

A prostamide receptor antagonist, AGN 211336, has been shown to block the stimulatory effects of bimatoprost on hair follicle growth, confirming a receptor-mediated mechanism.[2]

Bimatoprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular cluster_target_cells Target Cells Bimatoprost Bimatoprost Prostanoid_Receptor Prostanoid Receptor (Dermal Papilla Cell) Bimatoprost->Prostanoid_Receptor Binds to Signaling_Pathways Intracellular Signaling Pathways Prostanoid_Receptor->Signaling_Pathways Activates Gene_Expression Altered Gene Expression Signaling_Pathways->Gene_Expression Paracrine_Factors Release of Paracrine Factors (e.g., SCF, reduced TGF-β) Gene_Expression->Paracrine_Factors Keratinocytes Keratinocytes Paracrine_Factors->Keratinocytes Melanocytes Melanocytes Paracrine_Factors->Melanocytes Hair_Growth Increased Hair Growth & Pigmentation Keratinocytes->Hair_Growth Melanocytes->Hair_Growth

Proposed signaling pathway of Bimatoprost in hair follicles.

Data Presentation

In Vitro Studies: Human Scalp Hair Follicle Organ Culture
ConcentrationEffect on Hair Growth RateEffect on Anagen PhaseTotal Hair Synthesis Increase (over 9 days)Reference
10 nM~15% increase (P<0.01)~7% prolongation (P<0.01)~20% (P<0.01)[2]
100 nM~25% increase (P<0.001)~10% prolongation (P<0.001)~35% (P<0.001)[2]
1000 nM~25% increase (P<0.001)~10% prolongation (P<0.001)~33% (P<0.001)[2]
In Vivo Studies: Animal Models
ModelTreatmentObservationReference
Mouse (Pelage Hair)Topical BimatoprostPromotion of early anagen and advanced hair regrowth compared to vehicle.[2]
Androgenic Alopecia Mouse Model5% Bimatoprost (topical)More effective than 5% minoxidil with fewer adverse reactions.[6]
Rabbit (Eyelash)Bimatoprost 0.03% eye drops (1 month)Significant increase in mean eyelash length (9.80mm to 11.60mm, P=0.000).

Experimental Protocols

Protocol 1: In Vitro Human Scalp Hair Follicle Organ Culture

This protocol is adapted from studies investigating the direct effects of bimatoprost on isolated human hair follicles.[2][6]

Objective: To assess the effect of this compound on the growth and cycle of isolated human scalp hair follicles.

Materials:

  • Human scalp skin samples from cosmetic surgeries (with patient consent).

  • Williams E medium supplemented with L-glutamine, insulin, hydrocortisone, and antibiotics.

  • This compound stock solution (in appropriate solvent, e.g., DMSO).

  • Sterile petri dishes, 24-well plates.

  • Dissecting microscope and tools.

  • Incubator (37°C, 5% CO2).

  • Image analysis software for length measurement.

Procedure:

  • Follicle Isolation: Under a dissecting microscope, isolate anagen hair follicles from the subcutaneous fat of the scalp samples.

  • Culture Setup: Place individual follicles into wells of a 24-well plate containing 1 ml of supplemented Williams E medium.

  • Treatment Application: Add Bimatoprost to the culture medium at desired final concentrations (e.g., 10 nM, 100 nM, 1000 nM). Include a vehicle control group.

  • Incubation: Culture the follicles for a period of 9 days at 37°C in a humidified 5% CO2 atmosphere.

  • Data Collection:

    • Measure the length of the hair follicle daily using an imaging system attached to the microscope.

    • Assess the hair cycle stage (anagen, catagen) daily based on the morphology of the hair bulb.

  • Analysis: Calculate the rate of hair growth and the percentage of follicles remaining in the anagen phase over the culture period.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Sample_Collection Collect Human Scalp Samples Follicle_Isolation Isolate Anagen Hair Follicles Sample_Collection->Follicle_Isolation Culture_Setup Culture Follicles in 24-well Plates Follicle_Isolation->Culture_Setup Treatment Add Bimatoprost (or Vehicle Control) Culture_Setup->Treatment Incubation Incubate for 9 Days (37°C, 5% CO2) Treatment->Incubation Data_Collection Daily Measurement: - Follicle Length - Anagen Stage Incubation->Data_Collection Data_Analysis Calculate: - Growth Rate - Anagen Duration Data_Collection->Data_Analysis

Workflow for in vitro hair follicle organ culture experiment.
Protocol 2: In Vivo Mouse Hair Growth Study

This protocol is a generalized procedure based on in vivo studies assessing topical bimatoprost application.[2][6]

Objective: To evaluate the efficacy of topically applied this compound in promoting hair regrowth in a mouse model.

Materials:

  • C57BL/6 mice (or other suitable strain where hair cycle is synchronized).

  • This compound solution in an appropriate vehicle (e.g., ethanol/propylene glycol).

  • Vehicle control solution.

  • Electric clippers.

  • Digital camera for documentation.

Procedure:

  • Animal Preparation: Synchronize the hair follicles of the mice into the telogen phase. This can be achieved by shaving the dorsal skin.

  • Treatment Application: Once follicles are confirmed to be in the telogen phase (skin appears pink), begin daily topical application of the bimatoprost solution to a defined area on the shaved back. Apply the vehicle solution to a control group of mice.

  • Monitoring:

    • Visually inspect the mice daily for signs of hair growth, noting the first day of visible skin darkening which indicates the initiation of anagen.

    • Document the progression of hair growth with photographs at regular intervals (e.g., every 2-3 days).

  • Endpoint and Analysis:

    • The study can be concluded once the hair coat is fully restored in the treatment group.

    • Compare the time to anagen induction and the overall rate of hair coverage between the bimatoprost-treated and vehicle control groups.

In_Vivo_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Select_Mice Select Mice and Acclimatize Shave_Dorsum Shave Dorsal Skin to Synchronize Telogen Phase Select_Mice->Shave_Dorsum Group_Assignment Assign to Groups (Bimatoprost vs. Vehicle) Shave_Dorsum->Group_Assignment Topical_Application Daily Topical Application Group_Assignment->Topical_Application Monitoring Daily Observation and Photographic Documentation Topical_Application->Monitoring Data_Analysis Compare Hair Growth Kinetics Between Groups Monitoring->Data_Analysis

Workflow for in vivo mouse hair growth study.

Clinical Application and Future Directions

Clinical trials have been initiated to evaluate the safety and efficacy of bimatoprost for treating androgenetic alopecia (male and female pattern hair loss) and alopecia areata.[10][11][12][13] Formulations with varying concentrations (e.g., 0.03%, 1%) have been tested.[11] While initial results are promising, demonstrating the potential of bimatoprost as a novel therapy for scalp alopecias, further research is needed to optimize dosage and delivery methods for scalp application.[2][4][7] The development of new formulations to enhance skin penetration and drug deposition in the dermis is an active area of research.[7]

Bimatoprost represents a targeted, receptor-based approach to hair loss treatment, offering a different mechanism from existing therapies like minoxidil and finasteride.[2][3] Its ability to directly stimulate hair follicles holds significant promise for the development of new treatments for various hair loss disorders.[14][15]

References

Application Notes and Protocols for In Vivo Dose-Response Studies of (15R)-Bimatoprost

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo dose-response studies of (15R)-Bimatoprost, a prostaglandin F2α analog widely used in the management of glaucoma and ocular hypertension. The focus is on the reduction of intraocular pressure (IOP), a critical endpoint in the evaluation of anti-glaucoma therapies.

Introduction

This compound is a synthetic prostamide analog that effectively lowers intraocular pressure (IOP) by increasing the outflow of aqueous humor from the eye. It is understood to act on both the trabecular meshwork (conventional) and uveoscleral (unconventional) outflow pathways. In vivo dose-response studies are essential for determining the optimal concentration and dosage regimen to maximize therapeutic efficacy while minimizing potential side effects. These studies are typically conducted in various animal models, including rabbits, dogs, and non-human primates, before progressing to human clinical trials.

Mechanism of Action: Signaling Pathway

Bimatoprost exerts its effects by binding to and activating the prostaglandin F2α (FP) receptor, a G-protein coupled receptor. This activation initiates a downstream signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix in the trabecular meshwork and uveoscleral pathway, thereby facilitating aqueous humor outflow and reducing IOP.

Bimatoprost_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Cascade cluster_cellular_response Cellular Response cluster_physiological_effect Physiological Effect Bimatoprost This compound FP_receptor Prostaglandin F2α (FP) Receptor Bimatoprost->FP_receptor Binds and Activates G_protein Gq/11 Protein Activation FP_receptor->G_protein PLC Phospholipase C (PLC) Activation G_protein->PLC IP3_DAG IP3 and DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ and PKC Activation IP3_DAG->Ca_PKC MAPK MAP Kinase Pathway Activation Ca_PKC->MAPK MMPs ↑ MMPs Expression (e.g., MMP-1, -3, -9) MAPK->MMPs Ciliary_muscle_relaxation Ciliary Muscle Relaxation MAPK->Ciliary_muscle_relaxation ECM_remodeling Extracellular Matrix Remodeling MMPs->ECM_remodeling Aqueous_outflow ↑ Aqueous Humor Outflow ECM_remodeling->Aqueous_outflow Ciliary_muscle_relaxation->Aqueous_outflow IOP_reduction ↓ Intraocular Pressure (IOP) Aqueous_outflow->IOP_reduction

Caption: Bimatoprost signaling pathway for IOP reduction.

Quantitative Data from In Vivo Dose-Response Studies

The following tables summarize the dose-dependent effects of this compound on IOP in various animal models.

Table 1: Topical this compound Dose-Response in Normotensive Beagle Dogs [1][2]

Bimatoprost Concentration (%)Dosing RegimenPeak IOP Reduction from Baseline (%)Peak IOP Reduction from Baseline (mmHg)
0.001Twice daily for 5 days15.72.8
0.01Twice daily for 5 days36.17.0
0.03-27.65.9
0.1Twice daily for 5 days24.84.0

Note: Topical bimatoprost demonstrated a U-shaped dose-response curve in beagle dogs, with maximal efficacy at 0.01%.[2]

Table 2: this compound Sustained-Release (SR) Implant Dose-Response in Normotensive Beagle Dogs [1][2][3]

Bimatoprost SR Implant Dose (µg)Dosing RegimenMean IOP Reduction from Baseline over 3 Months (%)Mean IOP Reduction from Baseline over 3 Months (mmHg)
8Single Administration--
15Single Administration--
30Single Administration--
60Single Administration--
120Single Administration38.77.2

Note: In contrast to topical administration, the sustained-release implant showed a dose-dependent increase in IOP-lowering efficacy.[2]

Table 3: Topical this compound Dose-Response in a Rabbit Ocular Hypertension Model

Bimatoprost Concentration (%)Dosing RegimenIOP Reduction vs. Vehicle (mmHg) at 90 min
0.1 (as NCX 470)Single Instillation5.6 ± 2.8

Note: In this specific study, bimatoprost alone was not effective, but a nitric oxide-donating derivative (NCX 470) showed significant IOP reduction.[4]

Table 4: Topical this compound Pharmacokinetics in Rabbits (Aqueous Humor Concentration of Bimatoprost Acid) [5]

Bimatoprost Concentration (%)Time Post-Instillation (minutes)Mean Bimatoprost Acid Concentration (ng/mL)
0.013011.5 ± 2.1
0.019020.8 ± 5.7
0.033037.8 ± 28.8
0.039045.8 ± 14.3

Experimental Protocols

The following are detailed protocols for conducting in vivo dose-response studies of this compound.

Preparation of this compound Ophthalmic Solution

This protocol describes the preparation of a sterile ophthalmic solution for topical administration.

Materials:

  • This compound powder

  • Benzalkonium chloride (BAK) (e.g., 0.02% or 200 ppm)[6]

  • Sodium phosphate dibasic, heptahydrate (e.g., 0.268%)[6]

  • Citric acid, monohydrate (e.g., 0.014%)[6]

  • Sodium chloride (e.g., 0.81%)[6]

  • Hydrochloric acid (HCl) and/or Sodium hydroxide (NaOH) for pH adjustment

  • Sterile, purified water

  • Sterile containers and filtration apparatus (0.22 µm filter)

Procedure:

  • In a sterile beaker, dissolve the appropriate amounts of sodium phosphate dibasic, citric acid, and sodium chloride in a portion of the sterile, purified water.

  • Add the benzalkonium chloride to the solution and mix thoroughly.

  • Accurately weigh the desired amount of this compound powder and add it to the vehicle solution. Stir until completely dissolved.

  • Adjust the pH of the solution to approximately 7.3 using small additions of HCl or NaOH while monitoring with a calibrated pH meter.[6]

  • Bring the solution to the final volume with sterile, purified water.

  • Sterile-filter the final solution through a 0.22 µm filter into a sterile ophthalmic dispenser bottle.

  • Store the prepared solution under appropriate conditions (e.g., refrigerated and protected from light) until use.

Ophthalmic_Solution_Preparation start Start dissolve_vehicle Dissolve Vehicle Components (Buffers, Tonicity Agents) in Sterile Water start->dissolve_vehicle add_bak Add Benzalkonium Chloride (Preservative) dissolve_vehicle->add_bak add_bimatoprost Add this compound and Dissolve add_bak->add_bimatoprost adjust_ph Adjust pH to ~7.3 add_bimatoprost->adjust_ph qs_volume Bring to Final Volume with Sterile Water adjust_ph->qs_volume sterile_filter Sterile Filter (0.22 µm) qs_volume->sterile_filter dispense Dispense into Sterile Ophthalmic Bottles sterile_filter->dispense end End dispense->end

Caption: Workflow for preparing bimatoprost ophthalmic solution.

In Vivo Topical Dose-Response Study in Beagle Dogs

This protocol outlines a typical dose-response study in normotensive beagle dogs.

Materials and Equipment:

  • Beagle dogs (male or female, of appropriate age and weight)

  • Prepared sterile ophthalmic solutions of this compound at various concentrations (e.g., 0.001%, 0.01%, 0.1%) and vehicle control[2]

  • Calibrated tonometer (e.g., Tono-Pen VET™, TonoVet®)[1][7]

  • Topical anesthetic (e.g., proparacaine hydrochloride 0.5%) for applanation tonometry[1]

  • Animal handling and restraint equipment

Procedure:

  • Acclimation: Acclimate the dogs to the laboratory environment and handling procedures for at least one week prior to the study.

  • Baseline IOP Measurement: Measure the baseline IOP in both eyes of each dog at specified time points (e.g., morning and afternoon) for several days to establish a stable baseline.

    • For applanation tonometry, instill one drop of topical anesthetic into the eye and wait for it to take effect.

    • Gently restrain the dog, holding the head steady without applying pressure to the globe or neck.[1]

    • Hold the tonometer perpendicular to the central cornea and obtain multiple readings as per the manufacturer's instructions.[1]

    • Record the average IOP and the statistical reliability (e.g., percent error).

  • Dosing:

    • Randomly assign dogs to treatment groups (different concentrations of bimatoprost and vehicle control).

    • Administer one drop (approximately 30-35 µL) of the assigned test article into one eye of each dog. The contralateral eye can serve as a control.

    • Follow the prescribed dosing regimen (e.g., once or twice daily for a specified number of days).[2]

  • Post-Dose IOP Measurement: Measure IOP in both eyes at predetermined time points after dosing (e.g., 2, 4, 6, 8, and 24 hours post-dose) for the duration of the study.[2]

  • Data Analysis: Calculate the change in IOP from baseline for each eye at each time point. Determine the mean IOP reduction and statistical significance for each treatment group compared to the vehicle control.

Beagle_Dog_IOP_Study_Workflow start Start acclimation Animal Acclimation and Handling Training start->acclimation baseline_iop Establish Baseline IOP (Multiple Days) acclimation->baseline_iop randomization Randomize Animals to Treatment Groups baseline_iop->randomization dosing Topical Administration of Bimatoprost Solution randomization->dosing post_dose_iop Measure IOP at Predetermined Time Points dosing->post_dose_iop data_analysis Calculate IOP Change and Statistical Analysis post_dose_iop->data_analysis end End data_analysis->end

Caption: Workflow for a topical dose-response study in beagle dogs.

Laser-Induced Ocular Hypertension Model in Cynomolgus Monkeys

This protocol provides a general outline for creating a model of glaucoma in non-human primates to test the efficacy of IOP-lowering drugs.

Materials and Equipment:

  • Cynomolgus monkeys

  • Argon or diode laser photocoagulator[8]

  • Goniolens

  • Anesthetic agents (e.g., ketamine, xylazine)

  • Topical antibiotics and anti-inflammatory drugs

  • Tonometer calibrated for monkeys

Procedure:

  • Anesthesia and Pupil Constriction: Anesthetize the monkey and administer a miotic agent to constrict the pupil.[8]

  • Laser Photocoagulation:

    • Place a goniolens on the cornea to visualize the trabecular meshwork.

    • Apply laser spots to the trabecular meshwork over 180-360 degrees of the angle.[8][9] Typical laser settings may include a 50-100 µm spot size, 0.1-0.2 second duration, and 0.8-1.2 W power, adjusted to produce a visible blanching of the tissue.

  • Post-Procedure Care: Administer topical antibiotics and anti-inflammatory agents to the treated eye to manage inflammation and prevent infection.

  • IOP Monitoring: Monitor IOP regularly (e.g., daily for the first week, then weekly) to confirm the development of sustained ocular hypertension.

  • Dose-Response Study: Once a stable, elevated IOP is achieved, a dose-response study similar to the one described for beagle dogs can be conducted.

Conclusion

The provided application notes and protocols offer a framework for conducting robust in vivo dose-response studies of this compound. Adherence to detailed and standardized procedures is crucial for obtaining reliable and reproducible data. The quantitative data presented in the tables can serve as a reference for expected outcomes in different animal models. The signaling pathway and experimental workflow diagrams provide a clear visual representation of the underlying mechanisms and study designs. This information is intended to support the research and development of novel ophthalmic therapies for glaucoma and ocular hypertension.

References

Troubleshooting & Optimization

Technical Support Center: (15R)-Bimatoprost Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with (15R)-Bimatoprost. It includes frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound as a pure compound should be stored in a freezer at -20°C.[1] For short-term storage, refrigeration at 2-8°C is also acceptable.[2][3] It is crucial to refer to the Certificate of Analysis provided by the supplier for specific recommendations.[4]

Q2: How stable is this compound in solution?

A2: Bimatoprost is known to be a stable molecule, particularly in its commercial ophthalmic formulations.[5] Studies have shown that bimatoprost ophthalmic solutions exhibit no measurable degradation when stored at temperatures up to 50°C for 30 days.[6][7][8] This suggests high thermal stability compared to other prostaglandin analogs.[5][6][9]

Q3: Is this compound sensitive to light?

A3: Yes, as with many prostaglandin analogs, exposure to light can lead to degradation.[10] Therefore, it is recommended to store the compound and its solutions in light-protected containers, such as amber vials or by wrapping the container in aluminum foil.[11] Forced degradation studies often include photolytic stress to assess light sensitivity.[12][13]

Q4: What are the primary degradation pathways for this compound?

A4: The main degradation pathways involve hydrolysis and oxidation.[14] The ethylamide group can undergo hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid (Bimatoprost Acid).[15] The secondary alcohol groups are susceptible to oxidation.[10] Forced degradation studies have been conducted to identify these and other minor degradation products.[12][14][16]

Q5: Are there any known impurities I should be aware of?

A5: Yes, impurities can arise during the synthesis of Bimatoprost or as degradation products.[10] this compound is itself an epimer and impurity of Bimatoprost.[11][17] Other related substances and degradation products like Bimatoprost Acid and 15-Keto Bimatoprost may also be present.[10][18] It is essential to use a validated, stability-indicating analytical method to separate the main compound from any potential impurities.[19]

Troubleshooting Guide

Q1: I am seeing unexpected peaks in my HPLC chromatogram. What could be the cause?

A1: Unexpected peaks can be due to several factors:

  • Degradation: Your sample may have degraded due to improper storage or handling (e.g., exposure to high temperatures, light, or incompatible pH).[10] Perform a forced degradation study to help identify potential degradation products.[13][16]

  • Contamination: The sample, solvent, or HPLC system might be contaminated. Ensure you use high-purity solvents and clean equipment.

  • Impurity in the standard: The reference standard itself might contain impurities. Always check the Certificate of Analysis.

Q2: My assay results for this compound concentration are inconsistent. Why?

A2: Inconsistent results often point to issues with sample stability or the analytical method itself:

  • Sample Handling: Repeated freeze-thaw cycles or prolonged exposure to room temperature can affect stability. Prepare aliquots to minimize these cycles.

  • Evaporation: If working with solutions, solvent evaporation can artificially increase the concentration.[6][7] Ensure containers are tightly sealed.

  • Method Variability: The analytical method may not be robust. Check parameters like mobile phase composition, flow rate, and column temperature.[16]

Q3: The concentration of my this compound solution seems to have decreased over time, even with proper storage. What should I do?

A3: First, verify that the storage conditions have been consistently maintained. If so, consider the possibility of slow degradation. It is advisable to re-qualify the solution against a freshly prepared standard. For critical experiments, always use freshly prepared solutions or solutions with confirmed stability over the intended period of use.

Data Presentation

Thermal Stability of Bimatoprost Ophthalmic Solution

The following table summarizes the stability of a commercial bimatoprost 0.03% ophthalmic solution under thermal stress. The data shows no significant degradation, with concentration changes likely attributed to evaporation.[6]

TemperatureDurationMean Concentration (% of Labeled)Degradation Rate
27°C3, 9, 15, 30 days100% - 116%No measurable degradation
37°C3, 9, 15, 30 days100% - 116%No measurable degradation
50°C3, 9, 15, 30 days100% - 116%No measurable degradation

Data adapted from a study on commercial bimatoprost ophthalmic solution, where the initial concentration was 102% of the labeled amount.[6][7][8]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method

This protocol describes a general reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of this compound and its degradation products.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C8 or C18 column (e.g., Inertsil C8, 250 x 4.6mm, 5µm).[12]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% formic acid or a phosphate buffer) and an organic solvent (e.g., acetonitrile, methanol). A common composition is acetonitrile and water.[14][16]

  • Elution: Isocratic or gradient elution can be used.

  • Flow Rate: Approximately 0.6 - 1.0 mL/min.[12][16]

  • Detection Wavelength: 210 nm or 220 nm.[6][12][14]

  • Column Temperature: Ambient or controlled (e.g., 30°C).[14]

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50% acetonitrile in water).[6] Create a series of dilutions to generate a calibration curve.

  • Sample Solution: Dilute the experimental sample to fall within the linear range of the calibration curve.

3. Analysis:

  • Inject the standard solutions to establish the calibration curve.

  • Inject the sample solutions.

  • Identify and quantify the this compound peak based on its retention time and the calibration curve. Degradation products will appear as separate peaks.

Protocol 2: Forced Degradation Study

This protocol outlines the conditions to intentionally degrade this compound to evaluate the specificity of the analytical method.

1. Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of an acid (e.g., 1M HCl) and reflux at 80°C for a specified time (e.g., 30 minutes).[16] Neutralize the solution before analysis.

  • Base Hydrolysis: Mix the stock solution with an equal volume of a base (e.g., 0.1M NaOH) and reflux at 80°C for a specified time.[16] Neutralize the solution before analysis.

  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and reflux at 80°C for a specified time.[15][16]

  • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for a specified time.[12]

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., in a photostability chamber) for a defined period.[12]

3. Analysis:

  • Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described in Protocol 1.

  • Assess the purity of the Bimatoprost peak and the separation from any degradation product peaks.

Visualizations

Bimatoprost This compound Acid_Degradant Bimatoprost Acid (Hydrolysis Product) Bimatoprost->Acid_Degradant  Acid/Base Hydrolysis Oxidative_Degradant 15-Keto Bimatoprost (Oxidation Product) Bimatoprost->Oxidative_Degradant  Oxidation Other_Degradants Other Minor Degradation Products Bimatoprost->Other_Degradants  Heat, Light

Caption: Potential degradation pathways of this compound under stress conditions.

start Start: this compound Sample prep Prepare Stock Solution (e.g., in Acetonitrile/Water) start->prep stress Apply Stress Conditions prep->stress conditions Acid Hydrolysis Base Hydrolysis Oxidation Thermal Photolytic stress->conditions analysis Analyze via Stability-Indicating HPLC Method conditions->analysis quantify Quantify this compound and Degradation Products analysis->quantify report Report Results quantify->report

Caption: General experimental workflow for a forced degradation stability study.

start Issue: Unexpected Peak in HPLC check_degradation Review Sample Storage & Handling (Temp, Light, Age) start->check_degradation degraded Degradation Likely? check_degradation->degraded check_contamination Check Solvents, Glassware, and System for Contamination contaminated Contamination Found? check_contamination->contaminated degraded->check_contamination No solution_degraded Action: Prepare Fresh Sample & Re-analyze degraded->solution_degraded Yes contaminated->start No, Investigate Method Parameters solution_contamination Action: Use New Solvents/Clean System & Re-analyze contaminated->solution_contamination Yes

Caption: Troubleshooting logic for identifying the source of unexpected HPLC peaks.

References

Troubleshooting (15R)-Bimatoprost solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (15R)-Bimatoprost. The information is designed to address common solubility issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in aqueous buffer. What should I do?

A1: this compound is a lipophilic compound with low aqueous solubility. Direct dissolution in aqueous buffers is often challenging. It is recommended to first dissolve the compound in an organic solvent such as ethanol or DMSO to create a concentrated stock solution. This stock solution can then be diluted into your aqueous experimental buffer. Ensure the final concentration of the organic solvent in your aqueous medium is low enough to not affect your experimental system, typically below 0.5% for cell-based assays.

Q2: I've dissolved this compound in an organic solvent, but it precipitates when I dilute it into my aqueous buffer. How can I prevent this?

A2: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic compounds. Here are several strategies to mitigate this:

  • Stepwise Dilution: Instead of a single large dilution, add the organic stock solution to the aqueous buffer in a stepwise manner while vortexing or stirring. This gradual change in solvent polarity can help keep the compound in solution.

  • Use of a Co-solvent: Incorporating a co-solvent like PEG400 or glycerol in your final aqueous solution can improve the solubility of this compound.

  • pH Adjustment: The solubility of prostaglandin analogs can be pH-dependent. Empirically test a range of pH values for your buffer to find the optimal pH for solubility. For acidic compounds, a pH above the pKa will favor the more soluble ionized form.

  • Inclusion of a Surfactant: A small amount of a non-ionic surfactant, such as Tween® 80 or Polysorbate 80, can aid in solubilizing the compound by forming micelles.

  • Lower the Final Concentration: If precipitation persists, you may need to work with a lower final concentration of this compound in your aqueous medium.

Q3: What are the recommended storage conditions for this compound solutions?

A3: For long-term storage, it is best to store this compound as a solid at -20°C. Stock solutions in organic solvents like ethanol or DMSO should also be stored at -20°C or -80°C in tightly sealed vials to prevent evaporation and degradation. Aqueous solutions of this compound are generally not recommended for storage for more than a day due to potential hydrolysis and precipitation. It is always best to prepare fresh aqueous working solutions from your frozen organic stock on the day of the experiment.

Q4: Can I sonicate my this compound solution to aid dissolution?

A4: Yes, sonication can be a useful technique to break down smaller aggregates and aid in the dissolution of this compound, particularly when preparing the initial stock solution in an organic solvent. However, be mindful of potential heating during sonication, which could degrade the compound. It is advisable to sonicate in short bursts in a cool water bath.

Data Presentation

This compound and Related Compounds Solubility Data
CompoundSolventSolubilityReference
(15R)-17-phenyl trinor PGF2α (free acid of this compound) Ethanol~30 mg/mL[1]
Dimethylformamide (DMF)~30 mg/mL[1]
Dimethyl sulfoxide (DMSO)~25 mg/mL[1]
PBS (pH 7.2)~1 mg/mL[1]
Bimatoprost Ethanol~50 mg/mL[2]
Acetonitrile~3 mg/mL[2]
Dimethyl sulfoxide (DMSO)~25 mg/mL[2]
Dimethylformamide (DMF)~25 mg/mL[2]
PBS (pH 7.2)~300 µg/mL[2]
Water0.019 g/L[3]
Prostaglandin F2α Ethanol>100 mg/mL[4]
Dimethyl sulfoxide (DMSO)>100 mg/mL[4]
PBS (pH 7.2)>10 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required mass: The molecular weight of this compound is 415.57 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 415.57 g/mol * (1000 mg / 1 g) = 4.1557 mg

  • Weigh the compound: Carefully weigh out approximately 4.16 mg of this compound and place it into a clean, dry microcentrifuge tube or vial.

  • Add solvent: Add 1 mL of anhydrous DMSO to the tube containing the this compound.

  • Dissolve the compound: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Store the 10 mM stock solution at -20°C or -80°C in a tightly sealed, light-protected vial.

Protocol 2: Preparation of an Aqueous Working Solution from an Organic Stock

This protocol describes the preparation of a 10 µM aqueous working solution of this compound from a 10 mM DMSO stock solution.

Materials:

  • 10 mM this compound in DMSO (from Protocol 1)

  • Aqueous buffer of choice (e.g., PBS, cell culture medium)

  • Sterile microcentrifuge tubes

Procedure:

  • Calculate the required volume of stock solution: To prepare 1 mL of a 10 µM working solution from a 10 mM stock, use the dilution equation C1V1 = C2V2:

    • (10,000 µM) * V1 = (10 µM) * (1000 µL)

    • V1 = 1 µL

  • Dilution: Add 999 µL of your desired aqueous buffer to a sterile microcentrifuge tube.

  • Add stock solution: Add 1 µL of the 10 mM this compound DMSO stock solution to the tube containing the buffer.

  • Mix thoroughly: Immediately after adding the stock solution, vortex the tube for 30-60 seconds to ensure complete mixing and to minimize the risk of precipitation. The final DMSO concentration in this working solution is 0.1%.

  • Use immediately: It is recommended to use the freshly prepared aqueous working solution immediately for your experiments.

Mandatory Visualization

Troubleshooting_Workflow start Start: this compound Solubility Issue check_solvent Is the initial solvent appropriate? start->check_solvent use_organic Dissolve in organic solvent (e.g., DMSO, Ethanol) check_solvent->use_organic No check_precipitation Does it precipitate upon dilution in aqueous buffer? check_solvent->check_precipitation Yes use_organic->check_precipitation stepwise_dilution Use stepwise dilution with vortexing check_precipitation->stepwise_dilution Yes success Solution is stable Proceed with experiment check_precipitation->success No use_cosolvent Add a co-solvent (e.g., PEG400) stepwise_dilution->use_cosolvent adjust_ph Adjust buffer pH use_cosolvent->adjust_ph add_surfactant Add a non-ionic surfactant (e.g., Tween® 80) adjust_ph->add_surfactant lower_concentration Lower the final concentration add_surfactant->lower_concentration failure Precipitation persists. Re-evaluate experimental design. lower_concentration->failure

Caption: Troubleshooting workflow for this compound solubility issues.

FP_Receptor_Signaling bimatoprost This compound fp_receptor Prostaglandin F2α Receptor (FP Receptor) bimatoprost->fp_receptor gq Gq protein fp_receptor->gq plc Phospholipase C (PLC) gq->plc pip2 PIP2 plc->pip2 hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er binds to receptor on pkc Protein Kinase C (PKC) dag->pkc activates ca2 ↑ Intracellular Ca²⁺ er->ca2 releases ca2->pkc activates cellular_response Cellular Response (e.g., ↑ Aqueous Humor Outflow) ca2->cellular_response mapk_pathway MAPK/ERK Pathway pkc->mapk_pathway mapk_pathway->cellular_response

Caption: Simplified signaling pathway of the Prostaglandin F2α Receptor.

References

Technical Support Center: (15R)-Bimatoprost Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (15R)-Bimatoprost. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this prostaglandin analog.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The most prevalent impurities are the diastereomeric (15S)-Bimatoprost, the geometric isomer (5E)-Bimatoprost, and the oxidation byproduct 15-keto Bimatoprost. Other process-related impurities may also be present depending on the synthetic route employed.

Q2: How can I control the stereochemistry at the C-15 position to favor the (15R) configuration?

A2: Achieving high stereoselectivity for the (15R)-hydroxyl group is a critical challenge. The choice of reducing agent during the reduction of the C-15 ketone is paramount. While many syntheses target the biologically active (15S)-epimer, similar principles can be applied to favor the (15R)-isomer, often by selecting a different chiral reducing agent or modifying reaction conditions. For instance, while Luche reduction (NaBH₄, CeCl₃) is known to favor the 1,2-reduction of α,β-unsaturated ketones to the allylic alcohol, the stereochemical outcome can be influenced by substrate-directing groups and the specific reagents used.[1]

Q3: What are the key starting materials for this compound synthesis?

A3: A common and versatile starting material is the (-)-Corey lactone diol.[1] This commercially available intermediate possesses the correct stereochemistry for the cyclopentane core of prostaglandins, providing a solid foundation for the subsequent introduction of the α- and ω-chains. Alternative routes may utilize organocatalytic approaches starting from simpler precursors like succinaldehyde.[2][3][4]

Q4: What purification methods are most effective for isolating this compound?

A4: Due to the presence of closely related isomers, chromatographic purification is typically necessary. Column chromatography using silica gel is a standard method.[5][6] The choice of eluent system is critical for achieving good separation. A mixture of a non-polar solvent (like heptane), a moderately polar solvent (like methyl tert-butyl ether, MTBE), and a small amount of acid (like acetic acid) has been reported to be effective.[5] High-performance liquid chromatography (HPLC) can also be employed for both analytical and preparative separations.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction; side product formation; degradation of intermediates or final product.Optimize reaction conditions (temperature, time, stoichiometry). Ensure the use of appropriate protecting groups for hydroxyl functions to prevent side reactions.[7] Perform reactions under an inert atmosphere to prevent oxidation.
Poor Stereoselectivity at C-15 Inappropriate reducing agent or reaction conditions for the C-15 ketone reduction.Screen a variety of stereoselective reducing agents. For example, while (-)-B-chlorodiisopinocamphenylborane ((-)-DIP-Cl) is used for obtaining the 15S-alcohol, exploring other chiral boranes or enzyme-catalyzed reductions could favor the 15R-epimer.[6]
Formation of (5E)-Bimatoprost Isomer Isomerization of the Z-double bond at C-5.This can be influenced by acidic or basic conditions, as well as exposure to light and heat. Minimize exposure to these conditions during workup and purification.
Presence of 15-Keto Bimatoprost Oxidation of the C-15 hydroxyl group.Avoid harsh oxidizing agents during the synthesis. Use mild reaction conditions and consider performing reactions under an inert atmosphere. During workup and storage, protect the compound from air and light.
Difficulty in Purification Co-elution of isomers and impurities.Optimize the chromatographic conditions. This may involve changing the stationary phase (e.g., using a different type of silica or a chiral stationary phase) or adjusting the mobile phase composition and gradient.

Quantitative Data

Table 1: Comparison of Reported Overall Yields for Bimatoprost Synthesis Routes

Synthetic Route Key Features Reported Overall Yield Reference
Corey Lactone-basedStereospecific synthesis from commercially available (-)-Corey lactone diol.Not explicitly stated for (15R) isomer, but improvements in yield are noted with specific protecting groups.[1]
OrganocatalysisUtilizes an organocatalytic aldol reaction to form a key bicyclic enal intermediate.30-42% for the synthesis of Bimatoprost and Latanoprost from the enantioenriched lactone.[2]
ChemoenzymaticEmploys a Baeyer-Villiger monooxygenase for stereoselective oxidation and a ketoreductase for diastereoselective reduction.2.9-6.5% for a unified synthesis of several prostaglandins, including Bimatoprost.[8]

Experimental Protocols

Key Step: Stereoselective Reduction of the C-15 Ketone (Luche Reduction)

This protocol is adapted from a method described for the synthesis of Bimatoprost and illustrates a common strategy for the 1,2-reduction of an α,β-unsaturated ketone to an allylic alcohol, a critical step for establishing the C-15 stereocenter.[1]

  • Preparation: Dissolve the α,β-unsaturated ketone precursor (1 equivalent) in methanol at 0°C under an inert atmosphere (e.g., argon or nitrogen).

  • Addition of Cerium Chloride: Add cerium(III) chloride heptahydrate (CeCl₃·7H₂O) (1.1 equivalents) to the solution and stir until it is fully dissolved.

  • Reduction: Add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise to the reaction mixture, maintaining the temperature at 0°C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting allylic alcohol by column chromatography on silica gel.

Signaling Pathway

Bimatoprost is a synthetic prostamide analog that is structurally related to prostaglandin F2α. It exerts its therapeutic effect in glaucoma by lowering intraocular pressure. This is achieved by increasing the outflow of aqueous humor from the eye through both the uveoscleral and trabecular meshwork pathways.[9][10][11] The primary molecular target of Bimatoprost is the prostaglandin FP receptor, a G-protein coupled receptor.[]

Bimatoprost_Signaling_Pathway Bimatoprost Bimatoprost FP_Receptor Prostaglandin FP Receptor (Gq-coupled) Bimatoprost->FP_Receptor Binds to PLC Phospholipase C (PLC) FP_Receptor->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes EGFR_transactivation EGFR Transactivation PLC->EGFR_transactivation Mediates IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates MAPK_Pathway MAPK/ERK Pathway EGFR_transactivation->MAPK_Pathway Activates Gene_Expression Altered Gene Expression (e.g., MMPs) MAPK_Pathway->Gene_Expression Regulates ECM_Remodeling Extracellular Matrix Remodeling Gene_Expression->ECM_Remodeling Aqueous_Outflow Increased Aqueous Humor Outflow (Uveoscleral & Trabecular) ECM_Remodeling->Aqueous_Outflow IOP_Reduction Intraocular Pressure Reduction Aqueous_Outflow->IOP_Reduction

Caption: Bimatoprost signaling pathway in ocular cells.

Experimental Workflow

The following diagram outlines a general workflow for the synthesis and purification of this compound, highlighting key decision and control points.

Bimatoprost_Synthesis_Workflow Start Start: Corey Lactone or other precursor Protection Protection of Hydroxyl Groups Start->Protection Omega_Chain Omega-Chain Introduction (e.g., Horner-Wadsworth-Emmons) Protection->Omega_Chain Reduction Stereoselective Reduction of C-15 Ketone Omega_Chain->Reduction Stereo_Check Stereoisomer Analysis (e.g., HPLC, NMR) Reduction->Stereo_Check Stereo_Check->Reduction Incorrect Stereochemistry (Rework/Optimize) Alpha_Chain Alpha-Chain Introduction (e.g., Wittig Reaction) Stereo_Check->Alpha_Chain Correct Stereochemistry Deprotection Deprotection Alpha_Chain->Deprotection Purification Chromatographic Purification Deprotection->Purification Purity_Check Purity and Identity Confirmation (e.g., HPLC, MS, NMR) Purification->Purity_Check Purity_Check->Purification Further Purification Required Final_Product Final Product: this compound Purity_Check->Final_Product Meets Specifications

Caption: General synthetic workflow for this compound.

References

Technical Support Center: Synthesis of (15R)-Bimatoprost

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of (15R)-Bimatoprost and improving its yield.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The synthesis of this compound, a prostaglandin analogue, typically involves multi-step sequences. Key strategies include:

  • Convergent Synthesis: This approach involves the synthesis of two key fragments, the α-side chain and the ω-side chain, which are then coupled to a core cyclopentane structure. A common core intermediate is the Corey lactone diol.[1]

  • Chemoenzymatic Synthesis: This method utilizes enzymes for specific stereoselective transformations, which can lead to higher purity and yields under mild reaction conditions.[2][3] For instance, ketoreductases (KREDs) can be used for the stereoselective reduction of enones.[3]

  • Organocatalytic Synthesis: This approach employs small organic molecules as catalysts. For example, an organocatalytic aldol reaction can be used to construct a key bicyclic enal intermediate.[4][5][6]

Q2: What are the critical reaction steps that significantly impact the overall yield?

A2: Several key reactions are crucial for the successful synthesis of this compound, and their optimization is vital for achieving high yields:

  • Horner-Wadsworth-Emmons (HWE) Olefination: This reaction is often used to introduce the ω-side chain. The choice of base and reaction conditions can significantly affect the yield and stereoselectivity.

  • Wittig Reaction: Similar to the HWE reaction, the Wittig reaction is employed for the formation of carbon-carbon double bonds, particularly for attaching the α-side chain. Optimization of base and salt equivalents is crucial for improving yields.[4]

  • Reduction of the C15-Ketone: The stereoselective reduction of the C15-ketone to the desired (15R)-hydroxyl group is a critical step. Inefficient reduction or poor stereoselectivity can lead to the formation of the undesired (15S)-epimer, which is a significant impurity.[7] Luche's reduction, using cerium chloride and sodium borohydride, is a method that can achieve selective 1,2-hydride attack.[1]

  • Protection and Deprotection of Hydroxyl Groups: The choice of protecting groups for the hydroxyl functions is critical to prevent side reactions. The efficiency of the protection and subsequent deprotection steps directly impacts the overall yield. The use of tetrahydropyranyl ether (Thp) as a protecting group has been shown to improve yields compared to a benzoyl (Bz) group.[1]

  • Amidation: The final step often involves the amidation of a carboxylic acid or ester to form the ethylamide of Bimatoprost. The reaction conditions, including the choice of activating agent and reaction time, need to be carefully controlled to ensure high conversion.

Q3: What are the common impurities in this compound synthesis and how can they be minimized?

A3: The most common impurities that can arise during the synthesis of this compound include:

  • (15S)-Bimatoprost: This is the C15-epimer of Bimatoprost and is often the major diastereomeric impurity. Its formation is due to incomplete stereoselectivity during the reduction of the C15-ketone. Using highly stereoselective reducing agents like L-selectride can improve the diastereoselectivity and increase the yield of the desired (15R)-isomer.[7]

  • 5,6-trans-Bimatoprost: This is a geometric isomer that can form during the synthesis. Its presence can be minimized by careful control of the reaction conditions during the Wittig or HWE reaction.

  • Unreacted Intermediates and Side-Products: Incomplete reactions or side reactions can lead to a variety of other impurities. Purification methods such as column chromatography and crystallization are essential to remove these impurities and obtain high-purity this compound.[7] Crude bimatoprost can be purified to a level below 0.7% for both this compound and 5,6-trans-bimatoprost impurities through a combination of chromatography and crystallization.[7]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield in Horner-Wadsworth-Emmons (HWE) Reaction - Incomplete deprotonation of the phosphonate ester.- Unsuitable solvent.- Low reaction temperature.- Use a stronger base like sodium hydride (NaH).- DME is a suitable solvent for this reaction.[8]- Optimize the reaction temperature; some protocols suggest 0-5°C.[8]
Poor Stereoselectivity in C15-Ketone Reduction - Non-selective reducing agent.- Inappropriate reaction conditions.- Employ a stereoselective reducing agent such as L-selectride to improve diastereoselectivity.[7]- Utilize Luche's reduction (CeCl₃·7H₂O and NaBH₄) for selective 1,2-hydride attack.[1]
Low Yield in Wittig Reaction - Insufficient base or Wittig salt.- Inappropriate choice of base.- Increase the equivalents of both the base and the Wittig salt. For example, using 8.0 equivalents of potassium tert-amylate and 4.0 equivalents of the Wittig salt has been shown to improve yield.[4]
Formation of Side Products during Hydroxyl Protection - Unstable protecting group.- Harsh reaction conditions.- Consider using a more stable and easily removable protecting group like Tetrahydropyranyl ether (Thp) which has been shown to improve yields.[1]- Optimize reaction conditions to be as mild as possible.
Incomplete Amidation in the Final Step - Inefficient activation of the carboxylic acid/ester.- Short reaction time or low temperature.- For amidation from an ester, using a 70% aqueous solution of ethylamine can be effective.[8]- Ensure sufficient reaction time (e.g., 12 hours) and an appropriate temperature (e.g., 25-30°C).[8]
Difficulty in Purifying the Final Product - Presence of closely related impurities (e.g., diastereomers).- Inefficient purification technique.- A combination of chromatography on an achiral stationary phase followed by crystallization is effective in removing impurities like (15S)-Bimatoprost and 5,6-trans-bimatoprost.[7]

Quantitative Data Summary

Table 1: Reported Yields for Key Synthetic Steps of Bimatoprost and its Analogs

Reaction Step Reactants/Reagents Conditions Product Yield (%) Reference
Horner-Wadsworth-Emmons ReactionIntermediate 148, Phosphonate 152, NaHDME, 0-5°C, 65 minIntermediate 16240[8]
AmidationIntermediate 16470% ethylamine in water, 25-30°C, 12 hBimatoprost (3)70[8]
PhenylacetylationPhenyl acetic acid, SOCl₂, cat. DMF, then MeOHCH₂Cl₂, 5-10°C, 1h then 25-35°C, 2hMethyl phenylacetate (160)90[8]
Phosphonate FormationIntermediate 160, Dimethyl methane phosphonate, n-BuLiTHF, -78°C, 1hPhosphonate (161)84[8]
IodinationIntermediate 150, NaIAcetone, ambient temp., 6hIodide (151)83[8]
Arbuzov ReactionIntermediate 151, Trimethyl phosphiteAcetonitrile, reflux, 2hPhosphonate (152)60[8]
Regioselective p-phenylbenzoylationDiol 10, PPBCl, DIPEA, CuCl₂, Ad9MeCN/DCM, -10°C, 60hMonoester 1173[2]
Chemoenzymatic Synthesis (3 steps)Intermediate 13cHydrolysis, DIBAL-H reduction, Wittig olefinationBimatoprost (2)63[2]

Experimental Protocols

Protocol 1: Horner-Wadsworth-Emmons Olefination [8]

  • Preparation: To a solution of the phosphonate reagent (152) in anhydrous DME at 0-5°C under an inert atmosphere, add sodium hydride (NaH) portion-wise.

  • Reaction: Stir the mixture for 30 minutes at 0-5°C.

  • Addition: Add a solution of the aldehyde intermediate (148) in DME dropwise to the reaction mixture.

  • Monitoring: Allow the reaction to proceed for 65 minutes, monitoring its progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash chromatography to afford the desired product (162).

Protocol 2: Luche Reduction of α,β-Unsaturated Ketone [1]

  • Preparation: Dissolve the α,β-unsaturated ketone intermediate in methanol.

  • Addition of Lanthanide Salt: Add Cerium(III) chloride heptahydrate (CeCl₃·7H₂O) to the solution and stir until it dissolves.

  • Reduction: Cool the mixture to 0°C and add sodium borohydride (NaBH₄) in small portions.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

  • Work-up: Quench the reaction by the slow addition of water.

  • Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Purification: Dry the combined organic extracts, evaporate the solvent, and purify the resulting allylic alcohol by column chromatography.

Protocol 3: Amidation to form Bimatoprost [8]

  • Preparation: Dissolve the ester intermediate (164) in a 70% aqueous solution of ethylamine.

  • Reaction: Stir the reaction mixture at 25-30°C for 12 hours.

  • Monitoring: Monitor the conversion of the ester to the amide by TLC or HPLC.

  • Work-up: After the reaction is complete, dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography to obtain Bimatoprost.

Visualizations

Experimental_Workflow_Bimatoprost_Synthesis cluster_core Core Synthesis cluster_omega_chain ω-Side Chain Synthesis cluster_alpha_chain α-Side Chain Synthesis Corey_Lactone Corey Lactone Diol Protection Hydroxyl Protection (e.g., THP ether) Corey_Lactone->Protection HWE_Reaction Horner-Wadsworth-Emmons Olefination Protection->HWE_Reaction Protected Core Phosphonate_Synth Phosphonate Synthesis Phosphonate_Synth->HWE_Reaction ω-side chain phosphonate Ketone_Reduction C15-Ketone Reduction (e.g., Luche Reduction) HWE_Reaction->Ketone_Reduction Enone Intermediate Wittig_Salt_Synth Wittig Salt Synthesis Wittig_Reaction Wittig Reaction Wittig_Salt_Synth->Wittig_Reaction α-side chain phosphonium salt Deprotection Deprotection Wittig_Reaction->Deprotection Ketone_Reduction->Wittig_Reaction Amidation Amidation Deprotection->Amidation Bimatoprost This compound Amidation->Bimatoprost Final Product

Caption: A generalized experimental workflow for the convergent synthesis of this compound.

Troubleshooting_Low_Yield cluster_HWE HWE Troubleshooting cluster_Reduction Reduction Troubleshooting cluster_Wittig Wittig Troubleshooting cluster_Purity Purification Troubleshooting Start Low Overall Yield of this compound Check_HWE Problem in HWE Olefination? Start->Check_HWE Check_Reduction Problem in C15-Ketone Reduction? Start->Check_Reduction Check_Wittig Problem in Wittig Reaction? Start->Check_Wittig Check_Purity High Impurity Levels? Start->Check_Purity HWE_Base Optimize Base (e.g., NaH) Check_HWE->HWE_Base HWE_Solvent Check Solvent (e.g., DME) Check_HWE->HWE_Solvent HWE_Temp Adjust Temperature (e.g., 0-5°C) Check_HWE->HWE_Temp Reduction_Reagent Use Stereoselective Reagent (e.g., L-selectride) Check_Reduction->Reduction_Reagent Reduction_Conditions Optimize Conditions (e.g., Luche Reduction) Check_Reduction->Reduction_Conditions Wittig_Equiv Increase Base/Salt Equivalents Check_Wittig->Wittig_Equiv Wittig_Base Select Appropriate Base (e.g., K-tert-amylate) Check_Wittig->Wittig_Base Purification_Method Combine Chromatography and Crystallization Check_Purity->Purification_Method Impurity_ID Identify Impurities (e.g., (15S)-epimer) Check_Purity->Impurity_ID Solution Improved Yield

Caption: A logical troubleshooting guide for addressing low yield issues in this compound synthesis.

References

Technical Support Center: (15R)-Bimatoprost Degradation and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with (15R)-Bimatoprost.

Frequently Asked Questions (FAQs)

Q1: What are the common degradation pathways for Bimatoprost?

A1: Bimatoprost is a relatively stable molecule, but it can degrade under stress conditions. The primary degradation pathways include hydrolysis of the ethyl amide group to form Bimatoprost free acid (17-phenyl trinor PGF2α) and oxidation.[1][2] Forced degradation studies have shown that Bimatoprost is susceptible to degradation under acidic, alkaline, oxidative, thermal, and photolytic conditions.[3][4] However, some studies indicate that the drug shows very slight decomposition (less than 10%) under these conditions, suggesting high resistance to degradation.[4]

Q2: What are the known impurities and degradation products of Bimatoprost?

A2: Besides the active pharmaceutical ingredient (API), several related substances, byproducts, and degradation products can be present in Bimatoprost samples. Monitoring these is crucial for ensuring safety and efficacy.[5] Common impurities include:

  • Process-Related Impurities: These are byproducts from the synthesis process, such as 5,6-Trans Bimatoprost and 15-epi Bimatoprost.[5][]

  • Degradation Products: These form during storage or exposure to stress conditions. A key degradation product is Bimatoprost free acid, formed via hydrolysis.[7] Other degradation products can be generated through oxidation.[1][8]

Q3: Which analytical techniques are most suitable for analyzing Bimatoprost and its degradation products?

A3: High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common and effective techniques for the detection and quantification of Bimatoprost and its impurities.[5][9] These methods, typically using UV detection, are capable of separating the main compound from its various degradation products, ensuring specificity.[3][4] For structural elucidation and confirmation of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is often employed.[1][8]

Troubleshooting Guide for Bimatoprost Analysis

Problem 1: Poor peak shape (tailing or fronting) in HPLC chromatogram.

  • Possible Cause 1: Column degradation or contamination. Highly acidic mobile phases can damage the column over time.[2] Sample residue can also build up.

    • Solution:

      • Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants.

      • If the problem persists, replace the guard column or the analytical column.[10]

      • Consider using a mobile phase with a pH that is more compatible with the column's stationary phase.

  • Possible Cause 2: Incompatibility between the sample solvent and the mobile phase.

    • Solution: Ensure the sample is dissolved in a solvent similar in composition and strength to the initial mobile phase.[10]

  • Possible Cause 3: Column overloading.

    • Solution: Reduce the concentration or injection volume of the sample.

Problem 2: Inconsistent retention times.

  • Possible Cause 1: Fluctuation in mobile phase composition or flow rate.

    • Solution:

      • Ensure the mobile phase is properly degassed to prevent air bubbles in the pump.[10]

      • Check the HPLC pump for leaks or malfunctioning check valves.

      • Prepare fresh mobile phase daily to avoid changes in composition due to evaporation.

  • Possible Cause 2: Temperature variations.

    • Solution: Use a column oven to maintain a stable temperature throughout the analysis.

Problem 3: Inability to separate Bimatoprost from a known impurity (e.g., 15-epi Bimatoprost).

  • Possible Cause 1: Suboptimal mobile phase composition.

    • Solution: Adjust the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer. A gradient elution program may be necessary to achieve separation of closely eluting peaks.[][9]

  • Possible Cause 2: Incorrect column chemistry.

    • Solution: Select a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size for higher resolution. A UHPLC method can provide significantly better separation efficiency.[9]

Experimental Protocols and Data

Forced Degradation Studies

Forced degradation studies are essential for developing stability-indicating analytical methods. The following table summarizes typical conditions used for Bimatoprost.

Table 1: Summary of Forced Degradation Conditions for Bimatoprost

Stress ConditionReagent and ConditionsObserved DegradationReference
Acid Hydrolysis 1 M HCl, refluxed at 80°C for 30 min~10.94%[3][4]
Alkaline Hydrolysis 0.1 M NaOH, refluxed at 80°C for 30 min~5.95%[3][4]
Oxidative 30% H₂O₂, thermostat at 80°C for 30 min~9.02%[3][4]
Thermal Drug solution exposed to 80°C~17.61%[3]
Photolytic Exposure to UV light~4.99%[3]

Note: Degradation percentages can vary based on the exact experimental setup.

Protocol: Stability-Indicating RP-HPLC Method

This protocol is a generalized example based on several published methods for the analysis of Bimatoprost.[3][4]

  • Chromatographic System:

    • Instrument: HPLC system with UV Detector.

    • Column: Zorbex SB phenyl (4.6 mm × 250 mm, 5 µm) or equivalent C8/C18 column.[3][9]

    • Column Temperature: 30°C.[11]

  • Mobile Phase and Elution:

    • Composition: A mixture of 0.02 M Phosphate buffer (pH 2.8), methanol, and acetonitrile in a ratio of 50:30:20 (v/v/v).[3]

    • Flow Rate: 1.0 mL/min.[3]

    • Detection Wavelength: 210 nm or 220 nm.[3][11]

  • Sample Preparation:

    • Standard Solution: Prepare a stock solution of Bimatoprost reference standard in the mobile phase (e.g., at a concentration of 12 µg/mL).

    • Sample Solution (from Ophthalmic Solution): Dilute the ophthalmic solution with the mobile phase to achieve a final concentration within the linear range of the method (e.g., 6-18 µg/mL).[3]

  • Analysis:

    • Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.

    • Record the chromatograms and calculate the amount of Bimatoprost and any degradation products. The retention time for Bimatoprost is typically between 6 and 11 minutes under these conditions.[3][8]

Visualizations

Logical Workflow for Troubleshooting HPLC Issues

The following diagram outlines a systematic approach to resolving common issues during the HPLC analysis of Bimatoprost.

G start HPLC Analysis Issue (e.g., Bad Peak Shape, Shifting RT) check_system Check System Suitability (Tailing Factor, Resolution, Plate Count) start->check_system system_ok System OK? check_system->system_ok investigate_sample Investigate Sample Preparation - Correct solvent? - Correct concentration? system_ok->investigate_sample Yes fix_system Fix System Parameters (Adjust Method) system_ok->fix_system No sample_ok Sample Prep OK? investigate_sample->sample_ok investigate_mobile Investigate Mobile Phase - Freshly prepared? - Properly degassed? - Correct pH? sample_ok->investigate_mobile Yes fix_sample Fix Sample Prep sample_ok->fix_sample No mobile_ok Mobile Phase OK? investigate_mobile->mobile_ok investigate_hardware Investigate Hardware - Column issue? - Pump leak? - Detector lamp? mobile_ok->investigate_hardware Yes fix_mobile Fix Mobile Phase mobile_ok->fix_mobile No fix_hardware Fix/Replace Hardware investigate_hardware->fix_hardware resolve Problem Resolved fix_system->resolve fix_sample->resolve fix_mobile->resolve fix_hardware->resolve

Caption: A logical workflow for troubleshooting common HPLC analysis issues.

Experimental Workflow for Forced Degradation Study

This diagram illustrates the typical steps involved in performing a forced degradation study for Bimatoprost.

G start Prepare Bimatoprost Stock Solution stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) start->stress neutralize Neutralize/Dilute Stressed Samples stress->neutralize analysis Analyze Samples via Stability-Indicating HPLC/UHPLC Method neutralize->analysis data Data Evaluation: - Assess Peak Purity - Calculate % Degradation - Identify Degradants (LC-MS) analysis->data end Method Validation Complete data->end

Caption: Standard workflow for a forced degradation study of Bimatoprost.

References

Technical Support Center: Troubleshooting Inconsistent Results with (15R)-Bimatoprost Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with (15R)-Bimatoprost. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from Bimatoprost?

A1: this compound is a stereoisomer of Bimatoprost. The key difference lies in the orientation of the hydroxyl group at the 15th carbon position. In the biologically active form of prostaglandins, this hydroxyl group is typically in the 'S' configuration. This compound has this group in the 'R' configuration, which can significantly impact its biological activity.[1] Bimatoprost itself is a synthetic prostamide analog of prostaglandin F2α, used clinically to reduce intraocular pressure.[2]

Q2: We are observing significantly lower than expected activity in our cell-based assays with a new batch of Bimatoprost. Could the presence of this compound be the cause?

A2: Yes, this is a strong possibility. The stereochemistry of the hydroxyl group at the C-15 position is crucial for the biological activity of prostaglandins. The (15R) isomer is expected to have a significantly lower binding affinity for the prostaglandin F2α receptor (FP receptor) and consequently, reduced biological activity compared to the (15S) isomer (the active form of Bimatoprost). Inconsistent results are often traced back to variations in the isomeric purity of the compound.

Q3: How can we verify the isomeric purity of our Bimatoprost sample?

A3: High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the recommended methods for separating and quantifying stereoisomers like this compound from Bimatoprost.[3][4] These techniques can resolve the two isomers and determine their relative abundance in your sample.

Q4: What are the proper storage and handling conditions for this compound?

A4: Prostaglandin analogs can be sensitive to temperature, light, and pH. For this compound, it is generally recommended to store it as a solution at -20°C.[1] Avoid repeated freeze-thaw cycles. For ophthalmic solutions of Bimatoprost, storage is typically recommended between 2°C to 25°C.[4] Always refer to the manufacturer's instructions for specific storage recommendations for your compound. The stability of the compound in your specific cell culture media should also be considered, as components in the media could potentially affect its degradation.[5][6]

Q5: What is the expected signaling pathway activation upon FP receptor binding by Bimatoprost?

A5: Bimatoprost and its active form, bimatoprost free acid, are agonists at the prostaglandin FP receptor.[7][8][9][10] Activation of the FP receptor, a G-protein coupled receptor (GPCR), primarily couples to Gq/11. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling can lead to various cellular responses, including smooth muscle contraction and modulation of gene expression.[11]

Troubleshooting Guide

Issue 1: Low or No Biological Response in Cell-Based Assays
Potential Cause Troubleshooting Step
High percentage of this compound isomer in the sample. 1. Verify the isomeric purity of your compound using HPLC-MS. 2. If possible, obtain a new batch of Bimatoprost with certified high isomeric purity (predominantly the 15S isomer).
Compound Degradation. 1. Ensure proper storage conditions (-20°C for stock solutions).[1] 2. Prepare fresh dilutions for each experiment. 3. Evaluate the stability of the compound in your specific assay medium and conditions.[5][6]
Incorrect Assay Conditions. 1. Optimize cell seeding density. 2. Verify incubation times and temperatures. 3. Ensure the pH and other buffer conditions are optimal for both the cells and the compound.
Low Receptor Expression. 1. Use a cell line known to express the prostaglandin FP receptor at sufficient levels. 2. Verify receptor expression using techniques like qPCR or western blotting.
Issue 2: High Variability Between Replicates or Experiments
Potential Cause Troubleshooting Step
Inconsistent Isomeric Composition. 1. If using different batches of the compound, verify the isomeric purity of each batch.
Cell Passage Number and Health. 1. Use cells within a consistent and low passage number range. 2. Regularly check for mycoplasma contamination. 3. Ensure consistent cell health and confluency at the time of the experiment.
Pipetting Errors. 1. Calibrate pipettes regularly. 2. Use reverse pipetting for viscous solutions.
Edge Effects in Microplates. 1. Avoid using the outer wells of the microplate for experimental samples. Fill them with media or PBS to maintain humidity.[12] 2. Randomize the layout of your samples on the plate.[12]

Data Presentation

Table 1: Reported Receptor Binding Affinities (Ki) and Functional Potencies (EC50) of Bimatoprost and its Free Acid at the FP Receptor
CompoundReceptorAssay TypeKi (nM)EC50 (nM)Source
BimatoprostHuman FPRadioligand Binding6310 ± 1650-[8]
BimatoprostHuman FPCa2+ Mobilization-2940 ± 1663[8]
BimatoprostHuman FP (ciliary body)Phosphoinositide Turnover-694 ± 293[7]
Bimatoprost AcidHuman FPRadioligand Binding83-[13][14]
Bimatoprost AcidHuman FP (ciliary body)Phosphoinositide Turnover-5.8 ± 2.6[7]
Bimatoprost AcidHuman FPCa2+ Mobilization-2.8 - 3.8[13][14]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials:

  • Cells expressing the prostaglandin FP receptor

  • This compound and/or Bimatoprost

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound/Bimatoprost in complete cell culture medium.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of the test compound. Include vehicle-only controls.

  • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan crystals.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 5-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control cells.

FP Receptor Activation Assay (Calcium Mobilization Assay)

This protocol outlines a common method for assessing GPCR activation by measuring changes in intracellular calcium.

Materials:

  • Cells stably or transiently expressing the prostaglandin FP receptor

  • This compound and/or Bimatoprost

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • 96-well black-walled, clear-bottom cell culture plates

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Seed cells in a 96-well black-walled, clear-bottom plate and grow to near confluency.

  • Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in HBSS.

  • Remove the culture medium and wash the cells once with HBSS.

  • Add the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells twice with HBSS to remove excess dye.

  • Prepare serial dilutions of this compound/Bimatoprost in HBSS.

  • Place the plate in the fluorescence plate reader and set the instrument to measure fluorescence at the appropriate wavelengths for your chosen dye (e.g., excitation at 485 nm and emission at 520 nm for Fluo-4 AM).

  • Establish a baseline fluorescence reading for a short period.

  • Add the different concentrations of the test compound to the wells and immediately begin kinetic fluorescence measurements.

  • Continue to record fluorescence for a sufficient duration to capture the peak calcium response and its subsequent decline.

  • Analyze the data by calculating the change in fluorescence intensity over baseline to determine the extent of receptor activation.

Mandatory Visualizations

FP_Receptor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Bimatoprost Bimatoprost FP_Receptor FP Receptor (GPCR) Bimatoprost->FP_Receptor Binds to Gq_protein Gq Protein FP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response Leads to PKC->Cellular_Response Leads to

Caption: Simplified signaling pathway of Bimatoprost via the FP receptor.

Experimental_Workflow_Troubleshooting Start Inconsistent Experimental Results Check_Purity Verify Isomeric Purity (HPLC-MS) Start->Check_Purity Check_Storage Review Compound Storage & Handling Start->Check_Storage Check_Protocol Evaluate Experimental Protocol Start->Check_Protocol Purity_OK Purity Acceptable? Check_Purity->Purity_OK Storage_OK Storage Correct? Check_Storage->Storage_OK Protocol_OK Protocol Robust? Check_Protocol->Protocol_OK Impure Source New Compound Purity_OK->Impure No Re-run_Experiment Re-run Experiment Purity_OK->Re-run_Experiment Yes Impure->Re-run_Experiment Improper_Storage Implement Correct Storage Procedures Storage_OK->Improper_Storage No Storage_OK->Re-run_Experiment Yes Improper_Storage->Re-run_Experiment Optimize_Protocol Optimize Assay Parameters Protocol_OK->Optimize_Protocol No Protocol_OK->Re-run_Experiment Yes Optimize_Protocol->Re-run_Experiment

Caption: Logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Enhancing the Bioavailability of (15R)-Bimatoprost in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the bioavailability of (15R)-Bimatoprost in animal studies.

Frequently Asked Questions (FAQs)

Q1: What are the common animal models used for studying the bioavailability of this compound?

A1: The most common animal models for ocular pharmacokinetic and pharmacodynamic studies of bimatoprost are New Zealand White rabbits and beagle dogs.[1][2][3][4][5][6][7][8][9] Rabbits are frequently used for initial pharmacokinetic screenings due to their ease of handling and larger eyes compared to rodents.[1][4][7][8][9] Dogs, particularly beagle dogs, are also utilized, and their responses to bimatoprost have been shown to be translatable to humans.[2][3][5][6]

Q2: What is the primary active form of bimatoprost measured in animal tissues?

A2: Bimatoprost is a prodrug that is rapidly hydrolyzed by corneal esterases into its biologically active free acid form, bimatoprost acid (17-phenyl-18,19,20-trinor-PGF2α).[1][10][11] Therefore, most pharmacokinetic studies quantify the concentration of bimatoprost acid in ocular tissues like the aqueous humor and iris-ciliary body to determine bioavailability and pharmacological activity.[1][2][4][7] Due to its extensive metabolism, bimatoprost itself is often found in very low or undetectable concentrations shortly after administration.[1][8]

Q3: How does this compound lower intraocular pressure (IOP)?

A3: Bimatoprost lowers intraocular pressure (IOP) by increasing the outflow of aqueous humor from the eye.[10][11][12] It primarily enhances outflow through two pathways: the uveoscleral (unconventional) pathway and the trabecular meshwork (conventional) pathway.[10][11][12][13] The activation of prostamide receptors in the ciliary body and trabecular meshwork leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix, which facilitates aqueous humor drainage.[12]

Q4: What are some formulation strategies to enhance the ocular bioavailability of bimatoprost?

A4: Several strategies are employed to improve the penetration and residence time of bimatoprost in the eye:

  • Penetration Enhancers: Benzalkonium chloride (BAK) is a common preservative in ophthalmic solutions that also acts as a penetration enhancer, increasing the corneal absorption of bimatoprost.[1]

  • Sustained-Release Formulations:

    • Implants: Intracameral sustained-release implants (e.g., Bimatoprost SR) can deliver the drug directly to the target tissues over several months, increasing bioavailability at the site of action and reducing systemic exposure.[2][3][5][6][14]

    • Drug Delivery Systems: Formulations like DuraSite®, a mucoadhesive, polymer-based system, can increase the precorneal residence time of the drug, leading to superior ocular distribution compared to conventional eye drops.[4][7][15]

    • Ocular Inserts: Chitosan-based inserts have been shown to provide sustained release of bimatoprost for over a month with a single application in animal models.[15]

Troubleshooting Guides

Issue 1: High Variability in Intraocular Pressure (IOP) Measurements
Potential Cause Troubleshooting Step Expected Outcome
Improper Dosing Technique Ensure consistent drop volume (e.g., 35 µL) and administration to the same ocular location (e.g., conjunctival sac). Gently hold the eyelids closed for a few seconds post-administration to ensure uniform distribution.[2]Reduced variability in drug delivery and subsequent IOP response.
Diurnal IOP Variation Acclimatize animals to a strict 12-hour light/dark cycle.[1] Conduct IOP measurements at the same time each day to minimize the impact of natural diurnal fluctuations.More consistent baseline and post-treatment IOP readings.
Animal Stress Handle animals gently and consistently to minimize stress, which can influence IOP. Allow for an acclimation period of 6-14 days before starting the experiment.[1]Lower and more stable baseline IOP measurements.
Anesthesia Effects If using anesthesia for IOP measurements, ensure the anesthetic protocol (e.g., ketamine/xylazine cocktail) is consistent across all animals and time points, as anesthetics can affect IOP.[2]Minimized confounding effects of anesthesia on IOP readings.
Issue 2: Low or Undetectable Drug Concentrations in Ocular Tissues
Potential Cause Troubleshooting Step Expected Outcome
Rapid Metabolism Focus on quantifying the active metabolite, bimatoprost acid, which has a longer half-life in ocular tissues.[1][4][7] Bimatoprost is often below the limit of quantitation within an hour of dosing.[1][8]Detectable and quantifiable drug levels that correlate with pharmacological activity.
Insufficient Tissue Collection Harvest ocular tissues at earlier time points post-administration (e.g., 15-30 minutes) to capture peak concentrations of the parent drug and its metabolite.[4][7]Improved detection of peak drug concentrations (Cmax).
Analytical Method Sensitivity Utilize a highly sensitive analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification of bimatoprost and bimatoprost acid.[2][4][7]Lower limits of detection and quantification, enabling accurate measurement of low drug concentrations.
Poor Formulation Bioavailability Consider using a formulation with enhanced penetration properties, such as one containing benzalkonium chloride or a sustained-release drug delivery system like DuraSite® or an intracameral implant.[1][2][4][7]Increased drug concentration in the target ocular tissues.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of Bimatoprost and Bimatoprost Acid in Rabbit Aqueous Humor After a Single Topical Instillation.

FormulationAnalyteCmax (ng/mL)Tmax (hours)AUC0.25–24 h (ng·h/mL)
Bimatoprost 0.03% in DuraSite® Bimatoprost26.57 ± 19.160.539.54
Bimatoprost Acid100.1 ± 38.32.0660.8
Bimatoprost 0.03% Solution Bimatoprost4.35 ± 2.610.254.61
Bimatoprost Acid71.9 ± 30.60.5374.3
Data adapted from Shafiee et al., 2013.[4][7]

Table 2: Pharmacokinetic Parameters of Bimatoprost and Bimatoprost Acid in Rabbit Iris-Ciliary Body After a Single Topical Instillation.

FormulationAnalyteCmax (ng/g)Tmax (hours)AUC0.25–24 h (ng·h/g)
Bimatoprost 0.03% in DuraSite® Bimatoprost65.05 ± 50.480.595.14
Bimatoprost Acid57.3 ± 27.04.0207.7
Bimatoprost 0.03% Solution Bimatoprost10.73 ± 9.010.514.44
Bimatoprost Acid18.38 ± 4.050.556.76
Data adapted from Shafiee et al., 2013.[4][7]

Experimental Protocols

Protocol 1: Topical Ocular Administration in Rabbits
  • Animal Model: New Zealand White rabbits.[1][4][7][8]

  • Acclimation: House animals in a controlled environment with a 12-hour light/dark cycle for at least 6-14 days prior to the experiment. Provide food and water ad libitum.[1]

  • Formulation Preparation: Ensure the bimatoprost formulation is at room temperature and gently inverted to ensure homogeneity before administration.[1]

  • Dosing: Using a calibrated micropipette, instill a single 35 µL drop of the test formulation into the conjunctival sac of one or both eyes.[1][4][7]

  • Post-Dose: Gently hold the eyelids closed for approximately 5 seconds to facilitate even distribution of the dose.[2]

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours), euthanize a subset of animals.[1][4][7] Immediately collect aqueous humor and iris-ciliary body tissues.

  • Analysis: Quantify the concentrations of bimatoprost and bimatoprost acid in the collected tissues using a validated LC-MS/MS method.[1][4][7]

Protocol 2: Intracameral Administration of a Sustained-Release Implant in Dogs
  • Animal Model: Beagle dogs.[2][3][5][6]

  • Pre-Procedure: Administer a topical antibiotic (e.g., gatifloxacin) to the eye prior to the procedure.[2] Anesthetize the animal using an appropriate intravenous cocktail (e.g., ketamine, xylazine, and acepromazine).[2]

  • Implant Administration: Using a specialized applicator, inject the bimatoprost sustained-release implant into the anterior chamber of the eye.[14]

  • Post-Procedure Monitoring: Monitor the animal for any signs of ocular inflammation or adverse reactions.

  • Sample Collection: At predetermined time points (e.g., 1, 2, 3, 4.5, and 6 months), euthanize a subset of animals.[2] Collect ocular tissues for drug concentration analysis.

  • Analysis: Quantify the concentrations of bimatoprost and bimatoprost acid in the target tissues using LC-MS/MS.[2]

Visualizations

Bimatoprost_Signaling_Pathway Bimatoprost Bimatoprost (Prodrug) Bimatoprost_Acid Bimatoprost Acid (Active Form) Bimatoprost->Bimatoprost_Acid Corneal Esterases Prostamide_Receptor Prostamide Receptor Bimatoprost_Acid->Prostamide_Receptor Binds to Gq_Protein Gq Protein Signaling Prostamide_Receptor->Gq_Protein Activates ECM_Remodeling Extracellular Matrix Remodeling Gq_Protein->ECM_Remodeling Ciliary_Muscle_Relaxation Ciliary Muscle Relaxation Gq_Protein->Ciliary_Muscle_Relaxation Trabecular_Outflow Increased Trabecular Outflow ECM_Remodeling->Trabecular_Outflow Uveoscleral_Outflow Increased Uveoscleral Outflow Ciliary_Muscle_Relaxation->Uveoscleral_Outflow IOP_Reduction IOP Reduction Uveoscleral_Outflow->IOP_Reduction Trabecular_Outflow->IOP_Reduction Experimental_Workflow Animal_Model Animal Model Selection (e.g., Rabbit, Dog) Acclimation Acclimation (6-14 days) Animal_Model->Acclimation Formulation_Admin Formulation Administration (Topical or Intracameral) Acclimation->Formulation_Admin IOP_Measurement IOP Measurement (Tonometry) Formulation_Admin->IOP_Measurement Tissue_Collection Ocular Tissue Collection (Aqueous Humor, Iris-Ciliary Body) Formulation_Admin->Tissue_Collection Data_Analysis Pharmacokinetic/ Pharmacodynamic Analysis IOP_Measurement->Data_Analysis Sample_Analysis Sample Analysis (LC-MS/MS) Tissue_Collection->Sample_Analysis Sample_Analysis->Data_Analysis

References

Validation & Comparative

A Comparative Analysis of (15R)-Bimatoprost and Latanoprost for Intraocular Pressure Reduction

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of therapeutic options for elevated intraocular pressure (IOP), a primary risk factor for glaucoma, (15R)-Bimatoprost and Latanoprost stand out as two prominent prostaglandin analogues. While both medications are effective in lowering IOP, their distinct pharmacological profiles and clinical performance warrant a detailed comparison for researchers, scientists, and drug development professionals. This guide provides an objective analysis of their efficacy, mechanisms of action, and the experimental frameworks used to evaluate them.

Efficacy in Intraocular Pressure Reduction

Clinical evidence from multiple head-to-head randomized controlled trials has demonstrated that both bimatoprost and latanoprost significantly reduce IOP in patients with ocular hypertension and glaucoma.[1][2] However, studies consistently suggest that bimatoprost may offer a slightly greater mean reduction in IOP compared to latanoprost.[1][2][3] The difference in mean IOP reduction between the two drugs typically ranges from 0 to 1.5 mmHg.[1] In a notable six-month clinical trial, the mean change from baseline IOP was significantly greater for patients treated with bimatoprost across all measurement time points.[2] For instance, at the six-month mark, the mean IOP reduction was 1.5 mmHg greater at 8 AM, 2.2 mmHg greater at 12 PM, and 1.2 mmHg greater at 4 PM for the bimatoprost group compared to the latanoprost group.[2]

Furthermore, a higher percentage of patients treated with bimatoprost tend to achieve target IOP levels. One study found that after six months, 69% to 82% of patients on bimatoprost achieved a ≥20% decrease in IOP, compared to 50% to 62% of patients on latanoprost.[2]

ParameterThis compound 0.03%Latanoprost 0.005%Reference
Mean IOP Reduction from Baseline (3 months) 2.8 to 3.8 mmHg (17.5%-21.6%)2.1 to 2.6 mmHg (12.7%-16.2%)[4]
Overall Mean IOP Reduction (3 months) 3.4 mmHg (19.9%)2.3 mmHg (14.6%)[4]
Mean Diurnal IOP Reduction from Baseline (18 weeks) 5.8 mmHg5.1 mmHg[5]
Patients Achieving ≥20% IOP Decrease (6 months) 69% - 82%50% - 62%[2]

Mechanism of Action: A Tale of Two Pathways

Both bimatoprost and latanoprost lower IOP by increasing the outflow of aqueous humor from the eye.[3][6] They primarily enhance the uveoscleral outflow pathway, a secondary route for aqueous humor drainage.[6][7] However, there is evidence to suggest that they may also have an effect on the conventional trabecular meshwork pathway.[6][8][9]

Latanoprost is a prodrug that is hydrolyzed in the cornea to its active form, latanoprost acid.[10] Latanoprost acid is a selective agonist for the prostaglandin F2α (FP) receptor.[10][11] Activation of the FP receptor in the ciliary muscle and trabecular meshwork leads to the release of matrix metalloproteinases.[10] These enzymes remodel the extracellular matrix, which is thought to reduce hydraulic resistance and increase aqueous humor outflow.[10]

Bimatoprost, on the other hand, is a synthetic prostamide, an analogue of prostaglandin F2α ethanolamide.[12][13] Its precise mechanism of action has been a subject of debate. One theory suggests that bimatoprost acts as a prodrug and is converted to its free acid, which then acts on the FP receptor, similar to latanoprost.[10] Another prominent theory proposes that bimatoprost acts directly on a distinct "prostamide receptor," which is different from the conventional prostaglandin receptors.[8][9][13] This could explain the observed differences in efficacy and side effect profiles between the two drugs. Some studies have shown that bimatoprost can lower IOP in patients who are refractory to latanoprost therapy, suggesting a different mechanism of action.[7]

Signaling Pathways

The signaling cascades initiated by Latanoprost and potentially by the active metabolite of Bimatoprost involve the activation of the FP receptor, a G-protein coupled receptor. This leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the downstream effects on the extracellular matrix.

The proposed distinct pathway for Bimatoprost suggests it may activate a separate prostamide receptor, leading to a similar outcome of increased aqueous outflow, though the specific intracellular signaling molecules may differ.

latanoprost_pathway cluster_cell Target Cell (e.g., Ciliary Muscle) Latanoprost Latanoprost (Prodrug) Latanoprost_Acid Latanoprost Acid (Active Drug) Latanoprost->Latanoprost_Acid Corneal Hydrolases FP_Receptor Prostaglandin F2α (FP) Receptor Latanoprost_Acid->FP_Receptor G_Protein Gq/11 Protein FP_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release ↑ Intracellular Ca²⁺ IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC MMPs ↑ Matrix Metalloproteinases (MMPs) Ca_Release->MMPs PKC->MMPs ECM_Remodeling Extracellular Matrix Remodeling MMPs->ECM_Remodeling Aqueous_Outflow ↑ Aqueous Humor Outflow ECM_Remodeling->Aqueous_Outflow

Latanoprost Signaling Pathway for IOP Reduction.

bimatoprost_pathway cluster_cell Target Cell (e.g., Trabecular Meshwork) Bimatoprost Bimatoprost (Prostamide) Prostamide_Receptor Putative Prostamide Receptor Bimatoprost->Prostamide_Receptor Direct Action Bimatoprost_Acid Bimatoprost Acid (Metabolite) Bimatoprost->Bimatoprost_Acid Ocular Amidase Signaling_Cascade Distinct Intracellular Signaling Cascade Prostamide_Receptor->Signaling_Cascade FP_Receptor Prostaglandin F2α (FP) Receptor FP_Signaling FP Receptor Signaling FP_Receptor->FP_Signaling Bimatoprost_Acid->FP_Receptor Aqueous_Outflow_Prostamide ↑ Aqueous Humor Outflow Signaling_Cascade->Aqueous_Outflow_Prostamide Aqueous_Outflow_FP ↑ Aqueous Humor Outflow FP_Signaling->Aqueous_Outflow_FP

Proposed Dual Mechanism of Action for Bimatoprost.

Experimental Protocols

The clinical trials comparing bimatoprost and latanoprost generally follow a similar design, which is crucial for the direct comparison of their effects.

Representative Clinical Trial Design

A common experimental workflow for comparing these two drugs is a multicenter, randomized, and investigator-masked clinical trial.[2]

  • Patient Recruitment: Patients with a diagnosis of open-angle glaucoma or ocular hypertension are recruited. A key inclusion criterion is an IOP above a certain threshold (e.g., ≥23 mm Hg) in at least one eye after a washout period of any previous IOP-lowering medications.[14]

  • Washout Period: A washout period of several weeks is implemented to eliminate the effects of any prior glaucoma medications.[2][5]

  • Randomization: Patients are randomly assigned to receive either bimatoprost 0.03% or latanoprost 0.005% once daily in the evening.[2][14]

  • Treatment Period: The treatment duration in these studies typically ranges from 1 to 6 months.[1]

  • IOP Measurement: The primary outcome measure is the change in IOP from baseline. IOP is measured at multiple time points throughout the day (e.g., 8 AM, 12 PM, 4 PM) at each study visit to assess the diurnal control of IOP.[2] Goldmann applanation tonometry is the standard method for IOP measurement.[15]

  • Safety and Tolerability Assessment: Secondary outcome measures include the incidence of adverse events, with a particular focus on ocular side effects such as conjunctival hyperemia (eye redness) and eyelash growth.[2] Biomicroscopy is used to assess ocular signs.[5]

experimental_workflow cluster_workflow Comparative Clinical Trial Workflow Patient_Screening Patient Screening (Ocular Hypertension/Glaucoma) Washout Washout of Prior IOP-Lowering Medications Patient_Screening->Washout Baseline_IOP Baseline IOP Measurement (Diurnal Curve) Washout->Baseline_IOP Randomization Randomization Baseline_IOP->Randomization Bimatoprost_Arm Bimatoprost 0.03% Arm (Once Daily) Randomization->Bimatoprost_Arm Latanoprost_Arm Latanoprost 0.005% Arm (Once Daily) Randomization->Latanoprost_Arm Treatment Treatment Period (e.g., 3-6 Months) Bimatoprost_Arm->Treatment Latanoprost_Arm->Treatment Follow_Up_IOP Follow-Up IOP Measurements (Diurnal Curves at Specified Intervals) Treatment->Follow_Up_IOP Safety_Assessment Safety & Tolerability Assessment (Adverse Events, Hyperemia) Treatment->Safety_Assessment Data_Analysis Statistical Analysis of IOP Reduction & Safety Data Follow_Up_IOP->Data_Analysis Safety_Assessment->Data_Analysis

Typical Experimental Workflow for Comparative Trials.

Adverse Effects

The most frequently reported adverse effect for both drugs is transient, mild conjunctival hyperemia.[1] However, this side effect is more commonly associated with bimatoprost.[1][2] Other potential side effects for both prostaglandin analogues include eyelash growth and changes in iris pigmentation.[3] Despite these side effects, both drugs are generally well-tolerated, with few patients discontinuing treatment due to adverse events.[2]

Conclusion

References

Comparing the efficacy of (15R)-Bimatoprost and Travoprost

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of (15R)-Bimatoprost and Travoprost Efficacy

Introduction

This compound and Travoprost are prostaglandin F2α (FP) receptor agonists widely utilized in the management of open-angle glaucoma and ocular hypertension. Their primary mechanism of action involves increasing the uveoscleral outflow of aqueous humor, which in turn lowers intraocular pressure (IOP), a major risk factor for glaucomatous optic neuropathy. This guide provides an objective comparison of the efficacy of this compound and Travoprost, supported by experimental data from various clinical studies. The information is intended for researchers, scientists, and professionals in drug development.

Quantitative Comparison of Efficacy

The efficacy of this compound and Travoprost is primarily assessed by their ability to reduce IOP. The following tables summarize quantitative data from several comparative studies.

Table 1: Comparison of Intraocular Pressure (IOP) Reduction

Study / Time PointThis compound 0.03%Travoprost 0.004%p-value
Parrish et al. (3 months) Equal IOP lowering efficacy to TravoprostEqual IOP lowering efficacy to Bimatoprost-
Cantor et al. (6 months)
Mean IOP Reduction at 9:00 AM7.1 mmHg (27.9%)[1][2]5.7 mmHg (23.3%)[1][2]0.014[1][2]
Mean IOP Reduction at 1:00 PM5.9 mmHg (25.3%)[1][2]5.2 mmHg (22.4%)[1][2]0.213[1][2]
Mean IOP Reduction at 4:00 PM5.3 mmHg (22.5%)[1][2]4.5 mmHg (18.9%)[1][2]0.207[1][2]
Kammer et al. (3 months, patients previously on Latanoprost)
Additional Mean Diurnal IOP Reduction2.1 mmHg (11.0%)[3][4][5]1.4 mmHg (7.4%)[3][4][5]0.024[3][4][5]
Koz et al. (6 months)
Mean IOP at 6 months18.3 ± 1.2 mmHg[6]20.9 ± 1.9 mmHg[6]<0.0001*

*p-value for comparison between Bimatoprost, Latanoprost, and Travoprost, with Bimatoprost showing a statistically significantly greater IOP reduction.

Table 2: Receptor Binding and Functional Potency

CompoundReceptor Binding Affinity (Ki, nM)Functional Agonist Potency (EC50, nM)
Bimatoprost Acid 83 (FP), 95 (EP1), 387 (EP3)[7]2.8 - 3.8 (FP), 2.7 (EP1)[7]
Travoprost Acid High affinity for FP receptor[7]3.2 ± 0.6[8]
Bimatoprost (amide prodrug) -694 ± 293[8]
Travoprost (isopropyl ester prodrug) -42.3 ± 6.7[8]

Table 3: Comparison of Common Side Effects

Side EffectThis compoundTravoprostNotes
Conjunctival Hyperemia Most common side effect[9][10]Most common side effect[9][10]The incidence of hyperemia was reported to be less with travoprost compared to bimatoprost in one meta-analysis[11]. Another study found no statistically significant difference in hyperemia scores between the two drugs[10].
Eyelash Growth Reported to be more common than with latanoprost[12]Similar side effect profile to bimatoprost[12]-
Impression Cytology Grade Significantly higher grade at day 90 compared to travoprost[9]Lower grade at day 90 compared to bimatoprost[9]Suggests more cytological alterations with bimatoprost[9].

Signaling Pathway

Both this compound and Travoprost are prostaglandin analogues that exert their effects by acting as agonists at the prostaglandin F2α (FP) receptor, a G-protein coupled receptor (GPCR). The activation of the FP receptor initiates a downstream signaling cascade that ultimately leads to increased uveoscleral outflow and a reduction in intraocular pressure.

G Prostaglandin F2α (FP) Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Prostaglandin_Analog This compound or Travoprost FP_Receptor FP Receptor (GPCR) Prostaglandin_Analog->FP_Receptor Binds to Gq_Protein Gq Protein FP_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 Generates DAG Diacylglycerol (DAG) PIP2->DAG Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca2+ Release ER->Ca2 Induces Ca2->PKC Co-activates Downstream_Effectors Downstream Effectors PKC->Downstream_Effectors Phosphorylates MMP_Upregulation Upregulation of Matrix Metalloproteinases (MMPs) Downstream_Effectors->MMP_Upregulation Leads to Uveoscleral_Outflow Increased Uveoscleral Outflow MMP_Upregulation->Uveoscleral_Outflow Contributes to

FP Receptor Signaling Pathway

Experimental Protocols

The following section outlines a generalized experimental protocol for a clinical trial comparing the efficacy of this compound and Travoprost, based on the methodologies described in the cited literature.

Objective: To compare the intraocular pressure (IOP)-lowering efficacy and safety of this compound 0.03% and Travoprost 0.004% in patients with open-angle glaucoma or ocular hypertension.

Study Design: A prospective, randomized, double-masked, parallel-group clinical trial.

Participant Selection:

  • Inclusion Criteria: Patients diagnosed with primary open-angle glaucoma or ocular hypertension, with an IOP at or above a predetermined baseline (e.g., 22 mmHg).

  • Exclusion Criteria: History of hypersensitivity to the study medications, concurrent use of other IOP-lowering medications, recent ocular surgery, or any ocular condition that could interfere with IOP measurements.

Experimental Workflow:

G Experimental Workflow for Comparative Efficacy Trial Screening Patient Screening and Informed Consent Washout Washout Period (Discontinuation of prior IOP-lowering medications) Screening->Washout Baseline Baseline Visit - IOP Measurement (Diurnal) - Slit-lamp examination - Visual Acuity Washout->Baseline Randomization Randomization Baseline->Randomization Group_A Group A: This compound 0.03% once daily Randomization->Group_A Group_B Group B: Travoprost 0.004% once daily Randomization->Group_B Follow_Up Follow-up Visits (e.g., Week 1, Month 1, Month 3, Month 6) - IOP Measurement - Adverse Event Monitoring Group_A->Follow_Up Group_B->Follow_Up Data_Analysis Data Analysis - Statistical comparison of IOP reduction - Safety assessment Follow_Up->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

Comparative Efficacy Trial Workflow

IOP Measurement Protocol (based on Goldmann Applanation Tonometry):

  • Instill a topical anesthetic and fluorescein dye into the patient's eye.

  • The patient is seated at a slit lamp with their chin on the chin rest and forehead against the headrest.

  • The tonometer prism, mounted on the slit lamp, is brought into contact with the central cornea.

  • A cobalt blue light is used to visualize two fluorescent semicircles.

  • The tension dial on the tonometer is adjusted until the inner edges of the two semicircles touch.

  • The reading on the dial, multiplied by 10, gives the IOP in millimeters of mercury (mmHg).

  • Measurements are typically taken at multiple time points throughout the day (e.g., 9:00 AM, 1:00 PM, 4:00 PM) to assess diurnal IOP control.

Safety and Tolerability Assessment:

  • Adverse events are recorded at each follow-up visit.

  • Slit-lamp biomicroscopy is performed to assess for signs of ocular surface changes, including conjunctival hyperemia, which is graded on a standardized scale.

  • Subjective symptoms such as ocular redness, itching, and discomfort are collected through patient questionnaires[9].

Conclusion

Both this compound and Travoprost are highly effective in lowering intraocular pressure in patients with open-angle glaucoma and ocular hypertension. The available data suggests that this compound may provide a statistically significantly greater IOP reduction compared to Travoprost in some patient populations. However, Travoprost may be associated with a lower incidence of conjunctival hyperemia. The choice between these two medications may depend on the individual patient's target IOP, tolerability profile, and response to treatment. Further head-to-head clinical trials are warranted to fully elucidate the comparative efficacy and long-term safety profiles of these two important therapeutic agents.

References

Validating the Mechanism of Action of (15R)-Bimatoprost: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (15R)-Bimatoprost and other leading prostaglandin analogs used in the management of glaucoma and ocular hypertension. We delve into the validated mechanisms of action, present comparative experimental data, and provide detailed experimental protocols to support further research and development in this therapeutic area.

Introduction to this compound and Prostaglandin Analogs

This compound is a stereoisomer of Bimatoprost, a synthetic prostamide F2α analog.[1] Prostaglandin analogs are a first-line treatment for elevated intraocular pressure (IOP), a major risk factor for glaucoma.[2][3] This class of drugs, which also includes Latanoprost and Travoprost, primarily functions by increasing the outflow of aqueous humor from the eye, thereby reducing IOP. While extensive research has been conducted on commercially available Bimatoprost (the 15S-isomer), specific comparative data on the (15R)-isomer is limited. This guide will focus on the established mechanism of Bimatoprost and provide a robust comparison with other key prostaglandin analogs.

Mechanism of Action: Enhancing Aqueous Humor Outflow

The primary mechanism of action for Bimatoprost and other prostaglandin F2α analogs is the reduction of intraocular pressure by increasing the outflow of aqueous humor.[3][4] This is achieved through two primary pathways:

  • Uveoscleral Outflow: This is considered the main pathway enhanced by prostaglandin analogs. These drugs bind to prostaglandin F (FP) receptors in the ciliary muscle, leading to relaxation of the muscle and remodeling of the extracellular matrix. This alteration in the tissue structure reduces hydraulic resistance and facilitates the drainage of aqueous humor through the uveoscleral pathway.

  • Trabecular Meshwork Outflow: Evidence also suggests that prostaglandin analogs can increase outflow through the conventional trabecular meshwork pathway.[3] FP receptors are present in the trabecular meshwork, and their activation is thought to induce changes in the cytoskeleton and extracellular matrix of the trabecular meshwork cells, thereby improving the facility of aqueous humor drainage.[5]

Bimatoprost is unique in that it is a prostamide and is thought to mimic the body's natural prostamides.[2][6] While it has been shown to act on FP receptors, some studies suggest it may also have activity at other, yet to be fully characterized, prostamide-sensitive receptors.[6][7]

Comparative Efficacy of Prostaglandin Analogs

Numerous clinical trials have compared the IOP-lowering effects of Bimatoprost, Latanoprost, and Travoprost. The following tables summarize key quantitative data from these studies.

Table 1: Comparison of Intraocular Pressure (IOP) Reduction

DrugConcentrationMean IOP Reduction (mmHg)Percentage IOP ReductionStudy Duration
Bimatoprost 0.03%7.2 - 9.520% - 35%6 - 24 months
Latanoprost 0.005%6.5 - 8.625% - 35%6 - 12 months
Travoprost 0.004%7.0 - 8.528% - 33%6 - 12 months

Note: IOP reduction can vary based on baseline IOP and patient population.

Table 2: Comparative Incidence of Common Adverse Events

Adverse EventBimatoprost (0.03%)Latanoprost (0.005%)Travoprost (0.004%)
Conjunctival Hyperemia More commonLess commonModerate
Eyelash Growth More commonLess commonModerate
Iris Hyperpigmentation Similar incidenceSimilar incidenceSimilar incidence
Eye Pruritus (Itching) CommonLess commonCommon

Experimental Protocols for Mechanism of Action Validation

The following are detailed methodologies for key experiments used to validate the mechanism of action of prostaglandin analogs.

Radioligand Receptor Binding Assay

This in vitro assay determines the binding affinity of a compound to a specific receptor, in this case, the prostaglandin F (FP) receptor.

Objective: To quantify the affinity (Ki) of this compound and other prostaglandin analogs for the FP receptor.

Protocol:

  • Membrane Preparation: Human ciliary muscle cells or trabecular meshwork cells expressing the FP receptor are cultured and harvested. The cell membranes are isolated through homogenization and centrifugation.

  • Binding Reaction: The cell membranes are incubated with a radiolabeled ligand (e.g., [3H]-PGF2α or [3H]-Latanoprost) and varying concentrations of the unlabeled test compound (this compound, Bimatoprost, Latanoprost, Travoprost).

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.

  • Quantification: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data is analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.[8]

In Vitro Trabecular Meshwork Outflow Facility Model

This ex vivo model uses human donor eye tissue to measure the effect of compounds on aqueous humor outflow through the trabecular meshwork.[9][10][11][12][13]

Objective: To determine if this compound increases outflow facility through the trabecular meshwork.

Protocol:

  • Tissue Preparation: The anterior segment of a human donor eye is dissected and mounted in a perfusion chamber.[9]

  • Perfusion: The anterior chamber is perfused with a culture medium at a constant pressure. The outflow rate is continuously monitored.

  • Drug Administration: Once a stable baseline outflow is established, the test compound (this compound) is added to the perfusion medium.

  • Measurement: The outflow rate is measured for a set period after drug administration.

  • Data Analysis: The change in outflow facility (calculated from the flow rate and pressure) before and after drug administration is determined to assess the effect of the compound.

Animal Models of Glaucoma

In vivo studies using animal models are crucial for validating the IOP-lowering effects and understanding the mechanism of action in a living system.

Objective: To evaluate the IOP-lowering efficacy of this compound in an animal model of ocular hypertension.

Protocol:

  • Model Induction: Ocular hypertension is induced in animals (e.g., rabbits, monkeys) by methods such as laser photocoagulation of the trabecular meshwork or intracameral injection of microbeads.[14][15][16][17][18]

  • Baseline IOP Measurement: The baseline IOP of the animals is measured using a tonometer.

  • Drug Administration: The test compound (this compound) is administered topically to one eye, while the contralateral eye receives a vehicle control.

  • IOP Monitoring: IOP is measured at various time points after drug administration.

  • Aqueous Humor Dynamics: Advanced techniques like fluorophotometry can be used to measure changes in aqueous humor outflow.[19][20][21]

  • Data Analysis: The IOP reduction in the treated eye is compared to the control eye and the baseline measurements to determine the efficacy of the compound.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Prostaglandin F2α Analogs

The following diagram illustrates the signaling cascade initiated upon the binding of a prostaglandin F2α analog to the FP receptor in the ciliary muscle, leading to increased uveoscleral outflow.

FP_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PGA Prostaglandin F2α Analog FP_Receptor FP Receptor (GPCR) PGA->FP_Receptor G_Protein Gq/11 Protein FP_Receptor->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_Release Increased Intracellular Ca2+ IP3->Ca_Release PKC Protein Kinase C (PKC) DAG->PKC MAPK MAPK Pathway PKC->MAPK MMP_Upregulation Upregulation of Matrix Metalloproteinases (MMPs) MAPK->MMP_Upregulation ECM_Remodeling Extracellular Matrix Remodeling MMP_Upregulation->ECM_Remodeling Outflow Increased Uveoscleral Outflow ECM_Remodeling->Outflow Receptor_Binding_Workflow start Start prep Prepare Cell Membranes with FP Receptors start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Filter to Separate Bound and Free Ligand incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Analyze Data (IC50 and Ki Calculation) count->analyze end End analyze->end Outflow_Pathways Aqueous_Production Aqueous Humor Production (Ciliary Body) Anterior_Chamber Anterior Chamber Aqueous_Production->Anterior_Chamber Trabecular_Outflow Trabecular Meshwork Outflow (Conventional) Anterior_Chamber->Trabecular_Outflow Uveoscleral_Outflow Uveoscleral Outflow (Unconventional) Anterior_Chamber->Uveoscleral_Outflow Venous_System Episcleral Venous System Trabecular_Outflow->Venous_System Uveoscleral_Outflow->Venous_System Suprachoroidal Space PGA Prostaglandin Analogs PGA->Trabecular_Outflow Increases PGA->Uveoscleral_Outflow Significantly Increases

References

(15R)-Bimatoprost Cross-Reactivity with Prostaglandin Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (15R)-Bimatoprost's performance with other prostaglandin analogues, focusing on its cross-reactivity with prostaglandin receptors. The information is supported by experimental data to assist in research and drug development. It is important to note that while the topic specifies this compound, the available research predominantly refers to Bimatoprost without specifying the isomer. Therefore, this guide utilizes data for Bimatoprost and its active form, Bimatoprost free acid.

Introduction

Bimatoprost is a prostaglandin analogue used to treat glaucoma and ocular hypertension.[1] It is structurally similar to other prostaglandin F2α (PGF2α) analogues, such as Latanoprost, Travoprost, and Tafluprost.[1] These compounds lower intraocular pressure (IOP) primarily by increasing the uveoscleral outflow of aqueous humor, a process mediated by the prostaglandin F receptor (FP receptor).[2][3] However, the extent to which these drugs interact with other prostaglandin receptors (cross-reactivity) can influence their overall pharmacological profile, including efficacy and side effects. This guide compares the binding affinities and functional activities of Bimatoprost and its counterparts across various prostaglandin receptors.

Data Presentation: Receptor Binding Affinities and Functional Potencies

The following tables summarize the quantitative data on the binding affinities (Ki) and functional potencies (EC50) of Bimatoprost and other prostaglandin analogues for various prostaglandin receptors. The data is primarily for the active free acid forms of these drugs, which are the metabolites responsible for their pharmacological activity in the eye.

Table 1: Binding Affinities (Ki, nM) of Prostaglandin Analogues for Prostaglandin Receptors

ReceptorBimatoprost Free AcidLatanoprost AcidTravoprost AcidTafluprost Acid
FP 83[4]98[4]35[4]0.4[5]
EP1 95[4]-9540[4]-
EP2 ----
EP3 387[4]-3501[4]-
EP4 --41,000[4]-
DP --52,000[4]-
IP -->90,000[4]-
TP --121,000[4]-
A lower Ki value indicates a higher binding affinity. "-" indicates data not available from the searched sources.

Table 2: Functional Potencies (EC50, nM) of Prostaglandin Analogues at the FP Receptor

CompoundEC50 (nM)
Bimatoprost (Prodrug) 681 - 3070[4][6]
Bimatoprost Free Acid 2.8 - 15[4][6][7]
Latanoprost Acid 32 - 124[4]
Travoprost Acid 1.4 - 3.6[4]
Tafluprost Acid 0.5[8]
A lower EC50 value indicates a higher potency in activating the receptor.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

1. Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.

  • Materials:

    • Cell membranes expressing the prostaglandin receptor of interest.

    • Radiolabeled prostaglandin ligand (e.g., [3H]-PGF2α).

    • Unlabeled test compounds (e.g., Bimatoprost free acid).

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[9]

    • Wash Buffer (ice-cold).

    • Glass fiber filters (e.g., GF/C).[9]

    • Scintillation cocktail.

    • 96-well plates.[9]

    • Filter manifold/cell harvester.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the unlabeled test compounds.

    • In a 96-well plate, add the cell membranes (3-120 µg protein per well), the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the unlabeled test compound.[9]

    • For total binding, omit the unlabeled test compound.

    • For non-specific binding, add a high concentration of an unlabeled ligand.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[9][10]

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[9]

    • Dry the filters and place them in scintillation vials with scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

2. Intracellular Calcium Mobilization Assay

This functional assay measures the ability of a compound to activate Gq-coupled receptors, such as the FP receptor, which leads to an increase in intracellular calcium concentration.

  • Materials:

    • Cells expressing the prostaglandin receptor of interest (e.g., HEK-293 cells).

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Assay buffer (e.g., Krebs buffer).

    • Test compounds (e.g., Bimatoprost free acid).

    • 96-well black-walled, clear-bottom plates.

    • Fluorescence plate reader with an integrated fluidics system.

  • Procedure:

    • Seed the cells in the 96-well plates and allow them to adhere overnight.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) by incubating them in a buffer containing the dye for a specific time (e.g., 60 minutes) at 37°C.

    • Wash the cells to remove the excess extracellular dye.

    • Place the plate in a fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Add the test compound at various concentrations using the integrated fluidics system.

    • Immediately begin recording the fluorescence intensity over time. The FP receptor is coupled to the Gq protein, which activates phospholipase C. This leads to the production of inositol trisphosphate (IP3), which in turn triggers the release of calcium from intracellular stores, resulting in an increase in fluorescence.[11][12]

    • Plot the change in fluorescence as a function of the log concentration of the test compound.

    • Fit the data to a dose-response curve to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Mandatory Visualizations

FP_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Bimatoprost Bimatoprost (Free Acid) FP_Receptor FP Receptor Bimatoprost->FP_Receptor Binds to Gq Gq Protein FP_Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Induces Ca2_release->PKC Activates Downstream Downstream Effects (e.g., IOP Reduction) PKC->Downstream

Caption: FP Receptor Signaling Pathway.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membranes Receptor-Containing Cell Membranes Incubate Incubate to Reach Equilibrium Membranes->Incubate Radioligand Radiolabeled Ligand Radioligand->Incubate Test_Compound Unlabeled Test Compound Test_Compound->Incubate Filtration Rapid Filtration Incubate->Filtration Wash Wash to Remove Unbound Ligand Filtration->Wash Counting Scintillation Counting Wash->Counting Analysis Data Analysis (IC50 → Ki) Counting->Analysis

References

A Comparative Analysis of Prostaglandin F2α Analogs in Glaucoma Management: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the therapeutic efficacy and safety profiles of leading PGF2α analogs, with a special note on the enigmatic (15R)-Bimatoprost.

Prostaglandin F2α (PGF2α) analogs are a cornerstone in the management of open-angle glaucoma and ocular hypertension, prized for their potent intraocular pressure (IOP)-lowering effects. This guide provides a comprehensive comparative analysis of the most widely used PGF2α analogs: bimatoprost, latanoprost, travoprost, and tafluprost. While the primary focus remains on these established therapeutic agents, we also address this compound, an isomer of bimatoprost, for which publicly available research data is notably scarce.

This analysis is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and visual representations of key biological and experimental pathways to support further investigation and development in this critical area of ophthalmology.

Mechanism of Action: Targeting the Uveoscleral Outflow Pathway

PGF2α analogs primarily reduce IOP by increasing the outflow of aqueous humor through the uveoscleral pathway, an alternative route to the conventional trabecular meshwork pathway.[1] This is achieved by binding to and activating the prostaglandin F receptor (FP receptor), a G-protein coupled receptor found in the ciliary muscle and other ocular tissues.[2] Activation of the FP receptor initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix, thereby reducing resistance to aqueous humor outflow.[3] Some evidence also suggests a secondary mechanism involving increased outflow through the trabecular meshwork.[3]

Bimatoprost is unique among these analogs as it is a prostamide, an amide derivative of PGF2α. While it is known to be hydrolyzed to its free acid form, which is a potent FP receptor agonist, there is ongoing debate about whether bimatoprost itself also acts on a distinct prostamide receptor.[3][4]

Comparative Efficacy in Intraocular Pressure Reduction

Numerous clinical trials have compared the IOP-lowering efficacy of bimatoprost, latanoprost, and travoprost. A consistent finding across many studies is that bimatoprost 0.03% demonstrates a statistically significant, albeit modest, superior efficacy in reducing IOP compared to latanoprost 0.005% and travoprost 0.004%.[2][5][6] However, some studies have found the IOP-lowering effects of the three to be comparable.[7][8] Tafluprost has been shown to have similar IOP-reducing capabilities as the other analogs.[9]

The percentage of IOP reduction from baseline is a key metric in evaluating the efficacy of these drugs. Clinical studies have reported mean IOP reductions ranging from 20% to over 35%, depending on the specific analog, patient population, and study duration.[3][10]

Table 1: Comparative Intraocular Pressure Reduction of PGF2α Analogs

Prostaglandin AnalogConcentrationMean IOP Reduction from Baseline (%)Key Findings from Comparative Trials
Bimatoprost 0.03%27.9% - 35.9%[3][11][12]Often shows slightly greater IOP reduction compared to latanoprost and travoprost.[5][6][13]
Latanoprost 0.005%29.9% - 35%[10][12]Highly effective, though some meta-analyses suggest slightly less IOP reduction than bimatoprost.[6]
Travoprost 0.004%23.3% - 30.8%[3][11][12]Efficacy is comparable to latanoprost in many studies.[3]
Tafluprost 0.0015%Not specified in comparative reviewsGenerally considered to have similar efficacy to other PGF2α analogs.[9]
This compound Not ApplicableNo available dataNo published clinical or preclinical data on IOP-lowering effects.

Receptor Binding Affinity

The therapeutic effect of PGF2α analogs is initiated by their binding to the FP receptor. The affinity of each analog for this receptor can influence its potency. Bimatoprost's active metabolite, bimatoprost free acid, has been shown to have a high affinity for the FP receptor.[14] While specific Ki or IC50 values from direct comparative studies are not consistently reported across all literature, the general consensus is that the free acids of all these prostaglandin analogs are potent agonists at the FP receptor.

Table 2: Receptor Binding Affinity of PGF2α Analogs

Prostaglandin Analog (Active Form)ReceptorBinding Affinity (Ki or IC50)
Bimatoprost Free AcidFP ReceptorHigh affinity[14]
Latanoprost AcidFP ReceptorHigh affinity
Travoprost AcidFP ReceptorHigh affinity
Tafluprost AcidFP ReceptorHigh affinity
This compoundFP ReceptorNo available data

Comparative Safety and Tolerability Profile

The most common side effect associated with PGF2α analogs is ocular hyperemia (redness of the eye).[1][15] The incidence of hyperemia varies among the different analogs, with some studies suggesting it is more frequent with bimatoprost and travoprost compared to latanoprost.[16][17] Other common side effects include eyelash growth, iris pigmentation, and ocular pruritus (itching).[3]

Table 3: Incidence of Common Adverse Events of PGF2α Analogs

Adverse EventBimatoprost (0.03%)Latanoprost (0.005%)Travoprost (0.004%)
Ocular Hyperemia 15% - 45%[1]5% - 15%[1]35% - 50%[1]
Eyelash Growth Common[3]Less frequent than bimatoprost[3]Reported[3]
Iris Pigmentation Reported[3]Reported[3]Reported[3]
Ocular Pruritus Reported[3]Reported[3]Reported[3]

The Case of this compound

This compound is a stereoisomer of bimatoprost, with the hydroxyl group at the C-15 position in the R configuration, as opposed to the S configuration in the commercially available drug.[18] Despite its structural similarity to bimatoprost, there is a significant lack of published experimental data on the pharmacology, efficacy, and safety of this compound. Without such data, a direct comparison to other PGF2α analogs is not possible. The stereochemistry at the C-15 position is known to be critical for the activity of prostaglandins, and it is plausible that this inversion could significantly alter its binding affinity for the FP receptor and, consequently, its IOP-lowering effect.

Experimental Protocols

A comprehensive understanding of the comparative data requires an appreciation of the methodologies used to generate it. Below are generalized protocols for key experiments in the evaluation of PGF2α analogs.

In Vivo Glaucoma Models for IOP Measurement

Animal models are crucial for the preclinical evaluation of IOP-lowering drugs. A common method involves inducing ocular hypertension in rodents or rabbits.

Protocol: Induction of Ocular Hypertension and IOP Measurement in a Rodent Model

  • Animal Model: Brown Norway rats or C57BL/6 mice are commonly used.

  • Induction of Ocular Hypertension:

    • Microbead Injection: A suspension of microbeads is injected into the anterior chamber of the eye to obstruct the trabecular meshwork and impede aqueous humor outflow, leading to elevated IOP.[19]

    • Hypertonic Saline Injection: Injection of hypertonic saline into an episcleral vein can induce scarring and subsequent obstruction of aqueous outflow.[20]

  • Drug Administration: The PGF2α analog is topically administered to the eye, typically once daily.

  • IOP Measurement: IOP is measured at various time points post-drug administration using a rebound tonometer (e.g., TonoLab) on conscious or lightly anesthetized animals.[21] Measurements are typically taken at baseline (before treatment) and at regular intervals (e.g., 2, 4, 6, and 24 hours) after drug instillation.

  • Data Analysis: The change in IOP from baseline is calculated and compared between different treatment groups and a vehicle control group.

Prostaglandin F Receptor Binding Assay

Receptor binding assays are performed to determine the affinity of a compound for its target receptor.

Protocol: Competitive Radioligand Binding Assay for the FP Receptor

  • Membrane Preparation: Cell membranes expressing the human FP receptor are prepared from a stable cell line (e.g., HEK293 cells).

  • Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl2 and EDTA) is used for the binding reaction.

  • Radioligand: A radiolabeled PGF2α analog, such as [3H]-PGF2α, is used as the tracer.

  • Competitive Binding: A fixed concentration of the radioligand is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound (e.g., the free acid of a PGF2α analog).

  • Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Head-to-Head Clinical Trial Protocol

Randomized, controlled clinical trials are the gold standard for comparing the efficacy and safety of different drugs in humans.

Protocol: A Generalized Head-to-Head Clinical Trial Design

  • Study Design: A multicenter, randomized, double-masked, parallel-group study is a common design.[22]

  • Patient Population: Patients with a diagnosis of open-angle glaucoma or ocular hypertension who meet specific inclusion and exclusion criteria (e.g., baseline IOP within a certain range) are enrolled.

  • Washout Period: Patients discontinue their current IOP-lowering medications for a specified period before the study begins to establish a baseline IOP.

  • Randomization: Patients are randomly assigned to receive one of the PGF2α analogs being compared (e.g., bimatoprost 0.03%, latanoprost 0.005%, or travoprost 0.004%) administered once daily in the evening.

  • Efficacy and Safety Assessments:

    • IOP Measurement: IOP is measured at multiple time points throughout the day (e.g., 8 AM, 12 PM, 4 PM) at baseline and at follow-up visits (e.g., week 2, week 6, month 3, month 6).[7]

    • Adverse Events: The incidence and severity of adverse events, particularly ocular hyperemia, are recorded at each visit.

  • Statistical Analysis: Statistical methods are used to compare the mean change in IOP from baseline between the treatment groups. The incidence of adverse events is also compared.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological and experimental processes is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate key pathways and workflows.

PGF2a_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_cellular_response Cellular Response PGF2a PGF2α Analog FP_Receptor FP Receptor (GPCR) PGF2a->FP_Receptor G_Protein Gq Protein FP_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release from ER IP3->Ca2_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Gene_Expression Gene Expression (e.g., MMPs) Ca2_release->Gene_Expression influences PKC->Gene_Expression regulates ECM_Remodeling Extracellular Matrix Remodeling Gene_Expression->ECM_Remodeling leads to Ciliary_Muscle_Relaxation Ciliary Muscle Relaxation Increased_Outflow Increased Uveoscleral Aqueous Outflow Ciliary_Muscle_Relaxation->Increased_Outflow ECM_Remodeling->Increased_Outflow IOP_Reduction ↓ Intraocular Pressure (IOP) Increased_Outflow->IOP_Reduction

Caption: PGF2α Analog Signaling Pathway for IOP Reduction.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation Receptor_Binding Receptor Binding Assay (Determine Ki) In_Vitro_Functional In Vitro Functional Assays (e.g., Calcium Mobilization) Receptor_Binding->In_Vitro_Functional Animal_Model In Vivo Glaucoma Model (e.g., Rodent) In_Vitro_Functional->Animal_Model IOP_Measurement IOP Measurement in Animals Animal_Model->IOP_Measurement Phase_I Phase I Clinical Trial (Safety in Humans) IOP_Measurement->Phase_I Phase_II Phase II Clinical Trial (Dose-Ranging & Efficacy) Phase_I->Phase_II Phase_III Phase III Head-to-Head Trial (Comparative Efficacy & Safety) Phase_II->Phase_III Regulatory_Approval Regulatory Approval (e.g., FDA) Phase_III->Regulatory_Approval

Caption: Experimental Workflow for PGF2α Analog Development.

Comparative_Analysis_Logic Bimatoprost Bimatoprost Efficacy Efficacy (IOP Reduction) Bimatoprost->Efficacy Safety Safety & Tolerability (Adverse Events) Bimatoprost->Safety Mechanism Mechanism of Action (Receptor Affinity) Bimatoprost->Mechanism Latanoprost Latanoprost Latanoprost->Efficacy Latanoprost->Safety Latanoprost->Mechanism Travoprost Travoprost Travoprost->Efficacy Travoprost->Safety Travoprost->Mechanism Tafluprost Tafluprost Tafluprost->Efficacy Tafluprost->Safety Tafluprost->Mechanism R_Bimatoprost This compound R_Bimatoprost->Efficacy R_Bimatoprost->Safety R_Bimatoprost->Mechanism Clinical_Trials Clinical Trials Efficacy->Clinical_Trials No_Data No Available Data Safety->Clinical_Trials Preclinical_Studies Preclinical Studies Mechanism->Preclinical_Studies

Caption: Logical Structure of the Comparative Analysis.

Conclusion

The currently available PGF2α analogs—bimatoprost, latanoprost, travoprost, and tafluprost—are all highly effective in lowering intraocular pressure, a critical factor in the management of glaucoma. While bimatoprost often demonstrates a slight advantage in IOP reduction in head-to-head comparisons, this can be accompanied by a higher incidence of ocular hyperemia. The choice of a specific agent may therefore depend on the individual patient's target IOP and tolerability.

The lack of publicly available experimental data on this compound precludes its inclusion in this direct comparative analysis. This highlights a potential area for future research to explore how the stereochemistry at the C-15 position of bimatoprost influences its pharmacological profile and therapeutic potential. Further studies elucidating the nuanced differences in the mechanisms of action and long-term outcomes of all PGF2α analogs will continue to refine their use in clinical practice and guide the development of next-generation therapies for glaucoma.

References

A Head-to-Head In Vivo Comparison of (15R)-Bimatoprost and Bimatoprost: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A critical review of the existing in vivo data reveals a significant knowledge gap in the direct comparison of (15R)-Bimatoprost and its pharmacologically active counterpart, Bimatoprost. While extensive research has established the clinical profile of Bimatoprost for reducing intraocular pressure (IOP), its stereoisomer, this compound, which is primarily considered a manufacturing impurity, remains largely uncharacterized in in vivo settings.

This guide synthesizes the available in vivo data for Bimatoprost, providing a comprehensive overview of its efficacy and safety profile. The absence of direct comparative studies for this compound necessitates an approach that focuses on the well-documented effects of Bimatoprost, while also discussing the potential implications of the stereochemical difference at the C15 position based on the broader understanding of prostaglandin analog pharmacology.

Bimatoprost: In Vivo Efficacy in Intraocular Pressure Reduction

Bimatoprost is a synthetic prostamide analog of prostaglandin F2α that has demonstrated potent ocular hypotensive activity. It is widely used in the treatment of open-angle glaucoma and ocular hypertension. The primary mechanism of action involves increasing the outflow of aqueous humor through both the trabecular meshwork and uveoscleral pathways.

The following table summarizes the IOP-lowering effects of Bimatoprost from various in vivo studies.

Table 1: In Vivo Efficacy of Bimatoprost in Lowering Intraocular Pressure (IOP)
Study Population Bimatoprost Concentration Dosage Mean IOP Reduction from Baseline Reference
Glaucoma or Ocular Hypertension Patients0.03%Once daily7.0 - 8.1 mmHg (Year 4)[1]
Glaucoma or Ocular Hypertension Patients0.03%Once daily5.9 - 8.9 mmHg (Day 29)[2]
Normotensive Monkeys0.03%Once dailyAdditional 1.4 mmHg reduction when switched from Latanoprost[3]
Wild-type Mice1.2 µg (single dose)Single dose1.33 mmHg at 2 hours[4]

Key Side Effect: Conjunctival Hyperemia

A common side effect associated with topical prostaglandin analogs is conjunctival hyperemia, or eye redness. The severity of hyperemia is often dose-dependent.

Table 2: Incidence of Conjunctival Hyperemia with Bimatoprost
Bimatoprost Concentration Incidence/Severity of Hyperemia Reference
0.03%More common than with Latanoprost, but generally mild.[2][5]
0.01% vs. 0.03%Bimatoprost 0.01% is associated with a lower incidence and severity of conjunctival hyperemia compared to 0.03%.[6][7]

The Significance of Stereochemistry: The Undocumented Profile of this compound

Bimatoprost's chemical name, (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(1E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide, highlights its specific three-dimensional structure, which is crucial for its biological activity. The "(15S)" configuration (corresponding to the 3S in the IUPAC name) of the hydroxyl group on the omega side chain is characteristic of naturally active prostaglandins and their analogs.

This compound, also known as 15-epi-Bimatoprost, differs from Bimatoprost only in the spatial orientation of this hydroxyl group. In the context of prostaglandin analogs, this seemingly minor change can have a profound impact on receptor binding and subsequent biological activity. It is widely accepted that the 15S-hydroxyl group is a key determinant for potent activity at the prostaglandin F (FP) receptor, which is the primary target for many IOP-lowering prostaglandin analogs. While Bimatoprost itself has a complex pharmacology and may act on other receptors, its active metabolite, bimatoprost acid, is a potent FP receptor agonist. It is therefore highly probable that the (15R) configuration would lead to significantly reduced affinity for the FP receptor and, consequently, a diminished or absent IOP-lowering effect.

The lack of dedicated in vivo studies on this compound suggests that it is considered pharmacologically insignificant, likely due to predicted inactivity based on structure-activity relationships established for this class of compounds.

Experimental Protocols

To facilitate further research, the following are generalized experimental protocols derived from the methodologies of the cited in vivo studies.

Animal Model for IOP Reduction
  • Species: Rabbits, monkeys, or mice are commonly used.

  • Procedure:

    • Baseline IOP is measured using a tonometer (e.g., Tono-Pen, pneumatonometer).

    • A single drop of the test compound (e.g., Bimatoprost 0.03%) is administered topically to one eye, with the contralateral eye receiving a vehicle control.

    • IOP is measured at various time points post-administration (e.g., 1, 2, 4, 6, 12, 24 hours) in both eyes.

    • The difference in IOP between the treated and control eyes is calculated to determine the drug's effect.

Clinical Trial for IOP Reduction in Humans
  • Study Design: Randomized, double-masked, controlled clinical trials are the gold standard.

  • Participants: Patients with a diagnosis of open-angle glaucoma or ocular hypertension.

  • Procedure:

    • After a washout period of any previous IOP-lowering medication, baseline diurnal IOP is measured.

    • Patients are randomized to receive the study medication (e.g., Bimatoprost 0.03% once daily) or a comparator/vehicle.

    • IOP is measured at multiple time points throughout the day at specified follow-up visits (e.g., week 2, month 1, month 3, etc.).

    • Adverse events, including conjunctival hyperemia, are systematically recorded and graded at each visit.

Signaling Pathways and Experimental Workflow

To visualize the underlying mechanisms and experimental processes, the following diagrams are provided.

Bimatoprost_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Bimatoprost Bimatoprost FP_Receptor FP Receptor Bimatoprost->FP_Receptor (as Bimatoprost Acid) Gq_protein Gq Protein Activation FP_Receptor->Gq_protein PLC Phospholipase C (PLC) Gq_protein->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Increased Intracellular Ca2+ IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC MMP Matrix Metalloproteinase (MMP) Activation PKC->MMP Outflow Increased Uveoscleral & Trabecular Outflow MMP->Outflow

Bimatoprost Signaling Pathway for IOP Reduction

Experimental_Workflow start Study Initiation screening Subject Screening & Enrollment start->screening baseline Baseline IOP Measurement screening->baseline randomization Randomization baseline->randomization treatment Treatment Administration (Bimatoprost vs. Control) randomization->treatment followup Follow-up Visits treatment->followup iop_measurement IOP Measurement at Time Points followup->iop_measurement safety_assessment Safety Assessment (e.g., Hyperemia Grading) followup->safety_assessment data_analysis Data Analysis iop_measurement->data_analysis safety_assessment->data_analysis conclusion Conclusion data_analysis->conclusion

Typical In Vivo Experimental Workflow

Conclusion

The in vivo efficacy and safety of Bimatoprost in reducing intraocular pressure are well-established through extensive preclinical and clinical research. It remains a cornerstone in the management of glaucoma. In contrast, its 15R-epimer, this compound, is largely unstudied in vivo, with its presence primarily noted as a manufacturing impurity. Based on the fundamental principles of prostaglandin pharmacology, it is strongly presumed that this compound would exhibit significantly lower, if any, IOP-lowering activity compared to the clinically used (15S)-Bimatoprost. Future in vivo studies are necessary to definitively characterize the pharmacological profile of this compound and confirm this long-standing assumption. For researchers and drug development professionals, the focus remains on optimizing the delivery and minimizing the side effects of the active (15S)-Bimatoprost.

References

Comparative Guide to Validated HPLC Methods for (15R)-Bimatoprost Purity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) methods for the determination of (15R)-Bimatoprost purity. The focus is on providing objective performance data and comprehensive experimental protocols to assist researchers in selecting and implementing the most suitable method for their specific analytical needs.

Introduction

Bimatoprost, a prostaglandin analogue, is a potent ocular hypotensive agent used in the treatment of glaucoma. Its synthesis can result in the formation of various impurities, including stereoisomers. The (15R)-epimer of Bimatoprost is a significant chiral impurity that needs to be monitored and controlled to ensure the safety and efficacy of the drug product.[1] High-Performance Liquid Chromatography (HPLC) is the most common analytical technique for assessing the purity of Bimatoprost and quantifying its impurities.[2] This guide compares different reversed-phase HPLC (RP-HPLC) methods that have been validated for this purpose.

Comparison of Validated RP-HPLC Methods

The following tables summarize the key parameters and performance data of three distinct, validated RP-HPLC methods for the analysis of Bimatoprost and its impurities, including the (15R)-isomer.

Table 1: Chromatographic Conditions

ParameterMethod 1Method 2Method 3
Column XBridge C18 (150 x 4.6 mm, 3.5 µm)[1]Inertsil C8 (250 x 4.6 mm, 5 µm)[3]Phenomenex C18 (250 x 4.6 mm, 5 µm)[4]
Mobile Phase Water:Methanol:Acetic Acid (52:48:01, v/v/v)[1]Gradient Elution (Details not specified)[3]0.1% Formic Acid:Acetonitrile (30:70, v/v)[4]
Flow Rate Not Specified1.0 mL/min[3]0.6 mL/min[4]
Detection Wavelength 210 nm[1]210 nm[3]205 nm[4]
Column Temperature 40 °C[1]Not SpecifiedNot Specified
Internal Standard Not SpecifiedNot SpecifiedAgomelatine[4]

Table 2: Method Validation and Performance Data

ParameterMethod 1Method 2Method 3
Linearity Range Not SpecifiedNot Specified0.05 - 15 µg/mL[4]
Correlation Coefficient (r²) Not SpecifiedNot Specified0.9993[4]
Limit of Detection (LOD) Not SpecifiedNot Specified0.0152 µg/mL[4]
Limit of Quantitation (LOQ) Not SpecifiedNot Specified0.0461 µg/mL[4]
Precision (%RSD) Not SpecifiedNot SpecifiedIntra-day: 0.11-0.28, Inter-day: 0.13-0.35[4]
Accuracy (% Recovery) Not SpecifiedNot Specified98.83 - 99.38[4]
Specificity (Forced Degradation) Stable in alkali, thermal, and photolytic conditions. Significant degradation in acidic and oxidative conditions.[1]Stressed with acid, base, peroxide, thermal, and sunlight.[3]Showed slight decomposition (<10%) under acidic, alkaline, oxidative, and thermal stress.[4]

Experimental Protocols

Method 3: Stability-Indicating RP-HPLC Method

This method was developed for the estimation of Bimatoprost in ophthalmic solutions and is stability-indicating.[4]

1. Materials and Reagents:

  • Bimatoprost reference standard

  • Agomelatine (internal standard)

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Water (HPLC grade)

  • Hydrochloric acid, Sodium hydroxide, Hydrogen peroxide for forced degradation studies.

2. Chromatographic System:

  • Shimadzu Model CBM-20A/20 Alite HPLC system with a UV detector.

  • Phenomenex C18 column (250 mm × 4.6 mm i.d., 5 µm particle size).

3. Preparation of Solutions:

  • Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile in the ratio of 30:70 (v/v).

  • Standard Stock Solution: Prepare a stock solution of Bimatoprost in the mobile phase.

  • Internal Standard Stock Solution: Prepare a stock solution of Agomelatine in the mobile phase.

  • Sample Preparation: Dilute the ophthalmic solution with the mobile phase to achieve a suitable concentration within the linearity range.

4. Chromatographic Conditions:

  • Flow Rate: 0.6 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 205 nm

  • Runtime: Sufficient to allow elution of both Bimatoprost and the internal standard.

5. Forced Degradation Studies:

  • Acid Degradation: Treat the drug solution with acid at 80°C.

  • Alkaline Degradation: Treat the drug solution with a base at 80°C.

  • Oxidative Degradation: Treat the drug solution with 30% hydrogen peroxide at 80°C.

  • Thermal Degradation: Expose the drug solution to heat at 80°C.

General Workflow for HPLC Method Validation

The following diagram illustrates a typical workflow for the validation of an HPLC method, as per ICH guidelines, to ensure its suitability for its intended purpose.

HPLC_Validation_Workflow start Start: Method Development optimization Method Optimization start->optimization protocol Define Validation Protocol optimization->protocol specificity Specificity / Selectivity (Forced Degradation) protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy (% Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability Testing specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability documentation Documentation & Reporting system_suitability->documentation end Validated Method documentation->end

Caption: General workflow for HPLC method validation.

Conclusion

The selection of an appropriate HPLC method for the determination of this compound purity depends on the specific requirements of the analysis. The methods presented in this guide offer a range of validated options. Method 3 provides a comprehensive, stability-indicating protocol with detailed validation data, making it a strong candidate for quality control and stability studies of Bimatoprost ophthalmic solutions.[4] The choice between different stationary phases, such as C18 or C8, and mobile phase compositions will influence the selectivity and resolution of Bimatoprost from its impurities. Researchers should consider the specific impurity profile of their sample and the available instrumentation when selecting and implementing a method. Further verification of the chosen method in the user's laboratory is always recommended to ensure its performance.

References

A Side-by-Side Functional Comparison of (15R)-Bimatoprost and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the functional activity of Bimatoprost and its (15R)-isomer. Bimatoprost, a prostaglandin F2α analog, is a widely used therapeutic agent for glaucoma and ocular hypertension.[1][2] Its biological activity is intrinsically linked to its stereochemistry, particularly at the C15 hydroxyl group. The naturally occurring and biologically active form is the (15S)-isomer. The (15R)-epimer, a common impurity in synthesis, is generally considered to be significantly less active. This guide summarizes the available quantitative data, details the experimental methodologies used to assess activity, and provides visual representations of the relevant signaling pathways and experimental workflows.

Quantitative Functional Data

CompoundAssay TypeTargetParameterValue (nM)
Bimatoprost (15S)Radioligand BindingHuman FP ReceptorKᵢ~6310 - 9250
Bimatoprost free acidRadioligand BindingHuman FP ReceptorKᵢ~59
Bimatoprost (15S)Calcium MobilizationHuman FP ReceptorEC₅₀~2200 - 3070
Bimatoprost free acidCalcium MobilizationHuman FP ReceptorEC₅₀~15

Note: Bimatoprost is the ethyl amide prodrug, which is hydrolyzed in vivo to the biologically active Bimatoprost free acid.

Signaling Pathway

Bimatoprost and its active free acid metabolite primarily exert their effects through the prostaglandin F receptor (FP receptor), a G-protein coupled receptor (GPCR). Activation of the FP receptor initiates a signaling cascade that leads to the mobilization of intracellular calcium.

FP_Receptor_Signaling Bimatoprost Bimatoprost (15S-isomer) FP_Receptor FP Receptor (GPCR) Bimatoprost->FP_Receptor Binds to Gq_protein Gq Protein FP_Receptor->Gq_protein Activates PLC Phospholipase C (PLC) Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R Ca2_release Ca²⁺ Release ER->Ca2_release Induces Cellular_Response Cellular Response (e.g., IOP reduction) Ca2_release->Cellular_Response Leads to

FP Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for the key experiments used to functionally characterize Bimatoprost and its isomers.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing FP receptor Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand_Prep Prepare radioligand (e.g., [³H]-PGF₂α) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of test compounds ((15R)-Bimatoprost, Bimatoprost) Compound_Prep->Incubate Filtration Separate bound from free radioligand via vacuum filtration Incubate->Filtration Scintillation Quantify bound radioactivity using scintillation counting Filtration->Scintillation Analysis Calculate IC₅₀ and Ki values Scintillation->Analysis Calcium_Mobilization_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Cell_Culture Culture cells expressing FP receptor in a microplate Dye_Loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) Cell_Culture->Dye_Loading FLIPR Use a FLIPR instrument to add compounds and measure fluorescence Dye_Loading->FLIPR Compound_Prep Prepare serial dilutions of test compounds Compound_Prep->FLIPR Analysis Generate dose-response curves and calculate EC₅₀ values FLIPR->Analysis

References

Reproducibility of (15R)-Bimatoprost Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the research findings on (15R)-Bimatoprost, a prostaglandin analog widely used in the management of glaucoma and ocular hypertension. By summarizing quantitative data and detailing experimental protocols from various studies, this document aims to shed light on the reproducibility of its therapeutic effects, particularly in lowering intraocular pressure (IOP). The information presented is based on published clinical trials and comparative studies.

Quantitative Data Summary

The efficacy of Bimatoprost in lowering intraocular pressure (IOP) has been evaluated in numerous clinical trials, often in comparison with other prostaglandin analogs such as latanoprost and travoprost. The following tables summarize the key quantitative findings from these studies.

Table 1: Comparison of Mean IOP Reduction with Bimatoprost and Latanoprost

Study / AnalysisBimatoprost FormulationComparatorMean IOP Reduction (Bimatoprost)Mean IOP Reduction (Comparator)Between-Group Difference in Mean IOPDuration
Review of 4 trials[1]Not specifiedLatanoprostGreater mean reductions than latanoprost-0 to 1.5 mm Hg1 to 6 months
Crossover Study[2]0.03%Latanoprost 0.005%8.9 mmHg8.4 mmHgNot statistically significant6 weeks per treatment
Multicenter Trial[3]0.03%Latanoprost 0.005%Significantly greater percentage of patients achieved ≥20% IOP reduction--6 months
Maruyama et al.[4]0.03%Latanoprost-Timolol Fixed Combination (LTFC)Significant decrease from baselineSignificant decrease from baselineNo statistically significant difference12 weeks

Table 2: Comparison of Mean IOP Reduction with Bimatoprost and Travoprost

Study / AnalysisBimatoprost FormulationComparatorMean IOP Reduction from Baseline (Bimatoprost)Mean IOP Reduction from Baseline (Travoprost)Key FindingsDuration
Cantor et al. (cited in[5])Not specifiedTravoprostGreater mean reductions-Bimatoprost provided more efficacious IOP lowering.Not specified
Parrish et al. (cited in[5])Not specifiedTravoprost--Bimatoprost and travoprost were equally potent in lowering IOP.3 months
Özdemir et al.[5][6]Not specifiedTravoprost7.9 mmHg (30%) at day 30; 8.1 mmHg (31%) at day 90; 7.8 mmHg (30%) at day 1807.4 mmHg (29%) at day 30; 7.7 mmHg (30%) at day 90; 7.7 mmHg (30%) at day 180No significant difference in IOP-lowering efficacy between the two drugs.180 days
Hoxha et al.[7]0.03%Travoprost 0.004%30.9% at 12 weeks; 33.0% at 6 months28.3% at 12 weeks; 29.7% at 6 monthsBimatoprost showed a statistically significant greater reduction at 12 weeks and 6 months.6 months
Study cited in[8]Not specifiedTravoprost7.4 to 8.8 mmHg (34-36%)4.6 to 7.2 mmHg (19-29%)More patients achieved low target pressures with bimatoprost.6 months

Table 3: Efficacy of Different Bimatoprost Formulations and Delivery Systems

Study / AnalysisBimatoprost Formulation/DeliveryComparatorMean IOP ReductionKey FindingsDuration
Kats et al.[9]0.01%Bimatoprost 0.03%Not specified0.01% formulation was comparable to 0.03% in lowering IOP with fewer side effects.12 months
ARTEMIS 2[10]10 µg and 15 µg implantTimolol 0.5%6.2-7.4 mmHg (10 µg), 6.5-7.8 mmHg (15 µg)Both implant dosages were non-inferior to timolol in IOP lowering.20 months
Craven et al.[11]Sustained-Release Implant (6, 10, 15, 20 µg)Topical Bimatoprost 0.03%7.3-8.9 mmHg (implant) vs 8.2 mmHg (topical)All implant strengths showed comparable IOP-reducing effects to topical bimatoprost.24 months
Real-World Analysis[12]Sustained-Release ImplantBaselineSignificant IOP reduction in eyes with baseline IOP ≥21 mmHg.-12 months

Experimental Protocols

The reproducibility of research findings is intrinsically linked to the methodologies employed. The cited studies on Bimatoprost generally utilize robust and well-established clinical trial designs.

Key Methodological Components:

  • Study Design: The majority of the comparative efficacy studies are designed as randomized, multicenter clinical trials.[1][3][6][10] Many are also investigator-masked or double-masked to reduce bias.[3][10][13] Some studies employ a crossover design where patients receive both treatments sequentially.[2]

  • Patient Population: The studies typically enroll patients with open-angle glaucoma (OAG) or ocular hypertension (OHT).[7][10][14] Inclusion and exclusion criteria are clearly defined, and baseline IOP is measured after a washout period of any previous IOP-lowering medications.[3]

  • Treatment Administration: Bimatoprost is most commonly administered as a once-daily ophthalmic solution (0.01% or 0.03%).[14] Newer research focuses on sustained-release implants.[10][11] The comparator drugs are administered according to their standard dosing regimens.

  • IOP Measurement: The gold standard for IOP measurement in these clinical trials is the Goldmann Applanation Tonometer (GAT) .[6][15][16] IOP is typically measured at multiple time points throughout the day (e.g., 8 AM, 12 PM, 4 PM) to assess diurnal control.[3][8] Other methods of tonometry that may be used include the Perkins handheld tonometer and non-contact tonometers (NCT).[15][17]

  • Efficacy Endpoints: The primary efficacy endpoint is typically the mean change in IOP from baseline to a predetermined follow-up time.[6][10] Secondary endpoints often include the percentage of patients achieving a target IOP (e.g., ≤18 mmHg or a ≥20% reduction from baseline).[3][18]

  • Safety and Tolerability: Adverse events are systematically recorded at each follow-up visit. The most common side effect associated with Bimatoprost is conjunctival hyperemia (eye redness).[1][13] Other reported side effects include eyelash growth and eye pruritus.[13]

Visualizations

Bimatoprost Signaling Pathway for IOP Reduction

Bimatoprost_Signaling_Pathway cluster_eye Ocular Structures Bimatoprost Bimatoprost (Topical Application) ProstamideReceptors Prostamide Receptors (in Ciliary Body & Trabecular Meshwork) Bimatoprost->ProstamideReceptors Binds to BiochemicalEvents Biochemical Events ProstamideReceptors->BiochemicalEvents Activates ECM_Mod Extracellular Matrix Modification BiochemicalEvents->ECM_Mod CM_Relax Ciliary Muscle Relaxation BiochemicalEvents->CM_Relax UveoscleralOutflow Increased Uveoscleral Outflow ECM_Mod->UveoscleralOutflow CM_Relax->UveoscleralOutflow TrabecularOutflow Increased Trabecular Outflow CM_Relax->TrabecularOutflow AqueousHumorOutflow Increased Aqueous Humor Outflow UveoscleralOutflow->AqueousHumorOutflow TrabecularOutflow->AqueousHumorOutflow IOP_Reduction Intraocular Pressure Reduction AqueousHumorOutflow->IOP_Reduction

Caption: Bimatoprost signaling pathway for lowering intraocular pressure.

Experimental Workflow for a Comparative IOP-Lowering Clinical Trial

Clinical_Trial_Workflow cluster_protocol Clinical Trial Protocol PatientScreening Patient Screening (OAG or OHT) Washout Washout of Prior IOP Medications PatientScreening->Washout Baseline Baseline Visit (IOP Measurement) Washout->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: Bimatoprost Randomization->GroupA GroupB Group B: Comparator Drug Randomization->GroupB Treatment Treatment Period (e.g., 3-6 Months) GroupA->Treatment GroupB->Treatment FollowUp Follow-up Visits (IOP & Safety Assessment) Treatment->FollowUp DataAnalysis Data Analysis (Efficacy & Safety) FollowUp->DataAnalysis

Caption: Typical workflow for a comparative clinical trial of IOP-lowering drugs.

References

Benchmarking (15R)-Bimatoprost Against Current Glaucoma Treatments: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (15R)-Bimatoprost, a prostamide analog, with established first-line and adjunctive therapies for glaucoma. The primary therapeutic goal in glaucoma management is the reduction of intraocular pressure (IOP), a critical risk factor for optic nerve damage and vision loss.[1][2][3] This document synthesizes efficacy and safety data from clinical studies and details the experimental protocols used to generate this evidence.

Mechanism of Action: A Unique Dual Outflow Enhancement

Glaucoma therapies lower IOP by either decreasing the production of aqueous humor or increasing its outflow from the eye.[1][3] Aqueous humor drains through two primary pathways: the trabecular meshwork (conventional pathway) and the uveoscleral pathway (unconventional pathway).[4][5]

This compound, sold under the brand name Lumigan, is a synthetic prostamide that effectively reduces IOP.[4][6] Its primary mechanism involves enhancing the outflow of aqueous humor through both the pressure-sensitive trabecular meshwork and the pressure-insensitive uveoscleral pathways.[4][7][8] This dual action distinguishes it from other prostaglandin analogs like latanoprost and travoprost, which are thought to primarily increase uveoscleral outflow.[2][4] Other classes of drugs, such as beta-blockers (e.g., timolol), reduce IOP by decreasing aqueous humor production.[3][9]

cluster_0 Aqueous Humor Dynamics cluster_1 Outflow Pathways cluster_2 Drug Mechanism of Action CiliaryBody Ciliary Body (Production) AnteriorChamber Anterior Chamber CiliaryBody->AnteriorChamber Aqueous Humor Inflow Trabecular Trabecular Meshwork (Conventional Outflow) AnteriorChamber->Trabecular Uveoscleral Uveoscleral Pathway (Unconventional Outflow) AnteriorChamber->Uveoscleral Bimatoprost This compound Bimatoprost->Trabecular Increases Outflow Bimatoprost->Uveoscleral Increases Outflow PG_Analogs Prostaglandin Analogs (Latanoprost, Travoprost) PG_Analogs->Uveoscleral Increases Outflow Beta_Blockers Beta-Blockers (Timolol) Beta_Blockers->CiliaryBody Decreases Production

Comparison of Glaucoma Drug Mechanisms.

Comparative Efficacy in IOP Reduction

Clinical studies consistently demonstrate that bimatoprost is a highly effective agent for lowering IOP.[10] When compared to other prostaglandin analogs and the beta-blocker timolol, bimatoprost often shows a greater mean reduction in IOP.

Table 1: Comparison of IOP-Lowering Efficacy of Glaucoma Medications

Drug Class Drug Concentration Mean IOP Reduction (mmHg) Mean IOP Reduction (%) Source
Prostamide Bimatoprost 0.03%8.4 mmHg34%[11]
0.03%~7.8 mmHg (at 24 months)30.3%[11][12]
Prostaglandin Analog Travoprost 0.004%7.9 mmHg30%[11]
0.004%-28.7%[12]
Prostaglandin Analog Latanoprost 0.005%-26.7%[12]
Beta-Blocker Timolol 0.5%~4.6 mmHg (at 24 months)22.2%[11][12]

Note: Efficacy can vary based on baseline IOP, patient population, and study duration. The values presented are aggregated from multiple clinical trials for comparative purposes.

In a study where patients on latanoprost required additional IOP lowering, switching to bimatoprost resulted in a significantly greater reduction in diurnal IOP compared to switching to travoprost.[13] After 3 months, bimatoprost provided an additional mean diurnal IOP reduction of 2.1 mmHg (11.0%), while travoprost provided a 1.4 mmHg (7.4%) reduction.[13] Furthermore, 22% of patients switched to bimatoprost achieved at least an additional 15% reduction in IOP, compared to 12.1% of those switched to travoprost.[13][14]

Safety and Tolerability Profile

The side effect profiles for bimatoprost and other prostaglandin analogs are generally similar, with ocular hyperemia (eye redness) being the most common adverse event.[15][16] However, studies indicate a higher incidence of hyperemia and eyelash growth with bimatoprost and travoprost compared to latanoprost.[15][17]

Table 2: Common Ocular Adverse Events

Adverse Event This compound Latanoprost Travoprost Timolol Source
Conjunctival Hyperemia Most Common (up to 45%)CommonCommonLess Common[16][18][19]
Eyelash Growth Common (15-35%)CommonCommonNot Associated[17][18]
Eye Pruritus (Itching) Common (~10%)Less CommonLess CommonOccasional[18]
Iris Hyperpigmentation Possible (irreversible)PossiblePossibleNot Associated[18][19]
Burning/Stinging CommonCommonCommonCommon[20]

Systemic side effects are rare with topical prostaglandin analogs. In contrast, beta-blockers like timolol can have systemic effects such as reduced pulse rate, low blood pressure, and fatigue.[19]

Experimental Protocols

The data presented in this guide are derived from rigorous clinical trials employing standardized methodologies. Below are detailed protocols for key experiments used in the evaluation of glaucoma therapies.

Protocol 1: Measurement of Intraocular Pressure (IOP)

Objective: To accurately measure the intraocular pressure in human subjects to assess the efficacy of an IOP-lowering agent.

Methodology: Goldmann Applanation Tonometry (GAT) GAT is considered the gold standard for clinical IOP measurement.[21][22]

  • Patient Preparation: The patient is seated at a slit-lamp microscope. A topical anesthetic drop (e.g., proparacaine) combined with a fluorescein sodium dye strip is instilled into the conjunctival sac of the eye to be measured.

  • Instrument Setup: The GAT tonometer prism, mounted on the slit lamp, is cleaned with an appropriate disinfectant and dried. The measuring drum on the tonometer is set to approximately 10 mmHg.

  • Applanation: The patient is instructed to look straight ahead and fixate on a target. Using the slit-lamp's cobalt blue light filter, the examiner gently brings the tonometer prism into contact with the central cornea until it is flattened (applanated).

  • Reading: The examiner observes two fluorescent semi-circles (mires) through the slit-lamp eyepiece. The measuring drum is adjusted until the inner edges of the two semi-circles just touch.

  • Recording: The IOP reading, in mmHg, is taken directly from the scale on the measuring drum. To ensure accuracy, measurements are often taken in triplicate and averaged.[22] The time of day for all measurements is kept consistent across visits to account for diurnal IOP fluctuation.[22]

cluster_workflow Clinical Trial Workflow: Comparative IOP Study Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Visit - Measure Diurnal IOP (GAT) - Assess Ocular Health Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A (e.g., Bimatoprost 0.03%) Randomization->GroupA Arm 1 GroupB Group B (e.g., Latanoprost 0.005%) Randomization->GroupB Arm 2 GroupC Group C (e.g., Timolol 0.5%) Randomization->GroupC Arm 3 FollowUp Follow-Up Visits (e.g., Months 1, 3, 6) - Measure Diurnal IOP - Record Adverse Events GroupA->FollowUp GroupB->FollowUp GroupC->FollowUp Analysis Data Analysis - Compare Mean IOP Reduction - Assess Safety Profiles FollowUp->Analysis

Workflow for a Comparative Glaucoma Drug Trial.
Protocol 2: Assessment of Aqueous Humor Dynamics

Objective: To quantify the rate of aqueous humor formation and outflow to determine a drug's mechanism of action.

Methodology: Fluorophotometry This non-invasive technique measures the clearance of a fluorescent tracer from the anterior chamber.[23][24]

  • Tracer Instillation: A high-purity fluorescein solution is administered to the eye, typically via topical drops or iontophoresis, to ensure it reaches the anterior chamber.

  • Baseline Measurement: After a set period to allow for tracer distribution, a scanning ocular fluorophotometer is used to measure the initial concentration of fluorescein in the anterior chamber and cornea. The instrument directs a beam of blue light into the eye and measures the emitted fluorescent light.[25]

  • Serial Measurements: The concentration of fluorescein is measured at regular intervals over several hours.

  • Calculation of Flow Rate: The rate of aqueous humor flow (F) is calculated based on the rate of decrease in the mass of fluorescein in the anterior chamber over time. The decay of the tracer concentration follows first-order kinetics, allowing for the calculation of the turnover rate.

  • Tonography (for Outflow Facility): Tonography can be used as a complementary procedure. It involves applying a constant pressure to the cornea with an electronic tonometer for a set period (e.g., 4 minutes) and measuring the change in IOP. This provides an estimate of the facility of aqueous outflow through the trabecular meshwork (pressure-sensitive pathway). Bimatoprost has been shown to reduce tonographic resistance to outflow by 26%.[7]

Conclusion

This compound stands as a highly potent agent for the reduction of intraocular pressure in patients with glaucoma and ocular hypertension.[10][11] Its unique mechanism of enhancing aqueous humor outflow through both the trabecular and uveoscleral pathways may contribute to its robust efficacy, which in several head-to-head trials is superior to that of other prostaglandin analogs and beta-blockers.[7][11] While it shares a similar side effect profile with other prostaglandin analogs, clinicians and researchers should note the higher incidence of conjunctival hyperemia and eyelash changes.[15] The selection of a first-line therapy remains a clinical decision based on target IOP, patient tolerability, and overall risk-benefit assessment.

References

Safety Operating Guide

Navigating the Disposal of (15R)-Bimatoprost: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the proper disposal of (15R)-Bimatoprost is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines not only ensures regulatory compliance but also prevents the potential for environmental contamination. This guide provides a procedural framework for the safe and effective disposal of this compound, aligning with best practices in pharmaceutical waste management.

Core Disposal Principles

This compound, a prostaglandin analog, is not typically classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). However, it is imperative to consult local, state, and federal regulations, as these can vary and may impose more stringent requirements. The primary and recommended method for the disposal of this compound and its contaminated materials is incineration in an approved facility .[1] This ensures the complete destruction of the active pharmaceutical ingredient.

Under no circumstances should this compound be discharged into drains, water courses, or onto the ground.[2][3] Such actions can lead to environmental contamination. The Environmental Protection Agency (EPA) has established clear regulations, including the Subpart P rule, which prohibits the sewering of hazardous pharmaceutical waste.[4][5] While this compound may not be federally listed as hazardous, adopting a no-sewer policy for all pharmaceutical waste is a prudent and environmentally conscious practice.

For expired or excess materials, it is recommended to engage a licensed hazardous material disposal company.[2] These companies are equipped to handle and transport pharmaceutical waste in accordance with all applicable regulations.

Step-by-Step Disposal Protocol for this compound

To ensure a standardized and safe disposal process, the following steps should be implemented:

  • Waste Identification and Segregation:

    • Identify all materials contaminated with this compound, including unused solutions, empty vials, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any labware (e.g., pipettes, flasks) that has come into direct contact with the compound.

    • Segregate this waste from general laboratory trash and other chemical waste streams at the point of generation.

  • Containerization:

    • Utilize designated, leak-proof, and clearly labeled waste containers. While specific color-coding can vary by institution and state, a common practice is to use black containers for RCRA hazardous pharmaceutical waste and blue or white containers for non-RCRA pharmaceutical waste. Given that this compound is not typically RCRA hazardous, a blue or white container would generally be appropriate, but institutional guidelines should be followed.

    • The container should be labeled with "Pharmaceutical Waste for Incineration" and a clear identification of the contents, including "this compound."

  • Storage:

    • Store the sealed waste container in a secure, designated area away from general lab traffic.

    • Storage areas should be well-ventilated and prevent the possibility of environmental release.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup of the pharmaceutical waste.

    • If your institution does not have a dedicated EHS department, you must contract with a licensed pharmaceutical or hazardous waste disposal company.

  • Documentation:

    • Maintain a detailed log of all this compound waste generated and disposed of. This log should include the date, quantity of waste, and the date of pickup by the disposal vendor.

    • Retain all disposal manifests and certificates of destruction provided by the waste disposal company. This documentation is crucial for regulatory compliance and audits.

Quantitative Data on Waste Management

While specific quantitative thresholds for the disposal of this compound are not extensively defined in public literature, the following table summarizes the categorization and recommended disposal actions based on general pharmaceutical waste guidelines.

Waste StreamClassificationRecommended Disposal MethodRegulatory Oversight
Pure, unused this compoundNon-RCRA PharmaceuticalIncineration via a licensed waste management facility.[1]EPA, State Environmental Agencies, Local Publicly Owned Treatment Works (POTWs)
Empty vials and packagingNon-RCRA PharmaceuticalIncineration with other pharmaceutical waste.EPA, State Environmental Agencies
Contaminated PPE and labwareNon-RCRA PharmaceuticalIncineration with other pharmaceutical waste.EPA, State Environmental Agencies
Spills of this compoundNon-RCRA PharmaceuticalAbsorb with inert material and containerize for incineration.EPA, State Environmental Agencies, Institutional EHS Protocols
Aqueous solutions containing this compoundNon-RCRA PharmaceuticalDo not drain dispose. [2][3] Collect for incineration.EPA (Clean Water Act), State Environmental Agencies, Local POTWs

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound in a laboratory setting.

G cluster_0 Start: Waste Generation cluster_1 Step 1: Segregation & Containerization cluster_2 Step 2: Storage & Handling cluster_3 Step 3: Disposal Coordination cluster_4 Step 4: Final Disposition cluster_5 Step 5: Documentation start This compound Waste (Unused product, contaminated materials) segregate Segregate from other waste streams start->segregate containerize Place in a designated, labeled 'Pharmaceutical Waste for Incineration' container segregate->containerize storage Store in a secure, designated area containerize->storage contact_ehs Contact Institutional EHS or licensed waste disposal vendor storage->contact_ehs pickup Waste collected by authorized personnel contact_ehs->pickup incineration Transported to an approved facility for incineration pickup->incineration document Log waste details and retain disposal manifests incineration->document

This compound Disposal Workflow

References

Personal protective equipment for handling (15R)-Bimatoprost

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling (15R)-Bimatoprost. Adherence to these procedures is critical for ensuring laboratory safety and proper chemical management.

Personal Protective Equipment (PPE)

The selection and use of appropriate personal protective equipment are the first line of defense against potential exposure to this compound. The following table summarizes the required PPE.

Body PartRequired PPEStandard/Specification
Eyes/Face Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[1]
Skin/Body Fire/flame resistant and impervious clothing; Lab coatN/A
Hands Compatible chemical-resistant glovesInspected prior to use; conforming to EU Directive 89/686/EEC and the standard EN 374[1]
Respiratory NIOSH-approved respiratorAs conditions warrant, especially if dust is generated[2]

Emergency First-Aid Measures

Immediate and appropriate first-aid is crucial in the event of an exposure.

Exposure RouteFirst-Aid Procedure
Inhalation If breathing is difficult, move the person to fresh air and keep them at rest in a comfortable position for breathing. Seek medical attention if symptoms develop or persist.[1]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
Eye Contact Rinse cautiously with pure water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Operational Plan: Step-by-Step Handling and Disposal

A systematic approach to handling this compound from receipt to disposal minimizes risks and ensures regulatory compliance.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Wear appropriate PPE (lab coat, gloves, safety goggles) during unpacking.

  • Store the compound in a tightly sealed container in a freezer, as recommended for long-term storage.[3][4]

2. Preparation and Use:

  • Handle the compound in a well-ventilated area, preferably within a fume hood to avoid inhalation of any dust or aerosols.[2][5]

  • Ensure an emergency shower and eyewash station are readily accessible.[6]

  • Use dedicated and calibrated equipment for weighing and preparing solutions.

  • Wash hands thoroughly after handling the compound.[7]

3. Spill Management:

  • In case of a spill, evacuate unnecessary personnel from the area.[1]

  • Wear full PPE, including a respirator if dust is present.[2]

  • Avoid generating dust.[2]

  • Contain the spill and clean up using an absorbent material.[5]

  • Collect the spilled material and contaminated absorbent into a suitable, sealed container for disposal.[4]

4. Disposal:

  • Dispose of excess and expired materials, as well as any contaminated waste, through a licensed hazardous material disposal company.[1]

  • Ensure compliance with all federal and local regulations regarding the disposal of this material.[1]

  • Do not discharge into drains, water courses, or onto the ground.[1]

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the key steps and decision points for the safe handling of this compound in a laboratory setting.

Safe_Handling_Workflow cluster_receiving Receiving cluster_storage Storage cluster_handling Handling & Use cluster_disposal Waste & Disposal cluster_emergency Emergency Procedures Receive Receive Shipment Inspect Inspect Container Receive->Inspect Store Store in Freezer Inspect->Store Don_PPE Don PPE Store->Don_PPE Prepare Prepare in Fume Hood Don_PPE->Prepare Experiment Conduct Experiment Prepare->Experiment Decontaminate Decontaminate Equipment Experiment->Decontaminate Waste Collect Waste Decontaminate->Waste Dispose Dispose via Licensed Vendor Waste->Dispose Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate First_Aid Exposure Occurs Administer_First_Aid Administer First Aid First_Aid->Administer_First_Aid

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.